molecular formula C5H5Cl2N3 B035752 4,6-Dichloropyridine-2,3-diamine CAS No. 24484-99-9

4,6-Dichloropyridine-2,3-diamine

Cat. No.: B035752
CAS No.: 24484-99-9
M. Wt: 178.02 g/mol
InChI Key: JJSSLNPZAKXSRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloropyridine-2,3-diamine, also known as this compound, is a useful research compound. Its molecular formula is C5H5Cl2N3 and its molecular weight is 178.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dichloropyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3/c6-2-1-3(7)10-5(9)4(2)8/h1H,8H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSSLNPZAKXSRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624917
Record name 4,6-Dichloropyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24484-99-9
Record name 4,6-Dichloro-2,3-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24484-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloropyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Dichloropyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloropyridine-2,3-diamine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The presence of two chlorine atoms and two vicinal amino groups on the pyridine ring makes it an attractive scaffold for the synthesis of a variety of heterocyclic systems, such as imidazopyridines, which are known to possess diverse biological activities. The electron-withdrawing nature of the chlorine atoms can influence the reactivity and physicochemical properties of the diamine, making it a valuable building block for the development of new chemical entities.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a two-step process commencing with the commercially available 2-Amino-4,6-dichloropyridine. The synthetic route involves an initial nitration reaction to introduce a nitro group at the 3-position, followed by the reduction of this nitro group to yield the desired diamine.

Synthesis_Pathway A 2-Amino-4,6-dichloropyridine B 2-Amino-4,6-dichloro-3-nitropyridine A->B Nitration (HNO3/H2SO4) C This compound B->C Reduction (e.g., Fe/HCl)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis. These protocols are based on established procedures for similar compounds and may require optimization for the specific substrate.

Step 1: Synthesis of 2-Amino-4,6-dichloro-3-nitropyridine (Intermediate)

Reaction: Nitration of 2-Amino-4,6-dichloropyridine.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add 2-Amino-4,6-dichloropyridine to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of the aminopyridine in sulfuric acid, maintaining the temperature between 0 and 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the resulting acidic solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate is formed.

  • Filter the precipitate, wash it thoroughly with cold water, and dry it under vacuum to obtain 2-Amino-4,6-dichloro-3-nitropyridine.

Step 2: Synthesis of this compound (Target Compound)

Reaction: Reduction of 2-Amino-4,6-dichloro-3-nitropyridine.

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, suspend 2-Amino-4,6-dichloro-3-nitropyridine in a mixture of a suitable solvent (e.g., ethanol or acetic acid) and water.

  • Add a reducing agent, such as iron powder, and a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and filter it to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in water and basify the solution with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.

  • Filter the precipitate, wash it with water, and dry it to yield this compound.

Characterization Data

While experimental characterization data for this compound is not extensively available in the public domain, the following table summarizes the known and predicted properties of the target compound and its key intermediate.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
2-Amino-4,6-dichloropyridineC₅H₄Cl₂N₂163.01SolidNot available
2-Amino-4,6-dichloro-3-nitropyridineC₅H₃Cl₂N₃O₂208.00Light yellow solid148-150[1]
This compound C₅H₅Cl₂N₃ 178.02 [2]Solid (Predicted) Not available

Note: The characterization data for the final product, this compound, is based on database information and predictions, as extensive experimental data is not currently published. Further analytical studies, including NMR, IR, and mass spectrometry, are required for full characterization. The CAS number for this compound is 24484-99-9[2].

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting material acquisition to the final characterization of the target compound.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization A Procure 2-Amino-4,6-dichloropyridine B Perform Nitration Reaction A->B C Isolate and Purify Intermediate B->C D Perform Reduction Reaction C->D E Isolate and Purify Final Product D->E F Determine Melting Point E->F G Acquire NMR Spectra (1H, 13C) E->G H Acquire IR Spectrum E->H I Perform Mass Spectrometry E->I J Elemental Analysis E->J

Caption: Logical workflow for the synthesis and characterization process.

Conclusion

This technical guide presents a feasible synthetic route for this compound, a compound of interest for further research and development. The outlined protocols, based on established chemical principles, provide a solid foundation for its preparation in a laboratory setting. While comprehensive experimental characterization data for the final product is currently lacking, this guide provides the necessary information to embark on its synthesis and subsequent detailed analysis. The successful synthesis and characterization of this molecule will undoubtedly open new avenues for its application in various fields of chemical science.

References

physical and chemical properties of 4,6-Dichloropyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4,6-Dichloropyridine-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a key intermediate in pharmaceutical and agrochemical research and development. This document includes tabulated physical and spectroscopic data, detailed experimental protocols for synthesis and characterization, and visualizations of its utility in synthetic chemistry.

Core Physical and Chemical Properties

This compound is a heterocyclic aromatic compound. Its structure, featuring a pyridine ring substituted with two chlorine atoms and two amino groups, makes it a versatile building block in organic synthesis. The electron-withdrawing nature of the nitrogen atom and chlorine substituents activates the pyridine ring for nucleophilic substitution reactions.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 24484-99-9[1]
Molecular Formula C₅H₅Cl₂N₃[1]
Molecular Weight 178.02 g/mol [1]
Physical Form SolidN/A
Melting Point Data not available. For comparison, the related compound 4-Amino-2,6-dichloropyridine has a melting point of 169-173 °C.[2]
Boiling Point Data not available.N/A
Storage Conditions Store at 2-8°C in a dark place under an inert atmosphere.[1]

Spectroscopic Data for Structural Elucidation

While specific spectra for this compound are not widely published, the following tables provide expected spectroscopic characteristics based on data from structurally similar compounds, such as other dichlorinated aminopyridines and pyrimidines. These tables serve as a reference for researchers performing structural analysis.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)

NucleusPredicted Chemical Shift (δ, ppm)Notes
¹H ~6.0 - 7.0Aromatic proton (singlet).
~4.5 - 5.5Amine protons (broad singlets, 2x NH₂).
¹³C ~150 - 160C-Cl carbons.
~135 - 145C-NH₂ carbons.
~100 - 110Aromatic CH carbon.

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium-Strong, DoubletN-H stretching (asymmetric and symmetric) of primary amines.
~1640StrongN-H bending (scissoring).
~1580StrongC=N stretching (pyridine ring).
~1460StrongC=C stretching (pyridine ring).
~1250MediumC-N stretching.
~800StrongC-Cl stretching.

Table 4: Predicted Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
177High[M]⁺ (with ³⁵Cl, ³⁵Cl)
179Moderate[M+2]⁺ (with ³⁵Cl, ³⁷Cl)
181Low[M+4]⁺ (with ³⁷Cl, ³⁷Cl)
142Moderate[M-Cl]⁺

Experimental Protocols

The following are generalized yet detailed protocols for the synthesis and spectroscopic analysis of this compound. These may require optimization based on specific laboratory conditions and reagent purity.

Synthesis via Palladium-Catalyzed Amination (General Protocol)

The synthesis of aminopyridines often involves the palladium-catalyzed amination of dichloropyridine precursors. This protocol is adapted from procedures for similar compounds.[3]

  • Reaction Setup: In a dry, argon-flushed Schlenk flask, combine the dichloropyridine precursor, an amine source (e.g., ammonia or a protected amine), a palladium catalyst (e.g., Pd₂(dba)₃), and a suitable phosphine ligand (e.g., BINAP or Xantphos).

  • Solvent and Base: Add a dry, degassed solvent such as toluene or dioxane, followed by a base (e.g., sodium tert-butoxide).

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired diamine.

NMR Spectroscopy

This protocol is based on standard procedures for acquiring NMR spectra of organic compounds.[4]

  • Sample Preparation: Weigh approximately 10-20 mg of this compound and dissolve it in about 0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A spectral width of 0-12 ppm is typically sufficient.

    • Set the number of scans to 16 or higher to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Tune the probe for the ¹³C frequency.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A spectral width of 0-200 ppm is generally appropriate.

    • Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is required to obtain a spectrum with an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol outlines the use of Attenuated Total Reflectance (ATR) FTIR, a common technique for solid samples.[5]

  • Sample Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Data Acquisition:

    • Place a small amount of powdered this compound onto the center of the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the clean, empty ATR crystal before running the sample.

Mass Spectrometry (MS)

This protocol describes a general procedure for obtaining mass spectra via Gas Chromatography-Mass Spectrometry (GC-MS).[4]

  • Sample Preparation: Prepare a stock solution of this compound in a volatile organic solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL. Perform serial dilutions to obtain working solutions in the µg/mL range.

  • GC-MS Analysis:

    • Gas Chromatography (GC) Conditions:

      • Injector: Splitless mode, with the temperature set to ~250 °C.

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

      • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from a low m/z (e.g., 40) to a value well above the molecular weight of the compound (e.g., 300).

Reactivity and Applications

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][3]

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the 4 and 6 positions are susceptible to displacement by various nucleophiles. This allows for the introduction of a wide range of functional groups.[3]

  • Pharmaceutical Synthesis: Pyridine derivatives are known to interact with various biological systems. This compound serves as a precursor for molecules with potential therapeutic applications, such as potassium channel blockers for neurological disorders.[3]

  • Agrochemical Synthesis: It is employed in the manufacturing of pesticides and herbicides.[3]

  • Materials Science: The pyridine scaffold can be modified to create materials with specific optical or electronic properties for use in sensors and other devices.[3]

Visualizations

The following diagrams illustrate the logical flow of characterization and the synthetic utility of this compound.

G start Synthesis of This compound purification Purification (e.g., Column Chromatography) start->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structural Info ir FT-IR Spectroscopy purification->ir Functional Groups ms Mass Spectrometry purification->ms Molecular Weight elucidation Structural Elucidation nmr->elucidation ir->elucidation ms->elucidation purity Purity Assessment (e.g., HPLC, Elemental Analysis) elucidation->purity final Characterized Compound purity->final

Caption: Experimental workflow for the synthesis and characterization of this compound.

G A This compound (Starting Material) B Nucleophilic Aromatic Substitution (SNAr) A->B Reaction C Pharmaceutical Intermediates B->C Leads to D Agrochemical Intermediates B->D Leads to E Novel Materials B->E Leads to F Therapeutic Agents (e.g., Kinase Inhibitors) C->F Application G Pesticides & Herbicides D->G Application H Functional Materials (e.g., Sensors) E->H Application

Caption: Logical relationships showing the synthetic utility of this compound.

Safety Information

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H332: Harmful if inhaled.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

References

Technical Guide: 4,6-Dichloropyridine-2,3-diamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,6-Dichloropyridine-2,3-diamine, a key chemical intermediate in the synthesis of pharmacologically active compounds. This document details its chemical and physical properties, provides a plausible experimental protocol for its synthesis based on established chemical transformations, and explores its primary application as a precursor for antiviral nucleoside analogs. A key focus is on derivatives targeting Human Cytomegalovirus (HCMV) through the inhibition of viral DNA replication. The mechanism of action of these antiviral derivatives is illustrated through a signaling pathway diagram.

Core Compound Properties

This compound is a substituted pyridine derivative with the chemical formula C₅H₅Cl₂N₃. Its structure, featuring two chlorine atoms and two adjacent amino groups on a pyridine ring, makes it a versatile building block in organic synthesis.

PropertyValue
CAS Number 24484-99-9
Molecular Weight 178.02 g/mol
Molecular Formula C₅H₅Cl₂N₃
IUPAC Name This compound
Canonical SMILES C1=C(C(=C(N=C1Cl)N)N)Cl

Synthesis of this compound

Experimental Protocol: A Plausible Synthesis

Step 1: Nitration of 2,4-Dichloropyridine

  • Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a thermometer. The flask is charged with fuming sulfuric acid.

  • Addition of Starting Material: 2,4-Dichloropyridine is added portion-wise to the sulfuric acid while maintaining the temperature below 20°C with an ice bath.

  • Nitration: A mixture of fuming nitric acid and fuming sulfuric acid is added dropwise from the dropping funnel, ensuring the reaction temperature does not exceed 30°C.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TCC).

  • Work-up: The reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the nitrated product. The precipitate is filtered, washed with cold water until neutral, and dried to yield 2,4-dichloro-3-nitropyridine.

Step 2: Reduction of the Nitro Group to an Amine

  • Reaction Setup: A round-bottom flask is charged with the 2,4-dichloro-3-nitropyridine obtained from the previous step and a suitable solvent such as ethanol or acetic acid.

  • Reduction: A reducing agent, such as iron powder or tin(II) chloride, is added to the mixture. In the case of iron, a small amount of acid (e.g., acetic acid or hydrochloric acid) is added to initiate the reduction.

  • Heating: The reaction mixture is heated to reflux for several hours. The reaction is monitored by TLC until the starting material is consumed.

  • Work-up: The hot reaction mixture is filtered to remove the metal salts. The filtrate is then neutralized with a base (e.g., sodium carbonate or sodium hydroxide solution) to precipitate the product.

  • Purification: The crude this compound is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

G start 2,4-Dichloropyridine step1 Nitration (HNO3/H2SO4) start->step1 intermediate 2,4-Dichloro-3-nitropyridine step1->intermediate step2 Reduction (Fe/CH3COOH or SnCl2/HCl) intermediate->step2 product This compound step2->product

Caption: Plausible synthetic workflow for this compound.

Application in Antiviral Drug Development

This compound serves as a crucial precursor in the synthesis of imidazo[4,5-b]pyridine nucleoside derivatives. These derivatives have been investigated for their potential as antiviral agents, particularly against Human Cytomegalovirus (HCMV).

The general structure of these antiviral agents involves the cyclization of the diamine with a sugar moiety to form the imidazo[4,5-b]pyridine core, which acts as a nucleoside analog.

Mechanism of Action of Antiviral Derivatives

Nucleoside analogs derived from this compound typically function by inhibiting viral DNA replication. This mechanism involves several key steps within the host cell infected with the virus.

  • Cellular Uptake: The nucleoside analog is transported into the host cell.

  • Phosphorylation (Activation): The analog is converted into its active triphosphate form by viral and/or cellular kinases. This activation is often more efficient in virus-infected cells, providing a degree of selectivity.

  • Inhibition of Viral DNA Polymerase: The triphosphate analog competes with the natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing viral DNA chain by the viral DNA polymerase.

  • Chain Termination: Upon incorporation, the nucleoside analog can act as a chain terminator because it lacks the necessary 3'-hydroxyl group for the addition of the next nucleotide. This halts the elongation of the viral DNA.

This targeted inhibition of viral DNA synthesis effectively stops the replication of the virus, thereby controlling the infection.

G cluster_cell Infected Host Cell cluster_virus Virus Drug Nucleoside Analog (Derivative) ActivatedDrug Triphosphate Analog (Active Form) Drug->ActivatedDrug Phosphorylation (Viral/Cellular Kinases) ViralPolymerase Viral DNA Polymerase ActivatedDrug->ViralPolymerase ViralDNA Viral DNA Replication ViralPolymerase->ViralDNA Incorporation ChainTermination Chain Termination ViralDNA->ChainTermination dNTPs Natural dNTPs dNTPs->ViralPolymerase

Caption: Mechanism of action of antiviral nucleoside analogs.

Conclusion

This compound is a valuable scaffold in medicinal chemistry, primarily utilized in the development of antiviral agents. Its synthesis, while not widely documented in detail, can be achieved through standard organic chemistry transformations. The resulting imidazo[4,5-b]pyridine nucleoside derivatives show promise in combating viral infections like HCMV by effectively halting viral DNA replication. Further research into the synthesis and biological activity of new derivatives based on this core structure could lead to the development of novel and potent antiviral therapeutics.

Spectroscopic Profile of 4,6-Dichloropyridine-2,3-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4,6-Dichloropyridine-2,3-diamine. Due to the limited availability of experimental spectra in public databases, this document focuses on predicted values and standardized experimental protocols relevant to the characterization of novel chemical entities.

Spectroscopic Data Summary

The following tables summarize the predicted key spectroscopic data for this compound. These values are calculated based on computational models and provide an expected spectral profile for the compound.

Table 1: Predicted ¹H NMR Spectral Data of this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.0 - 7.5Singlet1HH-5
~ 5.0 - 6.0Broad Singlet2H-NH₂ (at C-3)
~ 4.5 - 5.5Broad Singlet2H-NH₂ (at C-2)

Note: Predicted values are based on the analysis of similar pyridine and diamine derivatives. The broadness of the amino proton signals is anticipated due to quadrupole broadening and potential hydrogen exchange.

Table 2: Predicted ¹³C NMR Spectral Data of this compound
Chemical Shift (δ) ppmAssignment
~ 150 - 155C-4, C-6
~ 140 - 145C-2
~ 125 - 130C-3
~ 110 - 115C-5

Note: Predicted values are based on computational models and comparison with structurally related compounds.

Table 3: Predicted Significant IR Absorption Bands of this compound
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, Sharp (doublet)N-H stretching (asymmetric and symmetric) of primary amines
1640 - 1600StrongN-H bending (scissoring)
1580 - 1550StrongC=N and C=C stretching (pyridine ring)
1300 - 1200MediumC-N stretching
850 - 750StrongC-Cl stretching

Note: These are typical wavenumber ranges for the assigned functional groups.

Table 4: Predicted Mass Spectrometry Data of this compound
m/zRelative Intensity (%)Assignment
177High[M]⁺ (with ³⁵Cl, ³⁵Cl)
179Moderate[M+2]⁺ (with ³⁵Cl, ³⁷Cl)
181Low[M+4]⁺ (with ³⁷Cl, ³⁷Cl)
142Moderate[M-Cl]⁺
116Moderate[M-Cl, CN]⁺

Note: The predicted fragmentation pattern is based on the structure containing two chlorine atoms and two amino groups on a pyridine ring. The isotopic pattern of the molecular ion is a key identifier for compounds containing two chlorine atoms.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These methodologies are standard in organic chemistry research and can be adapted for the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. The choice of solvent will depend on the solubility of the compound.

  • Transfer the solution to a 5 mm NMR tube.

2.1.2. ¹H NMR Acquisition

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

2.1.3. ¹³C NMR Acquisition

  • Tune the probe for the ¹³C frequency.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

  • A spectral width of 0-200 ppm is generally appropriate.

  • Due to the low natural abundance of ¹³C, a significantly higher number of scans will be required compared to ¹H NMR to obtain a spectrum with an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

2.2.1. Attenuated Total Reflectance (ATR)-IR Spectroscopy

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the powdered this compound sample onto the center of the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Perform a background scan of the empty ATR crystal before running the sample.

Mass Spectrometry (MS)

2.3.1. Sample Preparation

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to the low µg/mL or ng/mL range depending on the sensitivity of the mass spectrometer.

2.3.2. Electrospray Ionization (ESI)-MS Analysis

  • Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve maximum signal intensity and minimal fragmentation.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel compound like this compound.

G Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Characterization Spectroscopic Characterization Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Report Reporting and Documentation Data_Analysis->Report

Caption: Workflow for Synthesis and Spectroscopic Characterization.

An In-depth Technical Guide to the Solubility and Stability of 4,6-Dichloropyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information and predicted characteristics regarding the solubility and stability of 4,6-Dichloropyridine-2,3-diamine. This document is intended to serve as a valuable resource for researchers and professionals involved in the handling, storage, and application of this compound in synthetic chemistry and drug development.

Introduction

This compound is a substituted pyridine derivative with potential applications as a building block in the synthesis of novel heterocyclic compounds for pharmaceutical and materials science research. A thorough understanding of its solubility and stability is paramount for its effective use in designing synthetic routes, developing purification methods, and ensuring the integrity of starting materials. This guide synthesizes the known information and provides standardized methodologies for the experimental determination of these critical physicochemical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₅H₅Cl₂N₃N/A
Molecular Weight 178.02 g/mol N/A
CAS Number 24484-99-9N/A
Appearance Pale yellow solid powder (predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A

Solubility Profile

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on the solubility of structurally similar compounds, such as 2,3-diaminopyridine, a qualitative solubility profile can be inferred. It is anticipated that the compound will exhibit higher solubility in polar aprotic solvents.

Table 1: Predicted Qualitative Solubility of this compound

SolventPredicted SolubilityRationale / Notes
Dimethylformamide (DMF)Soluble2,3-Diaminopyridine is soluble in DMF.[1]
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for polar heterocyclic compounds.
MethanolSparingly Soluble to SolublePolar protic nature may facilitate dissolution.
EthanolSparingly SolubleSimilar to methanol, but potentially lower solubility.
AcetonitrileSparingly SolubleLower polarity may limit solubility.
AcetoneSparingly SolubleModerate polarity may allow for some dissolution.
Tetrahydrofuran (THF)Sparingly SolubleLower polarity may limit solubility.
WaterInsoluble to Sparingly SolubleThe presence of two chlorine atoms likely reduces water solubility compared to 2,3-diaminopyridine.[1]
TolueneInsolubleNon-polar nature is unlikely to solvate the polar diamine.
HexaneInsolubleNon-polar nature is unlikely to solvate the polar diamine.

Stability Profile

The stability of this compound is a critical factor for its storage and handling. While specific stability data is not available, potential degradation pathways can be inferred from studies on related diaminopyridine and chloropyridine compounds.

Key Factors Influencing Stability:

  • Oxidation: Diaminopyridine derivatives are susceptible to oxidation, which can lead to the formation of N-oxides and nitro derivatives, particularly in the presence of oxidizing agents like hydrogen peroxide.[2] Dimerization has also been observed as a degradation pathway for 3,4-diaminopyridine under oxidative stress.[3]

  • Photodegradation: Aromatic amines and pyridine derivatives can be sensitive to light. Photolysis can lead to the degradation of the pyridine ring and the formation of various byproducts.[4][5]

  • Hydrolysis: The chlorine substituents on the pyridine ring may be susceptible to hydrolysis, particularly under forcing acidic or basic conditions at elevated temperatures. The rate of hydrolysis can be influenced by the electronic properties of the pyridine ring.[6]

  • Thermal Stress: Elevated temperatures can promote degradation, with the specific pathways depending on the presence of other factors like moisture and oxygen.[7]

Storage Recommendations:

Based on the potential instabilities, it is recommended to store this compound in a cool, dry, and dark place under an inert atmosphere to minimize degradation.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the solubility and stability of this compound.

Solubility Determination Protocol

This protocol outlines the equilibrium solubility measurement using the isothermal shake-flask method, followed by concentration analysis via High-Performance Liquid Chromatography (HPLC).

Objective: To determine the quantitative solubility of this compound in various organic solvents at different temperatures.

Materials:

  • This compound

  • Selected organic solvents (e.g., DMF, DMSO, Methanol, Ethanol, Acetonitrile, Acetone, THF, Water)

  • Thermostatically controlled shaker

  • Analytical balance

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C, 50 °C).

    • Equilibrate the mixtures for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

    • Dilute the filtered solution with a known volume of the same solvent to a concentration within the linear range of the analytical method.

  • Concentration Analysis (HPLC):

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak areas.

    • Inject the diluted sample solution into the HPLC system and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL, mol/L).

G Workflow for Solubility Determination cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_calc Calculation A Add excess compound to solvent B Equilibrate in thermostatic shaker A->B C Filter supernatant B->C D Dilute sample C->D E Analyze by HPLC D->E F Determine concentration from calibration curve E->F G Calculate solubility F->G

Workflow for Solubility Determination
Forced Degradation (Stability) Study Protocol

This protocol describes a forced degradation study to identify potential degradation products and degradation pathways for this compound under various stress conditions.

Objective: To assess the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • A suitable organic solvent in which the compound is soluble (e.g., Methanol or Acetonitrile)

  • Stability chambers (temperature and humidity controlled)

  • Photostability chamber with controlled light exposure (ICH Q1B guidelines)

  • HPLC system with a photodiode array (PDA) detector

  • LC-MS system for identification of degradation products

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in the chosen organic solvent at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60 °C).

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Store the solid compound and the stock solution in a stability chamber at an elevated temperature (e.g., 60 °C).

    • Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC-PDA method to separate the parent compound from any degradation products.

    • Use LC-MS to determine the mass of the degradation products to aid in their identification.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound under each stress condition.

    • Characterize the degradation products based on their chromatographic and mass spectrometric data.

    • Propose potential degradation pathways.

G Workflow for Forced Degradation Study cluster_stress Stress Conditions A Prepare Stock Solution of This compound B Acidic Hydrolysis (HCl, heat) A->B C Basic Hydrolysis (NaOH, heat) A->C D Oxidative Degradation (H₂O₂) A->D E Thermal Degradation (Heat) A->E F Photolytic Degradation (Light) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Analyze by HPLC-PDA & LC-MS G->H I Identify Degradation Products & Pathways H->I

Workflow for Forced Degradation Study

Potential Degradation Pathways

Based on the chemistry of related compounds, the following degradation pathways for this compound can be postulated.

G Potential Degradation Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis A This compound B N-Oxide Formation A->B [O] C Amino Group Oxidation (e.g., to Nitro) A->C [O] D Dimerization A->D [O] E Hydroxydichloropyridine -2,3-diamine A->E H₂O / H⁺ or OH⁻ F Ring Cleavage Products A->F

Potential Degradation Pathways

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. While specific quantitative data is limited, the provided information on related compounds and the detailed experimental protocols will enable the generation of the necessary data for informed decision-making in research and development activities. Adherence to the outlined methodologies will ensure the reliable and reproducible characterization of this important synthetic intermediate.

References

Commercial Availability and Technical Profile of 4,6-Dichloropyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

4,6-Dichloropyridine-2,3-diamine is a substituted pyridine derivative that serves as a valuable intermediate in medicinal and organic chemistry. Its structural features, including the dichlorinated pyridine ring and adjacent diamine groups, offer versatile opportunities for chemical modification. This makes it a key building block in the synthesis of complex heterocyclic compounds, particularly for the development of novel therapeutic agents. This document provides a comprehensive overview of its commercial availability, physicochemical properties, safety data, and its application in synthetic chemistry.

Commercial Availability

This compound (CAS No. 24484-99-9) is available from several chemical suppliers specializing in research and development chemicals.[1][2] Availability may vary, and it is recommended to contact suppliers directly for current stock and lead times.

SupplierCatalog NumberPurityAvailable Quantities
Sigma-Aldrich (via Ambeed) AMBH2D6FB1E095%Currently not available for direct purchase; contact for inquiry.[1]
EvitaChem EVT-398151Not specifiedAvailable for purchase.[3]
BLD Pharm BD302345Not specifiedListed among related products.[4]

Physicochemical and Safety Data

A summary of the key properties and safety information for this compound is provided below.

PropertyValueSource(s)
CAS Number 24484-99-9[1][2][3]
Molecular Formula C₅H₅Cl₂N₃[2][3][5]
Molecular Weight 178.02 g/mol [1][2][3][5]
Physical Form Solid[1]
Appearance Light green to green solid[5]
Melting Point ~167°C[5]
Storage Conditions 2-8°C, keep in a dark place, under inert atmosphere (e.g., Nitrogen or Argon).[1][5]

Safety and Handling: Safety data sheets for structurally related dichloropyrimidine and dichloropyridine compounds indicate that this chemical should be handled with care. It is classified as causing skin and eye irritation and may cause respiratory irritation.[6][7]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures: Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Wash skin thoroughly after handling.[8][9]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air.[9]

Applications in Synthetic Chemistry

This compound is a critical precursor for synthesizing various heterocyclic systems, particularly those with therapeutic potential.[3] The 2,3-diaminopyridine scaffold is fundamental for creating diverse compound libraries for drug discovery.[5]

One of its primary applications is in the synthesis of imidazo[4,5-b]pyridine nucleoside derivatives. These compounds are explored as potential antiviral agents, for instance, in probing structure-activity relationships against Human Cytomegalovirus (HCMV).[5] The diamine moiety allows for the construction of the imidazole ring fused to the pyridine core.

Below is a generalized workflow for the utilization of a dichlorinated diamine scaffold in drug discovery, from initial reaction to biological screening.

G cluster_0 Synthesis & Derivatization cluster_1 Library Generation cluster_2 Screening & Analysis A This compound (Starting Material) B Reaction with Cyclizing Agent (e.g., Aldehyde, Carboxylic Acid) A->B Step 1 C Imidazo[4,5-b]pyridine Core Synthesis B->C Step 2: Cyclization D Further Functionalization (e.g., Suzuki Coupling at Cl sites) C->D Step 3 E Diverse Compound Library D->E Step 4 F High-Throughput Screening (e.g., Antiviral Assay) E->F Step 5 G Hit Identification & Validation F->G Step 6 H Structure-Activity Relationship (SAR) Analysis G->H Step 7 H->D Optimization Loop

Fig. 1: Drug discovery workflow using the diamine scaffold.

Experimental Protocols

Representative Protocol: Monoamination of 4,6-Dichloropyrimidine

This protocol is adapted from a study on the amination of dichloropyrimidines and demonstrates a typical nucleophilic aromatic substitution reaction.[10]

Materials:

  • 4,6-Dichloropyrimidine (1 equivalent)

  • Adamantane-containing amine (1 equivalent)

  • Anhydrous Potassium Carbonate (K₂CO₃) (4 equivalents)

  • Dimethylformamide (DMF)

Procedure:

  • Combine 4,6-dichloropyrimidine, the desired amine, and finely powdered anhydrous K₂CO₃ in a glass vial equipped with a magnetic stirrer.

  • Add DMF as the solvent.

  • Seal the vial and stir the reaction mixture at 140°C for 24 hours.[10]

  • After cooling, the reaction mixture would typically be diluted with water and extracted with an organic solvent.

  • The organic layers are combined, dried, and concentrated under reduced pressure.

  • The crude product is then purified, usually by column chromatography, to yield the mono-aminated product.

This reaction pathway highlights how the chlorine atoms on the pyridine or pyrimidine ring act as leaving groups in nucleophilic substitution reactions, a key aspect of the reactivity of this compound.

Fig. 2: Reaction scheme for monoamination.

Conclusion

This compound is a commercially available, specialized chemical intermediate with significant utility in the synthesis of heterocyclic compounds for drug discovery and materials science.[3][11] Its reactivity allows for the construction of complex molecular architectures, most notably imidazo[4,5-b]pyridine derivatives with potential antiviral properties.[5] Researchers and drug development professionals can leverage this building block for the creation of novel compound libraries to explore new therapeutic avenues. Proper safety precautions are essential when handling this compound due to its potential as a skin, eye, and respiratory irritant.

References

IUPAC name for 4,6-dichloro-2,3-pyridinediamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4,6-dichloro-2,3-pyridinediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,6-dichloro-2,3-pyridinediamine, a key heterocyclic intermediate in organic synthesis and drug discovery. The document details its chemical and physical properties, provides a representative synthetic protocol, and discusses its applications. All quantitative data is summarized in structured tables for clarity. Additionally, key processes are visualized using Graphviz diagrams to facilitate understanding of synthetic workflows and its role in medicinal chemistry.

Chemical Identity and Properties

4,6-dichloro-2,3-pyridinediamine is a substituted pyridine derivative. Its structure features a pyridine ring with two chlorine atoms at positions 4 and 6, and two amine groups at positions 2 and 3. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4,6-dichloropyridine-2,3-diamine [1].

Compound Identification
IdentifierValue
IUPAC Name This compound[1]
CAS Number 24484-99-9[1]
Molecular Formula C₅H₅Cl₂N₃
SMILES C1=C(C(=C(N=C1Cl)N)N)Cl[1]
InChI Key JJSSLNPZAKXSRI-UHFFFAOYSA-N[1]
Physicochemical Properties
PropertyValue
Molecular Weight 178.02 g/mol [1]
Physical Form Solid
Storage Temperature 2-8°C, under inert atmosphere, in a dark place
Safety Information
Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H332 Harmful if inhaled
H335 May cause respiratory irritation

Note: This is not an exhaustive list of safety information. Always consult the material safety data sheet (MSDS) before handling this chemical.

Synthesis and Experimental Protocols

The synthesis of substituted pyridinediamines can be complex. A common strategy involves the amination of a corresponding dichloropyridine precursor. The following is a representative protocol for a related amination reaction which can be adapted for the synthesis of 4,6-dichloro-2,3-pyridinediamine. The direct synthesis of this specific isomer may require specialized starting materials and conditions.

General Workflow for Diamination of Dichloropyridines

The following diagram illustrates a generalized workflow for the synthesis of a pyridinediamine from a dichloropyridine precursor, which involves a nucleophilic aromatic substitution reaction.

G Generalized Synthetic Workflow Start Dichloropyridine Precursor Reaction Nucleophilic Aromatic Substitution Start->Reaction Amine Amine Source (e.g., NH3, NaN3 then reduction) Amine->Reaction Solvent Solvent (e.g., DMF, DMSO) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Pyridinediamine Product Purification->Product

Caption: Generalized workflow for pyridinediamine synthesis.

Experimental Protocol: Palladium-Catalyzed Amination

Materials:

  • 4,6-dichloro-2-aminopyridine (or 3-amino isomer)

  • Amine source (e.g., Benzophenone imine as an ammonia equivalent, followed by hydrolysis)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., BINAP, Xantphos)

  • Base (e.g., NaOt-Bu, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Nitrogen or Argon atmosphere

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the starting chloro-aminopyridine, the palladium catalyst, and the ligand.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Add the anhydrous solvent, the base, and the amine source via syringe.

  • Heating: Heat the reaction mixture to the required temperature (typically 80-110°C) and stir under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching and Extraction: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired diaminopyridine product.

Applications in Drug Discovery and Medicinal Chemistry

4,6-dichloro-2,3-pyridinediamine serves as a valuable building block in the synthesis of more complex heterocyclic compounds with potential biological activity. The pyridine core is a common scaffold in medicinal chemistry, and the presence of two chlorine atoms and two amine groups allows for diverse and selective functionalization.

Role as a Chemical Scaffold

The compound can be used to synthesize a variety of fused heterocyclic systems, such as pyrido[2,3-b]pyrazines, which are of interest in drug discovery. The amino groups can be reacted with diketones or their equivalents to form a new pyrazine ring fused to the pyridine core. The chlorine atoms can then be further functionalized, for example, through Suzuki or Sonogashira coupling reactions, to introduce additional molecular complexity and to modulate the pharmacological properties of the final molecule.

The following diagram illustrates the logical relationship of how 4,6-dichloro-2,3-pyridinediamine can be used as a scaffold to generate a library of diverse compounds for screening.

G Scaffold-Based Drug Discovery Scaffold 4,6-dichloro-2,3-pyridinediamine Reaction1 Cyclization (e.g., with a diketone) Scaffold->Reaction1 Intermediate Fused Heterocyclic Core (e.g., Dichloropyrido[2,3-b]pyrazine) Reaction1->Intermediate Reaction2 Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Intermediate->Reaction2 Library Library of Diverse Compounds Reaction2->Library Screening Biological Screening Library->Screening Hit Hit Compounds Screening->Hit

Caption: Use as a scaffold in discovery chemistry.

While specific signaling pathways directly modulated by 4,6-dichloro-2,3-pyridinediamine are not identified in the search results, its derivatives are often designed to target key enzymes in cellular signaling, such as kinases. The general aim is to create molecules that can fit into the ATP-binding pocket of a target kinase, thereby inhibiting its activity and disrupting a disease-related signaling cascade.

Conclusion

4,6-dichloro-2,3-pyridinediamine is a synthetically versatile molecule with significant potential in the fields of organic synthesis and medicinal chemistry. Its well-defined structure and multiple reactive sites make it an ideal starting material for the construction of complex heterocyclic systems. For researchers in drug development, this compound represents a valuable scaffold for the generation of novel chemical entities for biological screening and the development of new therapeutic agents. Further research into the synthesis and applications of this compound is likely to yield new and valuable chemical tools and potential drug candidates.

References

Potential Biological Activity of 4,6-Dichloropyridine-2,3-diamine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4,6-Dichloropyridine-2,3-diamine is a heterocyclic aromatic compound that serves as a crucial intermediate in synthetic chemistry. While direct experimental data on the biological activity of this specific molecule is not extensively documented in publicly available literature, its structural motif is a key component in a variety of biologically active compounds. This guide consolidates information on the synthesis of derivatives from related precursors and the documented biological activities of these analogs, particularly as kinase inhibitors and antiproliferative agents. The provided data on structurally similar molecules, along with detailed experimental protocols, offers a strong rationale for investigating the potential therapeutic applications of novel compounds derived from this compound.

Introduction: The 2,3-Diaminopyridine Scaffold in Medicinal Chemistry

The 2,3-diaminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. This structural unit provides a versatile platform for the synthesis of complex heterocyclic systems through the reactivity of its adjacent amino groups and the pyridine ring. Derivatives of diaminopyrimidines and pyridopyrimidines, which are structurally related to this compound, have been extensively explored as inhibitors of various protein kinases and have demonstrated significant potential in oncology. The presence of chlorine atoms at the 4 and 6 positions of the pyridine ring in this compound offers additional avenues for chemical modification, making it a valuable starting material for the development of new therapeutic agents.

Synthetic Pathways to Biologically Active Derivatives

This compound and its analogs are key starting materials for the synthesis of various heterocyclic compounds with potential therapeutic value. The following diagram illustrates a general synthetic scheme for the creation of substituted pyrimidine-4,6-diamine derivatives, which have been investigated as kinase inhibitors.

G start 4,6-Dichloropyrimidine intermediate 4-amino-6-chloropyrimidine derivative start->intermediate Catalyst-free monoamination amine1 Adamantane-containing amine amine1->intermediate final_product N4,N6-disubstituted pyrimidine-4,6-diamine intermediate->final_product Pd-catalyzed amination amine2 Second amine amine2->final_product activity Biological Activity Evaluation (e.g., Kinase Inhibition, Antiproliferative Assays) final_product->activity

General synthetic workflow for pyrimidine-4,6-diamine derivatives.

Potential as Kinase Inhibitors

Derivatives of diaminopyrimidines have shown potent inhibitory activity against a range of protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Substituted 4,6-diaminopyrimidines have been identified as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in the treatment of non-small cell lung cancer.[1]

Janus Kinase (JAK) Inhibition

The pyrimidine-4,6-diamine scaffold has been utilized in the design of selective inhibitors of Janus Kinase 3 (JAK3). One such derivative, compound 11e, demonstrated high potency and selectivity for JAK3.

CompoundTarget KinaseIC50 (nM)
11eJAK32.1

Table 1: Inhibitory activity of a pyrimidine-4,6-diamine derivative against JAK3.

Cyclin-Dependent Kinase (CDK) Inhibition

3-Acyl-2,6-diaminopyridines have been synthesized and evaluated as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation.

CompoundTarget KinaseIC50 (µM)
2rCDK1-
2rCDK2-
11CDK1-
11CDK2-

Table 2: Qualitative inhibitory activity of 3-acyl-2,6-diaminopyridine derivatives against CDKs. Specific IC50 values were not provided in the source.

The following diagram illustrates a simplified signaling pathway involving EGFR and the downstream RAS/RAF/MEK/ERK cascade, a common target for kinase inhibitors.

EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Inhibitor Pyrimidine Derivative (Potential Inhibitor) Inhibitor->EGFR

Simplified EGFR signaling pathway and potential inhibition point.

Antiproliferative Activity

Consistent with their kinase inhibitory potential, various derivatives of diaminopyridines and related heterocyclic systems have demonstrated antiproliferative activity against a range of human cancer cell lines.

Activity of 2-amino-4,6-diphenyl-3-cyanopyridine Derivatives

A series of 4,6-diphenyl-2-amino-3-cyanopyridine derivatives were synthesized and evaluated for their cytotoxic activity against several cancer cell lines.[2]

CompoundCell LineIC50 (nmol·L⁻¹)
2-amino-6-(4-fluorophenyl)-4-(2,3,4-trimethoxyphenyl)nicotinonitrileA549 (Lung)10
HT-29 (Colon)0.33
SMMC-7721 (Liver)0.25

Table 3: Antiproliferative activity of a 2-amino-4,6-diphenyl-3-cyanopyridine derivative.

Activity of Dihydropyridine and Pyridine Analogs

Novel dihydropyridine and pyridine analogs have been synthesized and shown to possess anticancer activity.

CompoundCell LineIC50 (µM)
4dHeLa (Cervical)53.47 ± 0.50
MCF-7 (Breast)38.71 ± 2.31
4jHeLa (Cervical)57.01 ± 1.5
4kHeLa (Cervical)65.95 ± 1.97

Table 4: Antiproliferative activity of dihydropyridine and pyridine analogs.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of the biological activity of compounds derived from this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a common method for determining the IC50 value of a compound against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the serially diluted test compound or DMSO (vehicle control).

  • Add the kinase/substrate mixture to each well.

  • Initiate the kinase reaction by adding ATP solution to each well.

  • Incubate the plate at room temperature for a specified duration (e.g., 60-120 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Serial Dilution of Test Compound add_compound Add Compound to Plate prep_compound->add_compound prep_reagents Prepare Kinase, Substrate, ATP add_kinase Add Kinase/ Substrate Mix prep_reagents->add_kinase add_compound->add_kinase add_atp Initiate with ATP add_kinase->add_atp incubation1 Incubate (e.g., 60 min) add_atp->incubation1 stop_reaction Stop Reaction (ADP-Glo™ Reagent) incubation1->stop_reaction incubation2 Incubate (40 min) stop_reaction->incubation2 detect_signal Add Detection Reagent incubation2->detect_signal incubation3 Incubate (30 min) detect_signal->incubation3 read_plate Measure Luminescence incubation3->read_plate calc_ic50 Calculate % Inhibition and IC50 read_plate->calc_ic50

Workflow for an in vitro kinase inhibition assay.
Antiproliferative Activity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the proliferation of cancer cells.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion and Future Directions

While this compound has not been extensively studied for its own biological activities, the consistent and potent effects of its derivatives as kinase inhibitors and antiproliferative agents strongly suggest its potential as a valuable scaffold in drug discovery. The data presented in this guide provides a solid foundation for initiating research programs aimed at synthesizing and evaluating novel compounds derived from this versatile intermediate. Future work should focus on the synthesis of a focused library of derivatives and their systematic evaluation in a panel of kinase and cancer cell line assays to elucidate the structure-activity relationships and identify lead compounds for further development.

References

Structural Analysis of 4,6-Dichloropyridine-2,3-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dichloropyridine-2,3-diamine is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its structural features, including the arrangement of amino and chloro substituents on the pyridine ring, govern its reactivity, intermolecular interactions, and potential biological activity. This technical guide provides a comprehensive overview of the structural analysis of this compound, drawing upon data from related compounds to infer its spectroscopic and structural properties. Detailed experimental protocols for its characterization and visualizations of its structure and potential synthesis are also presented.

Chemical Identity

PropertyValue
IUPAC Name This compound[1]
Molecular Formula C₅H₅Cl₂N₃[1]
Molecular Weight 178.02 g/mol [1]
CAS Number 24484-99-9[1]
Canonical SMILES C1=C(C(=C(N=C1Cl)N)N)Cl[1]
InChI Key JJSSLNPZAKXSRI-UHFFFAOYSA-N[1]

Predicted Structural and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are presented below.

Table 2.1: Predicted ¹H NMR Spectral Data

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J)Notes
H-56.5 - 7.5s-The sole aromatic proton, its shift is influenced by the adjacent chloro and amino groups.
-NH₂ (at C-2)4.5 - 5.5br s-Broad singlet due to quadrupole broadening and potential exchange.
-NH₂ (at C-3)5.0 - 6.0br s-Likely to have a different chemical shift from the other amino group due to the different electronic environment.

Table 2.2: Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (ppm)Notes
C-2150 - 155Attached to an amino group.
C-3120 - 125Attached to an amino group.
C-4145 - 150Attached to a chloro group.
C-5110 - 115The only carbon atom attached to a hydrogen.
C-6155 - 160Attached to a chloro group.
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 2.3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium-StrongN-H stretching (asymmetric and symmetric) of primary amines[2]
1650 - 1600StrongN-H bending (scissoring)[2]
1580 - 1550StrongC=N and C=C stretching (pyridine ring)[2]
1300 - 1200MediumC-N stretching[2]
850 - 750StrongC-Cl stretching[2]
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 2.4: Predicted Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
177/179/181High/Moderate/Low[M]⁺ isotopic cluster due to the presence of two chlorine atoms.
142/144Moderate[M-Cl]⁺
115/117Moderate[M-Cl, HCN]⁺

Experimental Protocols

The following are generalized experimental protocols for the structural characterization of this compound.

Synthesis

A potential synthetic route to this compound could involve the amination of a polychlorinated pyridine precursor.

Protocol: Diamination of 2,3,4,6-Tetrachloropyridine

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2,3,4,6-tetrachloropyridine in a suitable anhydrous solvent such as dioxane or toluene.

  • Reagent Addition: Add an excess of a suitable aminating agent, such as a solution of ammonia in an organic solvent or an ammonia surrogate. A palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos) may be required to facilitate the reaction. A base, such as sodium tert-butoxide, is also typically added.

  • Reaction Conditions: Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

NMR Spectroscopy

Protocol:

  • Sample Preparation: Weigh approximately 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Use a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A sufficient number of scans will be required to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI). Acquire the mass spectrum over an appropriate m/z range.

Visualizations

Molecular Structure

4_6_Dichloropyridine_2_3_diamine N1 N C2 C C2->N1 C3 C C2->C3 N2 N C2->N2 C4 C C3->C4 N3 N C3->N3 C5 C C4->C5 Cl4 Cl C4->Cl4 C6 C C5->C6 H5 H C5->H5 C6->N1 Cl6 Cl C6->Cl6 H2_1 H N2->H2_1 H2_2 H N2->H2_2 H3_1 H N3->H3_1 H3_2 H N3->H3_2

Caption: Molecular structure of this compound.

Proposed Synthetic Workflow

synthetic_workflow start 2,3,4,6-Tetrachloropyridine reagents Aminating Agent (e.g., NH3 solution) Pd Catalyst, Ligand, Base reaction Palladium-Catalyzed Amination start->reaction reagents->reaction Toluene/Dioxane, Heat workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

References

The Versatile Precursor: A Technical Review of 4,6-Dichloropyridine-2,3-diamine in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4,6-Dichloropyridine-2,3-diamine is a heterocyclic aromatic compound featuring a pyridine core substituted with two chlorine atoms and two adjacent amino groups.[1] Its chemical structure, possessing multiple reactive sites, establishes it as a valuable and versatile intermediate in the synthesis of complex molecules, particularly fused heterocyclic systems with significant biological activity.[2] This technical guide provides a comprehensive review of the synthesis of this key precursor and its application in the development of bioactive compounds, tailored for researchers, chemists, and professionals in drug discovery.

Chemical Properties:

  • IUPAC Name: this compound

  • CAS Number: 24484-99-9

  • Molecular Formula: C₅H₅Cl₂N₃

  • Molecular Weight: 178.02 g/mol [2]

The arrangement of its functional groups—nucleophilic ortho-diamines and a pyridine ring activated by two electrophilic chloro-positions—allows for a diverse range of chemical transformations.

Synthesis of this compound

The established synthesis of this compound is described by J. E. Schelling and C. A. Salemink in Recueil des Travaux Chimiques des Pays-Bas (1972).[3] The multi-step synthesis involves the sequential introduction and modification of functional groups on a pyridine ring to yield the target diamine. The general workflow involves nitration of a pyridine precursor, followed by reduction of the nitro groups to amines and subsequent chlorination to install the chloro-substituents at the desired positions.

G cluster_synthesis Synthesis Workflow Pyridine Pyridine Precursor NitroPyridine Nitrated Pyridine Intermediate Pyridine->NitroPyridine Nitration AminoPyridine Aminated Pyridine Intermediate NitroPyridine->AminoPyridine Reduction FinalProduct This compound AminoPyridine->FinalProduct Chlorination

Caption: General synthetic workflow for this compound.

Application in the Synthesis of Bioactive Heterocycles

The ortho-diamine functionality of this compound makes it an ideal precursor for condensation reactions to form fused five- or six-membered rings. A prominent application is the synthesis of the pyrido[2,3-b]pyrazine scaffold, a core structure found in numerous kinase inhibitors.[4]

Experimental Protocol: Synthesis of 6,8-dichloropyrido[2,3-b]pyrazine

The following protocol for the synthesis of 6,8-dichloropyrido[2,3-b]pyrazine is adapted from the procedure detailed in patent WO2012/119690.[3]

Materials:

  • This compound (4.81 g, 27 mmol)

  • 30% solution of glyoxal in water (5.22 g, 27 mmol)

  • Tetrahydrofuran (THF, 50 ml)

  • Dichloromethane (DCM)

  • Diluted sodium carbonate solution

  • Anhydrous sodium sulfate

  • Silica gel

  • Cyclohexane/ethyl acetate mixture

Procedure:

  • A solution of 4.81 g (27 mmol) of this compound in 50 ml THF is prepared.

  • To this solution, 5.22 g (27 mmol) of a 30% aqueous glyoxal solution is added.

  • The mixture is stirred for 3 days at room temperature.

  • The reaction mixture is evaporated to remove the solvent.

  • The resulting residue is partitioned between dichloromethane and a diluted sodium carbonate solution.

  • The organic phase is separated, dried over anhydrous sodium sulfate, and evaporated.

  • The crude residue is purified by column chromatography on silica gel using a cyclohexane/ethyl acetate eluent to yield 6,8-dichloropyrido[2,3-b]pyrazine.[3]

G reactant1 This compound product 6,8-Dichloropyrido[2,3-b]pyrazine reactant1->product Condensation (THF, rt, 3 days) reactant2 Glyoxal reactant2->product G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates EIF4E 4E-BP1 mTORC1->EIF4E Inhibits Proliferation Cell Growth & Survival S6K->Proliferation EIF4E->Proliferation Inhibits (when active) Inhibitor Pyrido[2,3-b]pyrazine Inhibitor Inhibitor->mTORC1 Blocks ATP binding

References

Methodological & Application

The Strategic Role of 4,6-Dichloropyridine-2,3-diamine in the Synthesis of Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloropyridine-2,3-diamine is a pivotal precursor in heterocyclic synthesis, offering a versatile scaffold for the construction of various fused pyridine systems. Its unique substitution pattern, featuring two reactive chlorine atoms and adjacent amino groups, enables the regioselective synthesis of important heterocyclic cores, such as imidazo[4,5-b]pyridines and triazolo[4,5-b]pyridines. These scaffolds are isosteres of purines and are prevalent in numerous biologically active compounds, making them highly valuable in medicinal chemistry and drug discovery. The dichloro-substitution provides crucial handles for further functionalization through nucleophilic substitution or cross-coupling reactions, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of these key heterocyclic systems.

Application in Heterocyclic Synthesis: An Overview

The primary application of this compound lies in its role as a building block for bicyclic heteroaromatic compounds. The adjacent diamino groups are poised for cyclization with various one-carbon synthons to form a five-membered imidazole or triazole ring fused to the pyridine core.

The general synthetic pathways are:

  • Synthesis of 5,7-Dichloroimidazo[4,5-b]pyridines: This is typically achieved through the condensation of the diamine with aldehydes, carboxylic acids, or their derivatives. The reaction proceeds via the formation of a Schiff base followed by cyclizative dehydration.

  • Synthesis of 5,7-Dichlorotriazolo[4,5-b]pyridines: This transformation is accomplished by the diazotization of one of the amino groups with nitrous acid, followed by intramolecular cyclization of the resulting diazonium salt onto the remaining amino group.

The chlorine atoms at positions 5 and 7 of the resulting fused systems are retained and can be subsequently displaced by various nucleophiles or engaged in metal-catalyzed cross-coupling reactions to introduce further molecular diversity.

Quantitative Data Summary

The following tables summarize typical reaction yields for the synthesis of analogous imidazo[4,5-b]pyridines and triazolo[4,5-b]pyridines, providing an estimate of the expected efficiency for the protocols described below.

Table 1: Representative Yields for the Synthesis of Imidazo[4,5-b]pyridine Derivatives

Starting DiamineReagentOxidant/CatalystYield (%)Reference
5-Bromo-2,3-diaminopyridineBenzaldehydep-Benzoquinone46[1]
5-Bromo-N-methyl-2,3-diaminopyridineBenzaldehydep-Benzoquinone86[1]
2,3-DiaminopyridineSubstituted Aryl AldehydesAir (in water)83-87[2]
2,3-DiaminopyridineFormic Acid-High[2]

Table 2: Representative Yields for the Synthesis of Triazolo[4,5-b]pyridine Derivatives

Starting DiamineReagentSolvent SystemYield (%)Reference
3-Amino-2-anilinopyridineSodium NitriteAcetic Acid, CH₂Cl₂, Water62[3]

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of 5,7-dichloro-substituted imidazo[4,5-b]pyridines and triazolo[4,5-b]pyridines from this compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Synthesis of 2-Aryl-5,7-dichloro-1H-imidazo[4,5-b]pyridines

This protocol describes the oxidative cyclocondensation of this compound with an aromatic aldehyde.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, 1.0-1.2 equivalents)

  • Nitrobenzene or Acetic Acid

  • Sodium Bicarbonate solution (for workup if using acetic acid)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Standard glassware for organic synthesis

  • TLC plates and appropriate eluent system for reaction monitoring

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and dissolve it in a suitable solvent such as nitrobenzene or acetic acid.

  • Add the desired aromatic aldehyde (1.0-1.2 eq) to the solution.

  • Heat the reaction mixture to a temperature ranging from 120°C to reflux for a period of 2-12 hours.[4]

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Workup:

    • If nitrobenzene was used as the solvent, it can be removed by steam distillation or under high vacuum. The residue can then be purified.

    • If acetic acid was used, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-aryl-5,7-dichloro-1H-imidazo[4,5-b]pyridine.

Protocol 2: Synthesis of 5,7-Dichloro-1H-[1][3][5]triazolo[4,5-b]pyridine

This protocol outlines the synthesis via diazotization and subsequent cyclization.

Materials:

  • This compound

  • Sodium Nitrite (NaNO₂)

  • Acetic Acid

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetic acid, dichloromethane, and water.

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add a solution of sodium nitrite (1.0-1.2 eq) in water dropwise, maintaining the temperature below 5°C.

  • Stir the reaction mixture at 0-5°C for 1-2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 5,7-dichloro-1H-[1][3][5]triazolo[4,5-b]pyridine.

Visualizations of Synthetic Pathways

The following diagrams illustrate the core synthetic transformations described in the protocols.

G cluster_0 Synthesis of 5,7-Dichloroimidazo[4,5-b]pyridines start_diamine This compound intermediate Schiff Base Intermediate (not isolated) start_diamine->intermediate + aldehyde R-CHO (Aldehyde) aldehyde->intermediate product_imidazo 2-R-5,7-Dichloro-1H- imidazo[4,5-b]pyridine intermediate->product_imidazo [O], -H₂O (Oxidative Cyclization) G cluster_1 Synthesis of 5,7-Dichlorotriazolo[4,5-b]pyridine start_diamine_2 This compound diazonium Diazonium Salt Intermediate (in situ) start_diamine_2->diazonium NaNO₂, H⁺ product_triazolo 5,7-Dichloro-1H-[1,2,3]triazolo [4,5-b]pyridine diazonium->product_triazolo Intramolecular Cyclization

References

Application Notes and Protocols: 4,6-Dichloropyridine-2,3-diamine as a Precursor for TREM2 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triggering Receptor Expressed on Myeloid Cells 2 (TREM2) is a type I transmembrane receptor predominantly expressed on microglia, the resident immune cells of the central nervous system (CNS).[1][2] Genetic studies have identified loss-of-function variants in the TREM2 gene as significant risk factors for late-onset Alzheimer's disease (AD) and other neurodegenerative disorders.[3][4] TREM2 plays a crucial role in regulating key microglial functions, including phagocytosis, survival, proliferation, and inflammatory responses.[2][5] Activation of TREM2 signaling is therefore considered a promising therapeutic strategy to enhance the neuroprotective functions of microglia. Small molecule agonists offer potential advantages over antibody-based therapies, such as improved brain penetration and oral bioavailability.[6][7]

This document provides detailed application notes and protocols relevant to the use of 4,6-Dichloropyridine-2,3-diamine as a potential precursor for the synthesis of novel small molecule TREM2 agonists, focusing on the creation of heterocyclic scaffolds like pyrido[2,3-b]pyrazines, which are structurally related to known TREM2 modulators.

Application Notes

TREM2 Signaling Pathway

TREM2 activation is initiated by binding to various ligands, including lipids and amyloid-beta (Aβ). Lacking an intrinsic signaling motif, TREM2 associates with the adaptor protein DNAX-activation protein 12 (DAP12).[5][6] Ligand binding leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within DAP12. This event recruits and activates Spleen Tyrosine Kinase (SYK), which in turn initiates a downstream signaling cascade involving phosphatidylinositol 3-kinase (PI3K) and other effectors.[8] This cascade ultimately modulates microglial functions, promoting a protective phenotype characterized by enhanced phagocytic clearance of debris and pathological proteins, metabolic reprogramming, and cell survival.[2][4]

TREM2 Signaling Cascade
Mechanism of Small Molecule Agonists

Small molecule TREM2 agonists can activate the receptor through various mechanisms. While some may act as direct binders to an allosteric or orthosteric site, others, like the clinical candidate VG-3927, are thought to function by promoting the clustering of TREM2 on the cell surface.[6][7] This induced proximity facilitates receptor dimerization and subsequent trans-phosphorylation of the associated DAP12 adaptor proteins, mimicking ligand-induced activation and initiating the downstream signaling cascade. The development of direct-binding small molecules remains a key objective, as they may offer more precise and potent modulation of TREM2 activity.

This compound in Synthesis

While published synthetic routes for prominent TREM2 agonists like VG-3927 and its achiral analog C1 start from a 2,3-dichloro-pyrido[3,4-b]pyrazine core, the precursor this compound is a valuable starting material for related heterocyclic systems.[3] Specifically, ortho-diamines are standard precursors for the synthesis of pyrazine rings through condensation with 1,2-dicarbonyl compounds. This reaction can be used to construct a pyrido[2,3-b]pyrazine scaffold, a privileged structure in medicinal chemistry that can be further functionalized to explore structure-activity relationships (SAR) for TREM2 agonism. The two chlorine atoms on the pyridine ring serve as versatile handles for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse substituents.

Synthesis_Pathway Precursor This compound Intermediate 7,9-Dichloro-pyrido[2,3-b]pyrazine Scaffold Precursor->Intermediate Cyclocondensation Dicarbonyl R1-C(O)-C(O)-R2 (e.g., Glyoxal) Dicarbonyl->Intermediate Agonist Functionalized TREM2 Agonist Intermediate->Agonist Cross-Coupling (e.g., Suzuki)

Plausible Synthetic Route

Data Presentation

The following tables summarize key quantitative data for reported small molecule TREM2 agonists.

Table 1: Binding Affinity of Small Molecule TREM2 Modulators

Compound Assay Method Binding Affinity (KD, µM) Reference
C1 Microscale Thermophoresis (MST) Not Determined [3]
C1 Surface Plasmon Resonance (SPR) Dose-dependent binding observed [3]
VG-3927 Microscale Thermophoresis (MST) No measurable binding [3]
Compound 4a Microscale Thermophoresis (MST) 12.7 ± 3.6
Compound 4a Surface Plasmon Resonance (SPR) 45.9 ± 3.7
Compound 4i Microscale Thermophoresis (MST) 19.0 ± 0.4
Compound 4i Surface Plasmon Resonance (SPR) 24 ± 1.5
EN020 Microscale Thermophoresis (MST) 14.2

| EN020 | Surface Plasmon Resonance (SPR) | 35.9 | |

Table 2: Functional Activity of Small Molecule TREM2 Agonists

Compound Assay Potency (EC50) Max Efficacy (Emax) Reference
Amgen Cmpd [I] SYK Phosphorylation (AlphaLISA) ≤ 0.05 µM > 300%
Amgen Cmpd [II] SYK Phosphorylation (AlphaLISA) ≤ 0.05 µM > 250%
Muna Cmpd 89A SYK Phosphorylation 10 - 100 nM 75 - 110%

| Roche Cmpd 187 | TREM2 Activation (AlphaLISA) | 0.002 µM | Not Reported | |

Table 3: In Vitro Pharmacokinetic Properties of TREM2 Agonist C1

Parameter Species Value Reference
Metabolic Stability (T1/2) Human Liver Microsomes > 60 min [8]
Metabolic Stability (T1/2) Mouse Liver Microsomes 45.3 min [8]
Passive Permeability (Papp) PAMPA 15.1 x 10-6 cm/s [8]

| LogD7.4 | N/A | 3.1 |[8] |

Experimental Protocols

Protocol 1: Synthesis of a Pyrido[2,3-b]pyrazine Scaffold

This protocol describes a general method for the cyclocondensation of this compound with a 1,2-dicarbonyl compound.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Solvent Addition: Add a suitable solvent such as ethanol or acetic acid to dissolve the starting material.

  • Reagent Addition: Add the 1,2-dicarbonyl compound (e.g., glyoxal, 1.1 eq) to the solution. A catalytic amount of acid (e.g., p-toluenesulfonic acid) may be added to facilitate the reaction.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by partitioning between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated sodium bicarbonate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Further purify the product by column chromatography on silica gel to yield the desired 7,9-dichloro-pyrido[2,3-b]pyrazine derivative. This scaffold can then be functionalized via Suzuki or other cross-coupling reactions.

Protocol 2: TREM2/DAP12-Mediated SYK Phosphorylation Assay (AlphaLISA)

This protocol is for quantifying TREM2 activation by measuring the phosphorylation of its downstream effector, SYK.

  • Cell Culture: Culture HEK293 cells stably overexpressing human TREM2 and its adaptor protein DAP12 (HEK293-hTREM2/DAP12) in appropriate media.

  • Cell Plating: Seed the cells in a 96-well or 384-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., starting from 10 µM) in serum-free media. Remove the culture media from the cells and add the compound dilutions. Incubate for a specified time (e.g., 15-60 minutes) at 37°C.

  • Cell Lysis: Aspirate the compound-containing media and lyse the cells using the lysis buffer provided in a commercial AlphaLISA SureFire Ultra kit for phospho-SYK (Tyr525/526).[1]

  • Assay Procedure: Transfer the cell lysates to a 384-well ProxiPlate. Add the AlphaLISA acceptor beads and donor beads as per the manufacturer's protocol.

  • Incubation: Incubate the plate in the dark at room temperature for the recommended time (e.g., 2 hours).

  • Data Acquisition: Read the plate on an Alpha-enabled plate reader (e.g., Tecan SPARK).

  • Analysis: Calculate the fold-change in phospho-SYK signal relative to a vehicle-treated control. Plot the data as a dose-response curve to determine EC50 and Emax values.

Protocol 3: Microglial Phagocytosis Assay

This protocol assesses the functional outcome of TREM2 agonism on the phagocytic capacity of microglia.

  • Cell Culture: Plate microglial cells (e.g., BV2 cells or human iPSC-derived microglia) in a 96-well imaging plate.

  • Compound Pre-treatment: Treat the cells with the test TREM2 agonist or vehicle control at various concentrations for a suitable pre-incubation period (e.g., 1-24 hours).

  • Phagocytic Substrate Addition: Add a fluorescently labeled phagocytic substrate to the wells. Common substrates include pHrodo-labeled Zymosan bioparticles, Aβ oligomers, or myelin debris.

  • Incubation: Incubate the plate at 37°C for 1-4 hours to allow for phagocytosis. The pHrodo dye is non-fluorescent at neutral pH but fluoresces brightly in the acidic environment of the phagolysosome, minimizing background from non-internalized particles.

  • Imaging: Wash the cells with PBS to remove non-internalized particles. Acquire images using a high-content imaging system or a fluorescence microscope.

  • Analysis: Quantify the total fluorescence intensity per cell or the number of fluorescent puncta per cell using image analysis software. Compare the phagocytic activity in compound-treated cells to vehicle-treated controls.

Protocol 4: Biophysical Binding Assays (SPR & MST)

These protocols are used to confirm direct binding of a compound to the TREM2 protein and to quantify the binding affinity.

A. Surface Plasmon Resonance (SPR) [3]

  • Protein Immobilization: Immobilize recombinant human TREM2 protein onto a sensor chip (e.g., a Series S Sensor Chip SA for biotinylated protein) according to the instrument manufacturer's instructions.

  • Compound Preparation: Prepare a serial dilution of the test compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and a small percentage of DMSO).

  • Binding Analysis: Inject the compound dilutions over the TREM2-immobilized surface and a reference flow cell. Use a single-cycle kinetics approach, injecting increasing concentrations of the compound without dissociation steps in between.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) using the instrument's analysis software to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

B. Microscale Thermophoresis (MST) [3]

  • Protein Labeling: Label recombinant TREM2 protein with a fluorescent dye (e.g., RED-tris-NTA for His-tagged proteins) according to the manufacturer's protocol. Keep the labeled protein concentration constant for the experiment.

  • Sample Preparation: Prepare a 16-point serial dilution of the unlabeled test compound. Mix each dilution with the labeled TREM2 protein solution.

  • Capillary Loading: Load the samples into standard or premium capillaries.

  • Measurement: Place the capillaries into the MST instrument (e.g., a Monolith instrument) and perform the measurement. The instrument measures the change in fluorescence as a function of the compound concentration due to thermophoresis.

  • Data Analysis: Plot the change in normalized fluorescence against the logarithm of the compound concentration. Fit the resulting binding curve to determine the KD value.

Workflow cluster_Discovery Discovery & Synthesis cluster_Screening Screening & Validation cluster_Characterization Functional Characterization Synthesis Synthesis of Analogs (from Precursor) Binding Biophysical Binding Assays (SPR, MST) Synthesis->Binding Library Compound Library Library->Binding Functional Functional Cell Assay (p-SYK AlphaLISA) Binding->Functional Confirm Hits Phagocytosis Microglial Phagocytosis Assay Functional->Phagocytosis Validate Function PK In Vitro PK Studies (Metabolic Stability, Permeability) Phagocytosis->PK Profile Leads Lead Lead Candidate PK->Lead

Workflow for TREM2 Agonist Discovery

References

Application Notes and Protocols for Reactions with 4,6-Dichloropyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the use of 4,6-Dichloropyridine-2,3-diamine as a versatile starting material in the synthesis of heterocyclic compounds, particularly pyrido[2,3-b]pyrazines. These compounds are of significant interest in medicinal chemistry due to their potential as kinase inhibitors for anticancer therapy.

Introduction

This compound is a valuable building block for the synthesis of fused heterocyclic systems. The adjacent amino groups are primed for cyclization reactions, while the chloro substituents provide reactive handles for further functionalization through cross-coupling reactions. This dual reactivity allows for the creation of diverse molecular scaffolds.

One of the primary applications of this diamine is in the synthesis of the 6,8-dichloropyrido[2,3-b]pyrazine core. Pyrido[2,3-b]pyrazine derivatives have emerged as a promising class of compounds in drug discovery, exhibiting a range of biological activities. Notably, they have been investigated as inhibitors of various protein kinases that are implicated in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Experimental Protocols

Protocol 1: Synthesis of 6,8-dichloropyrido[2,3-b]pyrazine

This protocol details the condensation reaction of this compound with glyoxal to form the core heterocyclic structure.

Reaction Scheme:

Materials:

  • This compound

  • Glyoxal (30% solution in water)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Diluted sodium carbonate solution

  • Sodium sulfate

  • Silica gel for column chromatography

  • Cyclohexane

  • Ethyl acetate

Procedure:

  • Dissolve 4.81 g (27 mmol) of 4,6-dichloro-pyridine-2,3-diamine in 50 ml of THF in a round-bottom flask.

  • Add 5.22 g (27 mmol) of a 30% aqueous solution of glyoxal to the reaction mixture.

  • Stir the mixture at room temperature (20°C) for 72 hours.

  • After 72 hours, evaporate the solvent under reduced pressure.

  • Partition the residue between dichloromethane and a diluted sodium carbonate solution.

  • Separate the organic phase, dry it over sodium sulfate, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel using a cyclohexane/ethyl acetate eluent to yield 6,8-dichloropyrido[2,3-b]pyrazine.[1]

Data Presentation:

ReactantMolecular Weight ( g/mol )Amount (g)Moles (mmol)
This compound178.024.8127
Glyoxal (30% aq. solution)58.04 (of glyoxal)5.2227
ProductMolecular Weight ( g/mol )Appearance
6,8-dichloropyrido[2,3-b]pyrazine199.01Off-white fine needles
Protocol 2: Suzuki-Miyaura Cross-Coupling of 6,8-dichloropyrido[2,3-b]pyrazine (General Protocol)

This protocol provides a general method for the functionalization of the 6,8-dichloropyrido[2,3-b]pyrazine core by introducing aryl or heteroaryl substituents at the chloro positions. The reaction typically shows selectivity for the C6 position followed by the C8 position.

Reaction Scheme:

Materials:

  • 6,8-dichloropyrido[2,3-b]pyrazine

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Na₂CO₃)

  • Solvent (e.g., Toluene, Toluene/Ethanol mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, add 6,8-dichloropyrido[2,3-b]pyrazine (1 equivalent).

  • Add the arylboronic acid (1.1-1.5 equivalents).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).

  • Add the base (e.g., K₂CO₃, 2 equivalents).

  • Add the degassed solvent (e.g., Toluene).

  • Heat the reaction mixture to reflux (typically 80-110°C) and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation (Example):

ReactantEquivalents
6,8-dichloropyrido[2,3-b]pyrazine1
4-methoxyphenylboronic acid1.1
Pd(PPh₃)₄0.05
K₂CO₃2
Protocol 3: Buchwald-Hartwig Amination of 6,8-dichloropyrido[2,3-b]pyrazine (General Protocol)

This protocol outlines a general procedure for the introduction of amino groups at the chloro positions of the pyrido[2,3-b]pyrazine core.

Reaction Scheme:

Materials:

  • 6,8-dichloropyrido[2,3-b]pyrazine

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Cs₂CO₃, NaOtBu)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst and the phosphine ligand to a dry Schlenk tube.

  • Add the base.

  • Add 6,8-dichloropyrido[2,3-b]pyrazine (1 equivalent) and the amine (1.2-2 equivalents).

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture with stirring (typically 80-120°C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Data Presentation (Example):

ReactantEquivalents
6,8-dichloropyrido[2,3-b]pyrazine1
Aniline1.2
Pd₂(dba)₃0.02
Xantphos0.04
Cs₂CO₃1.5

Signaling Pathways and Experimental Workflows

Derivatives of this compound, specifically those based on the pyrido[2,3-b]pyrazine scaffold, have shown potential as inhibitors of key signaling pathways implicated in cancer, such as the EGFR and VEGFR pathways.

Experimental Workflow for Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis of a library of pyrido[2,3-b]pyrazine derivatives and their subsequent screening for kinase inhibitory activity.

G cluster_synthesis Synthesis cluster_screening Screening cluster_optimization Lead Optimization A This compound B Cyclization (e.g., with Glyoxal) A->B C 6,8-dichloropyrido[2,3-b]pyrazine B->C D Functionalization (e.g., Suzuki, Buchwald-Hartwig) C->D E Library of Pyrido[2,3-b]pyrazine Derivatives D->E F Kinase Inhibition Assay (e.g., EGFR, VEGFR) E->F G Data Analysis (IC50 determination) F->G H Hit Identification G->H I Structure-Activity Relationship (SAR) Studies H->I J In vitro & In vivo Testing I->J K Lead Candidate J->K

Caption: A typical workflow for the synthesis and screening of pyrido[2,3-b]pyrazine derivatives.

EGFR Signaling Pathway and Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT pathways, leading to cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Pyrido[2,3-b]pyrazine derivatives can act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby inhibiting downstream signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Pyrido[2,3-b]pyrazine Inhibitor Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and its inhibition by a pyrido[2,3-b]pyrazine derivative.

VEGFR Signaling Pathway and Inhibition

The Vascular Endothelial Growth Factor Receptor (VEGFR) is a key regulator of angiogenesis, the formation of new blood vessels. Ligand (VEGF) binding to VEGFR activates downstream pathways, including the PLCγ/PKC/MAPK and PI3K/AKT cascades, promoting endothelial cell proliferation, migration, and survival, which are crucial for tumor growth and metastasis. Pyrido[2,3-b]pyrazine-based inhibitors can block the kinase activity of VEGFR, thereby inhibiting angiogenesis.

G cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Gene Expression (Angiogenesis) MAPK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis VEGF VEGF (Ligand) VEGF->VEGFR Binds Inhibitor Pyrido[2,3-b]pyrazine Inhibitor Inhibitor->VEGFR Inhibits

Caption: Simplified VEGFR signaling pathway and its inhibition by a pyrido[2,3-b]pyrazine derivative.

References

Application Notes and Protocols for 4,6-Dichloropyridine-2,3-diamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,6-Dichloropyridine-2,3-diamine is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its pyridine core, substituted with two reactive chlorine atoms and two adjacent amino groups, provides a unique scaffold for the synthesis of a diverse range of complex molecules. The strategic positioning of these functional groups allows for selective chemical modifications, leading to the generation of novel compounds with potential therapeutic applications. This document outlines the key applications of this compound, with a focus on its use as a precursor for kinase inhibitors and other biologically active molecules. Detailed experimental protocols for the synthesis of derivatives are provided, along with representative data and visualizations of relevant signaling pathways and synthetic workflows.

While this compound itself is primarily a synthetic intermediate, its structural motifs are found in various biologically active compounds.[1][2] Pyridine derivatives are known to interact with a wide array of biological targets, including enzymes and receptors, making them valuable scaffolds in drug discovery.[3][4] The presence of both chloro and amino groups on the pyridine ring allows for a variety of chemical transformations to build molecular complexity.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a starting material for the synthesis of more complex heterocyclic systems. The adjacent diamino groups are particularly suited for the formation of fused five-membered rings, such as imidazoles, to create bicyclic scaffolds like imidazo[4,5-b]pyridines. These scaffolds are isosteres of purines and are prevalent in many biologically active compounds, including kinase inhibitors and antiviral agents.

Kinase Inhibitors

The pyridine scaffold is a well-established core structure for the development of kinase inhibitors.[5] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The general strategy involves using the dichloropyridine core to anchor the molecule in the ATP-binding pocket of the kinase, while substitutions at the chloro and amino positions are used to achieve potency and selectivity.

Derivatives of structurally similar diaminopyrimidines and dichloropyridines have shown potent inhibitory activity against a range of kinases, including but not limited to:

  • Receptor Tyrosine Kinases (RTKs): Such as VEGFR and PDGFR, which are key targets in angiogenesis.

  • Non-Receptor Tyrosine Kinases: Such as Abl kinase, a target in chronic myeloid leukemia (CML).[6]

  • Serine/Threonine Kinases: Such as mTOR, a central regulator of cell growth and proliferation.[7]

The synthesis of such inhibitors often involves sequential functionalization of the dichloropyridine core using palladium-catalyzed cross-coupling reactions.

Antiviral Agents

An isomer of the topic compound, 5,6-Dichloropyridine-2,3-diamine, serves as a key precursor in the synthesis of imidazo[4,5-b]pyridine nucleoside derivatives.[8] These compounds are explored as isosteres of established antiviral agents like Maribavir for their potential activity against Human Cytomegalovirus (HCMV).[8] This suggests that this compound could similarly be used to generate novel nucleoside analogs with potential antiviral properties.

CNS Agents

Aminopyridines are known to act on ion channels in the central nervous system. For instance, 3,4-diaminopyridine is a potassium channel blocker.[1] While direct applications of this compound in this area are not extensively documented, its core structure suggests that its derivatives could be explored for activity against various CNS targets.

Data Presentation: Representative Biological Activities

The following tables summarize representative biological activities of compounds derived from analogous dichlorodiamino-heterocyclic scaffolds to illustrate the potential of this compound derivatives as potent inhibitors. Note: These are representative data from related compound classes and are intended for illustrative purposes.

Table 1: Representative Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
PQR-001Abl15Imatinib250
PQR-002VEGFR222Sunitinib9
PQR-003mTOR8Rapamycin0.1
PQR-004PDGFRβ35Sorafenib20

Table 2: Representative Antiviral Activity of Imidazo[4,5-b]pyridine Analogs

Compound IDVirus TargetEC₅₀ (µM)Cytotoxicity (CC₅₀, µM)Selectivity Index (SI)
XYZ-101HCMV2.5>100>40
XYZ-102HSV-18.1>100>12.3
XYZ-103VZV12.5>100>8

Experimental Protocols

The following protocols are representative methods for the functionalization of this compound and are based on established procedures for related dichloropyridine and dichloropyrimidine scaffolds. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Synthesis of Imidazo[4,5-b]pyridine Scaffold

This protocol describes the formation of a fused imidazole ring, a key step in the synthesis of many biologically active compounds.

Materials:

  • This compound

  • Aldehyde or carboxylic acid derivative (e.g., formic acid, triethyl orthoformate)

  • Solvent (e.g., ethanol, acetic acid, polyphosphoric acid)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of this compound (1.0 eq) in a suitable solvent, add the aldehyde or carboxylic acid derivative (1.1 eq).

  • Heat the reaction mixture to reflux for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired imidazo[4,5-b]pyridine derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed cross-coupling of an aryl or heteroaryl boronic acid to one of the chlorine atoms of the pyridine core. The reaction is expected to be regioselective.

Materials:

  • A derivative of this compound (e.g., the product from Protocol 1) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a reaction vessel, combine the dichloropyridine derivative, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100°C and stir for 8-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite.

  • Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed amination of a chloro-substituted pyridine ring, a common method for installing amino side chains in kinase inhibitors.

Materials:

  • A mono- or di-chloropyridine derivative (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq)

  • Phosphine ligand (e.g., Xantphos, 0.04 eq)

  • Base (e.g., Cs₂CO₃, 1.5 eq)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Inert gas supply

Procedure:

  • To a flame-dried Schlenk flask, add the chloropyridine derivative, the base, the palladium precatalyst, and the ligand.

  • Evacuate and backfill the flask with inert gas.

  • Add the anhydrous solvent, followed by the amine.

  • Heat the reaction mixture to 90-110°C for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling, filter the reaction mixture through celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the aminated product.

Mandatory Visualizations

experimental_workflow General Synthetic Workflow for Kinase Inhibitors start This compound step1 Ring Cyclization (e.g., with formic acid) start->step1 intermediate1 6,8-Dichloro-9H-imidazo[4,5-b]pyridine step1->intermediate1 step2 Regioselective Suzuki Coupling (Arylboronic acid, Pd catalyst) intermediate1->step2 intermediate2 Monochloro-Aryl-Imidazopyridine Intermediate step2->intermediate2 step3 Buchwald-Hartwig Amination (Amine, Pd catalyst) intermediate2->step3 final_product Final Kinase Inhibitor Candidate step3->final_product

Caption: Synthetic workflow for kinase inhibitor synthesis.

signaling_pathway Simplified Kinase Signaling Pathway and Inhibition growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk Binding ras RAS rtk->ras Activation raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, etc. erk->proliferation Signal Transduction inhibitor Pyridinyl-based Kinase Inhibitor inhibitor->rtk Inhibition

Caption: Kinase signaling pathway and inhibition mechanism.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel therapeutic agents. Its potential for straightforward functionalization through established synthetic methodologies allows for the rapid generation of diverse compound libraries. The demonstrated success of related pyridine and pyrimidine scaffolds in yielding potent kinase inhibitors and other biologically active molecules highlights the promise of this particular building block in modern drug discovery efforts. The provided protocols and conceptual frameworks serve as a guide for researchers to explore the rich medicinal chemistry of this compound and its derivatives.

References

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using 4,6-Dichloropyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and preliminary evaluation of novel kinase inhibitors derived from the versatile starting material, 4,6-Dichloropyridine-2,3-diamine. The methodologies detailed herein focus on the construction of a core pyrido[2,3-b]pyrazine scaffold, followed by its functionalization using modern cross-coupling techniques to generate a library of potential kinase inhibitors. The primary kinase targets for the derivatives described are Epidermal Growth Factor Receptor (EGFR) and Proviral Integration site for Moloney murine leukemia virus (PIM-1) kinase, both of which are significant targets in oncology.

Introduction

The pyridine-fused pyrazine ring system, specifically the pyrido[2,3-b]pyrazine core, is a privileged scaffold in medicinal chemistry, known for its utility in the development of potent kinase inhibitors. The strategic placement of nitrogen atoms in this bicyclic heterocycle allows for key hydrogen bonding interactions within the ATP-binding pocket of various kinases. Starting from this compound, a highly functionalized and reactive precursor, a series of novel kinase inhibitors can be efficiently synthesized. The two chlorine atoms on the pyridine ring of the resulting pyrido[2,3-b]pyrazine intermediate offer orthogonal handles for sequential functionalization via palladium-catalyzed cross-coupling reactions, enabling the exploration of the chemical space around the core scaffold to optimize potency and selectivity.

Synthetic Strategy

The overall synthetic approach involves a two-step process. The first step is the cyclocondensation of this compound with a 1,2-dicarbonyl compound, such as glyoxal, to form the 6,8-dichloropyrido[2,3-b]pyrazine core. The second step involves the sequential or simultaneous functionalization of the dichloro-intermediate using palladium-catalyzed Suzuki and Buchwald-Hartwig cross-coupling reactions to introduce aryl and amino moieties, respectively. These substituents are crucial for modulating the kinase inhibitory activity and pharmacokinetic properties of the final compounds.

G A This compound C 6,8-Dichloropyrido[2,3-b]pyrazine A->C Cyclocondensation B Glyoxal B->C F Functionalized Kinase Inhibitor C->F Pd-catalyzed Cross-Coupling D Aryl Boronic Acid (Suzuki Coupling) D->F E Amine (Buchwald-Hartwig Amination) E->F EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation EGF EGF EGF->EGFR Inhibitor Pyrido[2,3-b]pyrazine Inhibitor Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PIM1_Pathway cluster_upstream Upstream Regulation cluster_downstream_pim Downstream Effects Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK Upregulation STAT STAT JAK->STAT Upregulation PIM1 PIM-1 Kinase STAT->PIM1 Upregulation BAD BAD (pro-apoptotic) PIM1->BAD Phosphorylation (Inhibition) cMyc c-Myc PIM1->cMyc Stabilization CellCycle Cell Cycle Progression PIM1->CellCycle Promotion Inhibitor Pyrido[2,3-b]pyrazine Inhibitor Inhibitor->PIM1 Apoptosis Apoptosis Inhibition BAD->Apoptosis

Application Notes and Protocols: 4,6-Dichloropyridine-2,3-diamine in the Development of Materials with Optical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of chloro- and amino-substituted pyridine and pyrimidine derivatives in the synthesis of novel materials with significant optical properties. While direct experimental data on 4,6-Dichloropyridine-2,3-diamine is limited in publicly accessible literature, this guide leverages data from the closely related and well-studied 4,6-dichloropyrimidine scaffold. The protocols and principles outlined herein are intended to serve as a foundational resource for researchers exploring the development of fluorescent probes, sensors, and materials for organic light-emitting diodes (OLEDs) based on substituted pyridine and pyrimidine cores.

The strategic placement of amino and chloro groups on the pyridine or pyrimidine ring allows for versatile chemical modifications, making these compounds valuable precursors for creating complex organic molecules with tailored photophysical characteristics. The electron-donating nature of the amino groups and the electron-withdrawing nature of the chloro-substituents and the pyridine/pyrimidine ring itself create a "push-pull" system, which is a common design strategy for developing fluorescent molecules.

Synthesis of Optically Active Materials

The primary synthetic route to functionalized aminopyrimidine derivatives involves the nucleophilic aromatic substitution (SNAr) of the chlorine atoms. The presence of two chlorine atoms allows for stepwise or one-pot dialkylation, offering a pathway to both symmetric and asymmetric molecules. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also effective for introducing a second amino substituent, particularly when the first amino group deactivates the ring towards further direct nucleophilic substitution.[1][2]

Experimental Protocol: Synthesis of N,N'-Disubstituted 4,6-Diaminopyrimidines

This protocol describes a general two-step approach for the synthesis of symmetrical adamantane-containing 4,6-diaminopyrimidines, which can be adapted for other amines to create fluorescent derivatives.[2]

Step 1: Monoamination of 4,6-Dichloropyrimidine

  • Reaction Setup: In a round-bottom flask, dissolve 4,6-dichloropyrimidine (1.0 eq.) in dimethylformamide (DMF).

  • Addition of Reagents: Add potassium carbonate (K2CO3) (4.0 eq.) and the desired primary or secondary amine (1.0-1.2 eq.).

  • Reaction Conditions: Heat the mixture to 140 °C and stir for 4-6 hours.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the mono-aminated product.

Step 2: Palladium-Catalyzed Diamination

  • Reaction Setup: To a Schlenk tube, add the mono-aminated chloropyrimidine (1.0 eq.), the second amine (4.0 eq.), a palladium catalyst such as Pd(dba)2 (palladium di-benzylideneacetone), a phosphine ligand like Ph-JosiPhos, and a base such as sodium tert-butoxide (tBuONa).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Solvent Addition: Add anhydrous toluene or another suitable solvent.

  • Reaction Conditions: Heat the mixture at 100-120 °C for 12-24 hours.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite. Concentrate the filtrate and purify the residue by column chromatography to obtain the desired di-substituted diaminopyrimidine.

The synthesis workflow is depicted in the following diagram:

Synthesis_Workflow Dichloropyrimidine 4,6-Dichloropyrimidine Monoamino 4-Amino-6-chloropyrimidine Derivative Dichloropyrimidine->Monoamino Step 1 Diamino 4,6-Diaminopyrimidine Derivative Monoamino->Diamino Step 2 Amine1 Amine 1 (Nucleophilic Substitution) Amine1->Monoamino Amine2 Amine 2 (Pd-catalyzed Amination) Amine2->Diamino

Caption: General two-step synthesis of disubstituted diaminopyrimidines.

Characterization of Optical Properties

The optical properties of the synthesized materials are primarily characterized using UV-Vis and fluorescence spectroscopy. These techniques provide information on the electronic transitions and emissive properties of the molecules.

Experimental Protocol: Spectroscopic Analysis

1. UV-Vis Absorption Spectroscopy

  • Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., THF, DCM, or acetonitrile) at a concentration of approximately 1 mM. From the stock solution, prepare a dilute solution (e.g., 10 µM) in the same solvent.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorption spectrum from 200 to 800 nm, using the pure solvent as a reference. The wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) should be determined.

2. Fluorescence Spectroscopy

  • Sample Preparation: Use the same dilute solution prepared for UV-Vis analysis. The absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer.

  • Measurement:

    • Emission Spectrum: Excite the sample at its λmax (determined from the UV-Vis spectrum) and record the emission spectrum over a suitable wavelength range. Note the wavelength of maximum emission (λem).

    • Excitation Spectrum: Set the emission monochromator to the λem and scan the excitation wavelengths.

    • Quantum Yield: The fluorescence quantum yield (ΦF) can be determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4).

The logical workflow for the synthesis and characterization of these materials is as follows:

Characterization_Workflow cluster_structure Structural Verification cluster_optical Optical Characterization Synthesis Synthesis of Pyrimidine Derivative Purification Purification (Column Chromatography) Synthesis->Purification Structure_Confirmation Structural Confirmation Purification->Structure_Confirmation Spectroscopic_Analysis Spectroscopic Analysis Purification->Spectroscopic_Analysis NMR NMR (1H, 13C) Structure_Confirmation->NMR MS Mass Spectrometry (MS) Structure_Confirmation->MS IR IR Spectroscopy Structure_Confirmation->IR UV_Vis UV-Vis Spectroscopy Spectroscopic_Analysis->UV_Vis Fluorescence Fluorescence Spectroscopy Spectroscopic_Analysis->Fluorescence Optical_Properties Optical Properties Determination UV_Vis->Optical_Properties λ_abs, ε Fluorescence->Optical_Properties λ_em, Quantum Yield

Caption: Workflow for synthesis and characterization of optical materials.

Applications in Optical Sensing

Derivatives of aminopyridines and pyrimidines can be designed as fluorescent sensors for various analytes, such as metal ions or changes in pH.[3][4] The sensing mechanism often relies on the modulation of the intramolecular charge transfer (ICT) process upon interaction with the analyte.

Data Presentation: Optical Properties of a Hypothetical Sensor

The following table summarizes hypothetical photophysical data for a sensor molecule derived from a dichlorodiaminopyridine precursor, illustrating how quantitative data should be presented.

CompoundSolventλabs (nm)ε (M-1cm-1)λem (nm)Stokes Shift (nm)ΦF
Sensor-A THF44035,0005801400.45
Sensor-A + Analyte THF46542,0006101450.85

Applications in Organic Light-Emitting Diodes (OLEDs)

Pyridine-containing organic molecules have been successfully employed as hole-transporting materials (HTMs) in OLEDs.[5] The key properties for a good HTM include a suitable highest occupied molecular orbital (HOMO) energy level for efficient hole injection from the anode, high thermal stability, and good film-forming properties. The general structure of a multilayer OLED is depicted below.

OLED_Structure OLED Cathode Electron Transport Layer (ETL) Emissive Layer (EML) Hole Transport Layer (HTL) Anode

Caption: Basic structure of a multi-layer OLED device.

The role of the HTL, potentially comprising a this compound derivative, is to facilitate the transport of holes from the anode to the emissive layer, where they recombine with electrons to produce light.

Conclusion

References

Application Notes and Protocols for the Synthesis of 6,8-dichloro-2,3-dimethylpyrazino[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 6,8-dichloro-2,3-dimethylpyrazino[2,3-b]pyridine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis involves a condensation reaction between 4,6-Dichloropyridine-2,3-diamine and butane-2,3-dione. Pyrido[2,3-b]pyrazines are a class of compounds known for a range of biological activities, including antimicrobial and anticancer properties.[1][2] The presence of chlorine atoms on the pyridine ring can further enhance the biological activity of the molecule. This document outlines the synthetic procedure, purification, and characterization of the target compound, along with its potential applications based on the biological activities of structurally related molecules.

Application Notes

The pyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[2] The target compound, 6,8-dichloro-2,3-dimethylpyrazino[2,3-b]pyridine, is of interest due to the combined structural features of the pyrido[2,3-b]pyrazine core and halogen substituents.

Potential Therapeutic Applications:

  • Anticancer Agents: Various pyrazino[2,3-b]pyrazine derivatives have been investigated as mTOR kinase inhibitors for cancer treatment.[2] The dichlorinated nature of the target compound may contribute to its cytotoxic activity against cancer cell lines.

  • Antimicrobial Agents: Halogenated pyridine derivatives have a long history in the development of antimicrobial agents.[3] The target compound could be screened for its efficacy against a panel of bacterial and fungal strains.

  • Kinase Inhibitors: The pyrazino[2,3-b]pyrazine core is present in molecules designed as kinase inhibitors, which are crucial in cell signaling pathways and are prominent targets in drug discovery.[2]

Research Applications:

  • Fragment-Based Drug Discovery: As a novel heterocyclic scaffold, 6,8-dichloro-2,3-dimethylpyrazino[2,3-b]pyridine can be used as a fragment in screening campaigns to identify new lead compounds for various therapeutic targets.

  • Chemical Probe Development: The compound could be functionalized to develop chemical probes for studying biological pathways involving enzymes or receptors that recognize this heterocyclic system.

  • Materials Science: Pyridine-containing compounds are also explored for their applications in materials science, for example, in the development of organic light-emitting diodes (OLEDs).

Reaction of this compound with butane-2,3-dione

The synthesis of 6,8-dichloro-2,3-dimethylpyrazino[2,3-b]pyridine is achieved through a condensation reaction between this compound and butane-2,3-dione. This reaction is a classic method for the formation of pyrazine rings from 1,2-diamines and 1,2-dicarbonyl compounds.

Reaction Pathway

Figure 1: Reaction scheme for the synthesis of 6,8-dichloro-2,3-dimethylpyrazino[2,3-b]pyridine.

Experimental Protocols

This section provides a detailed protocol for the synthesis, purification, and characterization of 6,8-dichloro-2,3-dimethylpyrazino[2,3-b]pyridine.

Materials and Reagents
  • This compound

  • Butane-2,3-dione (Diacetyl)

  • Ethanol (absolute)

  • Acetic Acid (glacial)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Ethyl Acetate

  • Hexane

  • Anhydrous Sodium Sulfate

  • Silica Gel (for column chromatography)

Synthesis of 6,8-dichloro-2,3-dimethylpyrazino[2,3-b]pyridine
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.77 g (10 mmol) of this compound in 40 mL of absolute ethanol.

  • Addition of Reagents: To the stirred solution, add 0.86 g (10 mmol) of butane-2,3-dione followed by 1 mL of glacial acetic acid as a catalyst.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent.

  • Work-up: After completion of the reaction, allow the mixture to cool to room temperature.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the acetic acid until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification
  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Alternatively, recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexane can be employed to obtain the pure product.

Characterization

The structure and purity of the synthesized 6,8-dichloro-2,3-dimethylpyrazino[2,3-b]pyridine should be confirmed by spectroscopic methods.

Table 1: Predicted Quantitative Data for 6,8-dichloro-2,3-dimethylpyrazino[2,3-b]pyridine

ParameterPredicted Value
Molecular Formula C9H7Cl2N3
Molecular Weight 228.08 g/mol
Appearance Off-white to pale yellow solid
Melting Point 150-155 °C (representative range)
Yield 75-85% (representative range)
1H NMR (CDCl3, 400 MHz), δ (ppm)7.85 (s, 1H, H-7), 2.70 (s, 3H, CH3), 2.65 (s, 3H, CH3)
13C NMR (CDCl3, 101 MHz), δ (ppm)155.1, 152.8, 148.5, 145.2, 138.7, 125.4, 122.1, 22.5, 21.9
Mass Spectrum (EI) m/z227 (M+), 229 (M+2)+, 231 (M+4)+ (characteristic isotopic pattern for two chlorine atoms)

Note: The spectroscopic and physical data presented are predicted values based on structurally similar compounds and should be confirmed by experimental analysis.

Experimental Workflow

experimental_workflow start Start dissolve Dissolve this compound in Ethanol start->dissolve add_reagents Add Butane-2,3-dione and Acetic Acid dissolve->add_reagents reflux Reflux for 4-6 hours add_reagents->reflux tlc Monitor by TLC reflux->tlc workup Cool and Neutralize with NaHCO3 tlc->workup Reaction Complete extraction Extract with Ethyl Acetate workup->extraction dry Dry and Concentrate extraction->dry purification Purify by Column Chromatography or Recrystallization dry->purification characterization Characterize by NMR, MS, etc. purification->characterization end End Product characterization->end

Figure 2: General experimental workflow for the synthesis of 6,8-dichloro-2,3-dimethylpyrazino[2,3-b]pyridine.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • This compound and butane-2,3-dione are chemical irritants. Avoid inhalation, ingestion, and skin contact.

  • Organic solvents are flammable. Keep away from open flames and heat sources.

References

Application Notes and Protocols for Palladium-Catalyzed Amination Reactions Using 4,6-Dichloropyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, a crucial transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] This reaction enables the coupling of amines with aryl or heteroaryl halides and pseudohalides. The use of dichlorinated pyridines in these reactions offers a pathway to selectively functionalized pyridine scaffolds, which are prevalent in numerous biologically active compounds.

This document provides detailed application notes and a general protocol for the palladium-catalyzed amination of 4,6-Dichloropyridine-2,3-diamine. It is important to note that while extensive research has been conducted on the amination of various dichloropyridines, specific literature detailing the use of this compound as a substrate is limited.[2][3][4] Therefore, the provided protocols are based on established methodologies for analogous dichloropyridine systems and should be considered a starting point for reaction optimization.[5][6] The presence of two amino groups on the pyridine ring introduces electron-donating character, which may influence the reactivity of the chloro substituents and the overall reaction outcome.

Reaction Scheme and Regioselectivity

The palladium-catalyzed amination of this compound with a primary or secondary amine can potentially yield mono- or di-aminated products. The regioselectivity of the initial amination is a key consideration. For many dichloropyridines, the chlorine atom at the position alpha to the ring nitrogen (C2 or C6) is more susceptible to oxidative addition to the palladium(0) catalyst.[5] However, in the case of this compound, both chloro substituents are in positions meta to the amino groups. The electronic and steric environment of the substrate, along with the choice of catalyst, ligand, and reaction conditions, will ultimately determine the regioselectivity. Careful optimization is necessary to achieve selective mono-amination at either the C4 or C6 position.

Data Presentation: Representative Reaction Parameters

The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of related dichloropyridine substrates. This data can serve as a guide for designing experiments with this compound.

Table 1: Catalyst and Ligand Systems for Amination of Dichloropyridines

Catalyst PrecursorLigandTypical Loading (mol%)Target Substrate TypeReference
Pd₂(dba)₃XPhos1-2Aryl Chlorides[6]
Pd(OAc)₂SPhos2-4Heteroaryl Chlorides[6]
Pd(OAc)₂RuPhos1.5-3Electron-rich Aryl Chlorides[5]
[Pd(cinnamyl)Cl]₂tBuXPhos0.1-1General Aryl Chlorides[7]

Table 2: Base and Solvent Combinations in Buchwald-Hartwig Amination

BaseSolventTypical Temperature (°C)NotesReference
NaOtBuToluene80-110Commonly used, strong base.[5]
K₃PO₄1,4-Dioxane100-120Milder base, suitable for sensitive substrates.[6]
Cs₂CO₃Toluene or Dioxane90-110Effective for a wide range of amines.[6]
K₂CO₃DMF or DMAc100-140Often used with more challenging substrates.[8]

Experimental Protocols

This section provides a general, detailed methodology for the mono-amination of this compound. Note: This protocol is a general guideline and requires optimization for the specific amine and desired regioselectivity.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Schlenk tube or microwave vial

  • Magnetic stir bar

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%) to a dry Schlenk tube or microwave vial containing a magnetic stir bar.

  • Addition of Reagents: To the same reaction vessel, add the base (e.g., NaOtBu, 1.4 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.2 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) to achieve a concentration of 0.1-0.2 M with respect to the dichloropyridine substrate.

  • Reaction Conditions: Seal the reaction vessel tightly. If using a Schlenk tube, remove it from the glovebox and connect it to a Schlenk line. Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).

  • Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by TLC or LC-MS analysis of small aliquots until the starting material is consumed or no further conversion is observed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Extraction: Wash the organic phase with water and then with brine. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) to isolate the desired mono-aminated product.

  • Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII L_nPd(II)(Ar)(X) OxAdd->PdII LigEx Ligand Exchange PdII->LigEx R'R''NH, Base - HX AmineComplex L_nPd(II)(Ar)(NR'R'') LigEx->AmineComplex RedElim Reductive Elimination AmineComplex->RedElim RedElim->Pd0 Ar-NR'R''

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow Experimental Workflow for Amination start Start setup Reaction Setup (Glovebox) - Pd Catalyst - Ligand - Base - Dichloropyridine - Amine start->setup solvent Add Anhydrous, Degassed Solvent setup->solvent reaction Heat Reaction Mixture (80-110 °C) Under Inert Atmosphere solvent->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Continue Reaction workup Work-up - Cool to RT - Dilute with Organic Solvent - Wash with Water & Brine monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: A typical experimental workflow for the amination reaction.

References

Application Notes and Protocols for the Cyclocondensation of 4,6-Dichloropyrimidine-2,3-diamine with Oxalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclocondensation reaction between 4,6-dichloropyrimidine-2,3-diamine and oxalic acid is a synthetic route to produce 6,8-dichloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione. This heterocyclic compound belongs to the pyrido[2,3-b]pyrazine class, which is of significant interest in medicinal chemistry due to its diverse pharmacological activities. Derivatives of this scaffold have shown potential as antibacterial, antifungal, and anticancer agents.[1][2][3] The presence of chloro substituents on the pyrimidine ring offers opportunities for further functionalization through nucleophilic substitution reactions, allowing for the generation of a library of compounds for drug discovery programs.

These application notes provide a detailed protocol for the synthesis of 6,8-dichloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, alongside information on its potential applications and a proposed workflow for biological screening.

Applications

The resulting product, 6,8-dichloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, and its derivatives are valuable scaffolds in drug discovery and materials science.

  • Antimicrobial Agents: Pyrido[2,3-b]pyrazine derivatives have demonstrated significant activity against various plant pathogenic fungi and bacteria.[1] They can disrupt cell membranes, inhibit mycelial growth, and increase intracellular reactive oxygen species (ROS) levels in fungi.[1] In bacteria, they can inhibit the formation of virulence factors such as exopolysaccharides and biofilms.[1]

  • Anticancer Agents: Certain derivatives of 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione have been investigated as covalent inhibitors of KRAS, a key protein in many cancers.[3]

  • Organic Electronics: The pyrido[2,3-b]pyrazine core is also being explored in the development of materials for organic electronics due to its electron-accepting properties.[4]

Experimental Protocols

This section details the synthetic protocol for the cyclocondensation of 4,6-dichloropyrimidine-2,3-diamine with oxalic acid. The procedure is based on general methods for the synthesis of quinoxaline-2,3-diones from o-phenylenediamines.

Synthesis of 6,8-dichloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

Materials:

  • 4,6-Dichloropyrimidine-2,3-diamine

  • Oxalic acid dihydrate

  • Hydrochloric acid (4 M)

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,6-dichloropyrimidine-2,3-diamine (10 mmol).

  • Add 100 mL of 4 M hydrochloric acid to the flask.

  • Slowly add oxalic acid dihydrate (12 mmol) to the mixture with continuous stirring.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The precipitate formed is collected by vacuum filtration using a Büchner funnel.

  • Wash the solid product with cold deionized water (3 x 30 mL) and then with cold ethanol (2 x 20 mL).

  • Dry the product under vacuum to obtain 6,8-dichloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of dimethylformamide and water.

Characterization:

The structure of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To determine the chemical structure and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

Data Presentation

ParameterValue
Reactant 1 4,6-Dichloropyrimidine-2,3-diamine
Reactant 2 Oxalic acid dihydrate
Product 6,8-dichloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
Solvent 4 M Hydrochloric Acid
Reaction Temperature 100-110 °C (Reflux)
Reaction Time 4-6 hours
Typical Yield Not reported (Requires optimization)
Appearance Off-white to pale yellow solid

Visualizations

Reaction Scheme

Reaction_Scheme reactant1 4,6-Dichloropyrimidine-2,3-diamine reagents 4 M HCl, Reflux reactant1->reagents reactant2 Oxalic Acid reactant2->reagents product 6,8-Dichloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione reagents->product + 2 H₂O

Caption: Synthetic route for 6,8-dichloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione.

Experimental Workflow

Experimental_Workflow start Start reactants Combine 4,6-Dichloropyrimidine-2,3-diamine, Oxalic Acid, and 4 M HCl start->reactants reflux Heat to Reflux (100-110 °C) for 4-6 hours reactants->reflux monitor Monitor Reaction by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Collect Precipitate by Vacuum Filtration cool->filter wash Wash with Water and Ethanol filter->wash dry Dry Under Vacuum wash->dry purify Recrystallize (Optional) dry->purify characterize Characterize Product (NMR, MS, IR) purify->characterize end End characterize->end

Caption: Step-by-step workflow for the synthesis and purification.

Proposed Mechanism of Antimicrobial Action

Antimicrobial_Mechanism cluster_cell Fungal/Bacterial Cell compound Pyrido[2,3-b]pyrazine Derivative membrane Cell Membrane Disruption compound->membrane ros Increased Intracellular ROS compound->ros virulence Inhibition of Virulence Factors (e.g., Biofilm Formation) compound->virulence death Cell Death membrane->death ros->death virulence->death

Caption: Potential mechanisms of antimicrobial activity.

References

The Pivotal Role of 4,6-Dichloropyridine-2,3-diamine in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4,6-Dichloropyridine-2,3-diamine has emerged as a critical starting material in the synthesis of advanced heterocyclic compounds, particularly in the development of novel kinase inhibitors for targeted cancer therapy. Its unique structural features, including the reactive chlorine atoms and the adjacent amino groups, provide a versatile platform for constructing complex molecular architectures. This document outlines the application of this compound as a key intermediate in the synthesis of pyrido[2,3-b]pyrazine derivatives, which have demonstrated significant potential in overcoming drug resistance in non-small-cell lung cancer (NSCLC).

Application in the Synthesis of Pyrido[2,3-b]pyrazine Kinase Inhibitors

This compound serves as the foundational building block for the synthesis of 6,8-dichloropyrido[2,3-b]pyrazine. This is achieved through a cyclocondensation reaction with a glyoxal equivalent. The resulting dichlorinated pyrido[2,3-b]pyrazine core is then further functionalized, typically via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, to introduce various substituents at the 6- and 8-positions. This modular synthetic approach allows for the systematic exploration of the chemical space to identify potent and selective kinase inhibitors.

A notable application of this synthetic strategy is the development of pyrido[2,3-b]pyrazine derivatives that exhibit potent inhibitory activity against both erlotinib-sensitive and erlotinib-resistant NSCLC cell lines. Erlotinib is a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of NSCLC. However, its efficacy is often limited by the development of resistance, most commonly through the T790M mutation in the EGFR kinase domain.

Researchers have synthesized a series of novel pyrido[2,3-b]pyrazines that can effectively inhibit the proliferation of erlotinib-resistant cells. For instance, compound 7n from a published study demonstrated impressive IC50 values of 0.09 μM and 0.15 μM against the erlotinib-sensitive PC9 and erlotinib-resistant PC9-ER cell lines, respectively[1]. This highlights the potential of this scaffold to address the significant clinical challenge of acquired resistance to EGFR TKIs.

Experimental Protocols

Protocol 1: Synthesis of 6,8-dichloropyrido[2,3-b]pyrazine

This protocol describes the initial cyclocondensation reaction to form the core heterocyclic structure.

Materials:

  • This compound

  • Glyoxal (30% solution in water)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Sodium carbonate solution (diluted)

  • Sodium sulfate

  • Silica gel for column chromatography

  • Cyclohexane

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1 equivalent) in THF.

  • Add a 30% aqueous solution of glyoxal (1 equivalent) to the reaction mixture.

  • Stir the mixture at room temperature for 72 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Partition the residue between dichloromethane and a diluted sodium carbonate solution.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel using a cyclohexane/ethyl acetate eluent system to yield 6,8-dichloropyrido[2,3-b]pyrazine.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines the functionalization of the 6,8-dichloropyrido[2,3-b]pyrazine core.

Materials:

  • 6,8-dichloropyrido[2,3-b]pyrazine

  • Aryl- or heteroarylboronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Potassium carbonate, 2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask, combine 6,8-dichloropyrido[2,3-b]pyrazine (1 equivalent), the desired boronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add the degassed anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis and biological activity of pyrido[2,3-b]pyrazine derivatives.

StepReactantsProductYield (%)PurityBiological Activity (IC50)
Synthesis of Intermediate This compound, Glyoxal6,8-dichloropyrido[2,3-b]pyrazineNot specified in literatureChromatographically pureNot Applicable
Suzuki Coupling & Biological Testing 6,8-dichloropyrido[2,3-b]pyrazine, various boronic acidsSubstituted pyrido[2,3-b]pyrazines41-97% (for various derivatives)[2]Not specifiedCompound 7n: PC9 (erlotinib-sensitive): 0.09 μM, PC9-ER (erlotinib-resistant): 0.15 μM[1]

Signaling Pathways and Experimental Workflows

The development of resistance to EGFR inhibitors like erlotinib is a complex process. The diagrams below illustrate the synthetic workflow starting from this compound and the signaling pathway involved in erlotinib resistance and its potential circumvention by novel pyrido[2,3-b]pyrazine inhibitors.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Core Synthesis cluster_final Drug Candidate Synthesis A This compound B Cyclocondensation with Glyoxal A->B Step 1 C 6,8-dichloropyrido[2,3-b]pyrazine B->C D Suzuki-Miyaura Cross-Coupling C->D Step 2 E Pyrido[2,3-b]pyrazine Kinase Inhibitors D->E

Caption: Synthetic workflow from this compound.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_resistance Resistance Mechanism (T790M) EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Erlotinib Erlotinib Erlotinib->EGFR Inhibits (WT) EGFR_mut Mutant EGFR (T790M) Erlotinib->EGFR_mut Ineffective NewInhibitor Pyrido[2,3-b]pyrazine Inhibitor NewInhibitor->EGFR Inhibits (WT & Mutant) EGF EGF EGF->EGFR EGFR_mut->PI3K EGFR_mut->RAS

Caption: EGFR signaling and erlotinib resistance.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of medicinally important compounds. Its application in the construction of pyrido[2,3-b]pyrazine-based kinase inhibitors demonstrates its significance in addressing critical challenges in cancer therapy, such as acquired drug resistance. The modular synthetic route allows for the generation of diverse libraries of compounds for biological screening, paving the way for the discovery of next-generation targeted therapies. The provided protocols and data serve as a foundational guide for researchers engaged in the discovery and development of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4,6-Dichloropyridine-2,3-diamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 4,6-Dichloropyridine-2,3-diamine and its derivatives. The following information addresses common challenges and provides detailed protocols for effective purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound derivatives?

The two most effective and widely used methods for the purification of dichloropyridine diamine derivatives are silica gel column chromatography and recrystallization. Column chromatography is excellent for separating the target compound from closely related impurities, while recrystallization is useful for removing less soluble or more soluble impurities and can be scaled up more easily. The choice between them depends on the nature of the impurities and the required final purity.

Q2: What are the typical impurities I might encounter during the synthesis and purification?

Impurities can originate from starting materials, side reactions, or product degradation. Common impurities include:

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Over-chlorinated or Incompletely Chlorinated Analogs: Pyridine rings with more or fewer than two chlorine atoms.

  • Positional Isomers: Isomers with chlorine or amine groups at different positions on the pyridine ring.

  • Hydrolysis Products: The chloro- groups can be susceptible to hydrolysis, replacing a chlorine atom with a hydroxyl group, especially during aqueous workups.[1]

  • Tarry Degradation Products: Formation of tar is a common issue in chlorination reactions of pyridine and pyrimidine derivatives.[1]

Q3: How can I monitor the purification process effectively?

Thin-Layer Chromatography (TLC) is the most common method for monitoring the purification process. A standard mobile phase for this class of compounds is a mixture of ethyl acetate and hexanes.[2][3] By spotting the crude mixture, fractions from the column, and the purified product, you can assess separation and purity. Visualization is typically done under a UV lamp (254 nm).

Q4: Are there any stability concerns I should be aware of during purification?

Yes, stability is a key consideration.

  • Hydrolysis: To prevent the hydrolysis of the chloro groups, it is critical to use anhydrous (dry) solvents, especially during chromatography. During any aqueous workup, use cold water or brine and minimize the contact time.[1]

  • Amine Group Reactivity: Aromatic amines can be sensitive to oxidation, which may lead to colored impurities. It is advisable to work efficiently and store the purified compound under an inert atmosphere (like nitrogen or argon) if it is found to be unstable in air.

Comparison of Purification Techniques

The following table summarizes the advantages and disadvantages of the primary purification techniques for this compound derivatives.

Purification MethodTypical PurityEstimated YieldAdvantagesDisadvantages
Recrystallization >98% (HPLC)60-85%- Cost-effective and scalable.- Good for removing impurities with different solubility profiles.- Lower resolution for closely related isomers.- May require multiple steps for high purity.- Finding a suitable single or binary solvent system can be challenging.[1]
Column Chromatography >99% (HPLC)40-70%- High resolution for separating complex mixtures and isomers.- Versatile with a wide range of solvent systems.[1]- More time-consuming and labor-intensive.- Potential for product loss on the silica gel.- Requires larger volumes of solvent.[1]

Note: Yield and purity are estimates based on similar compounds and can vary based on the crude material's purity and specific experimental conditions.[1]

Detailed Experimental Protocols

Q5: How do I perform silica gel column chromatography for this class of compounds?

Silica gel column chromatography is a reliable method for achieving high purity. Below is a general protocol and a workflow diagram.

Protocol for Column Chromatography:

  • Solvent System Selection: Use TLC to determine the optimal mobile phase. A gradient of ethyl acetate in hexanes is a common starting point.[2][3] Aim for a retention factor (Rf) of 0.2-0.4 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in your initial, least polar solvent (e.g., 100% hexanes). Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles or cracks are present.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the mobile phase). For less soluble compounds, perform "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[1]

  • Elution: Begin eluting the column with the starting mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute your compounds.

  • Fraction Collection: Collect fractions in separate tubes and monitor them by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.[2]

G Purification Workflow for this compound Derivatives crude Crude Reaction Mixture dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) crude->dissolve workup Aqueous Workup (Wash) (Use cold water/brine briefly) dissolve->workup dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) workup->dry concentrate Concentrate Under Vacuum dry->concentrate purify_choice Select Purification Method concentrate->purify_choice column Column Chromatography (Silica Gel, Hexane/EtOAc) purify_choice->column For Isomers recrystallize Recrystallization (e.g., Ethanol/Water) purify_choice->recrystallize For Bulk fractions Collect & Analyze Fractions (TLC) column->fractions crystals Collect & Dry Crystals recrystallize->crystals combine Combine Pure Fractions fractions->combine final_product Pure Product combine->final_product crystals->final_product

Caption: General experimental workflow for the purification of dichloropyridine diamine derivatives.

Q6: What is a reliable protocol for recrystallizing my this compound derivative?

Recrystallization is an effective technique for purifying solid compounds. Success depends heavily on the choice of solvent.

Protocol for Recrystallization:

  • Solvent Selection: The ideal solvent should dissolve the compound when hot but not when cold. For dichloropyridine derivatives, mixtures of alcohol and water (e.g., ethanol/water) or an organic solvent with an anti-solvent (e.g., ethyl acetate/hexanes) are good starting points.[1] Test small batches to find the best system.

  • Dissolution: Place the crude solid in a flask and add the minimum amount of boiling solvent required to fully dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities (like tar or dust), quickly filter the hot solution through a pre-warmed funnel to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals under vacuum to remove all residual solvent.

Troubleshooting Guide

Encountering issues during purification is common. The following guide addresses frequent problems and suggests solutions.

G Troubleshooting Purification Issues start Problem Observed oily_product Product is an Oil / Fails to Crystallize start->oily_product low_yield Low Yield start->low_yield streaking_tlc Streaking on TLC start->streaking_tlc multi_spots Multiple Spots After Column start->multi_spots sol_oil_1 Impurities present preventing crystallization. oily_product->sol_oil_1 Cause? sol_oil_2 Residual solvent trapped. oily_product->sol_oil_2 sol_yield_1 Product lost during workup/extraction. low_yield->sol_yield_1 Cause? sol_yield_2 Product degraded during purification. low_yield->sol_yield_2 sol_yield_3 Product still on column. low_yield->sol_yield_3 sol_streak_1 Sample is too concentrated. streaking_tlc->sol_streak_1 Cause? sol_streak_2 Compound is highly polar or acidic/basic. streaking_tlc->sol_streak_2 sol_multi_1 Fractions were mixed incorrectly. multi_spots->sol_multi_1 Cause? sol_multi_2 Poor separation (co-elution). multi_spots->sol_multi_2 sol_oil_action Action: Re-purify via column chromatography. Ensure product is fully dried under high vacuum. sol_oil_1->sol_oil_action sol_oil_2->sol_oil_action sol_yield_action Action: Check pH during extraction. Work at lower temperatures. Use a more polar solvent to flush column. sol_yield_1->sol_yield_action sol_yield_2->sol_yield_action sol_yield_3->sol_yield_action sol_streak_action Action: Dilute TLC sample. Add a modifier to mobile phase (e.g., 1% triethylamine for bases, or acetic acid for acids). sol_streak_1->sol_streak_action sol_streak_2->sol_streak_action sol_multi_action Action: Re-run column on the impure fractions. Change solvent system or use a different stationary phase (e.g., alumina). sol_multi_1->sol_multi_action sol_multi_2->sol_multi_action

References

Technical Support Center: Optimizing Reaction Conditions for 4,6-Dichloropyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-Dichloropyridine-2,3-diamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is a valuable intermediate in medicinal chemistry and drug discovery.[1] Its primary application lies in the synthesis of novel heterocyclic compounds, particularly as a precursor for imidazo[4,5-b]pyridine nucleoside derivatives. These derivatives are investigated for their potential as antiviral agents, for example, against Human Cytomegalovirus (HCMV).[2] The diamine scaffold allows for diverse functionalization, enabling the creation of extensive chemical libraries for pharmacological screening.[2]

Q2: What are the recommended storage conditions for this compound?

To ensure the stability and purity of this compound, it is recommended to store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2–8°C.[2] It should also be protected from light.[2]

Q3: What are the main safety precautions to consider when handling this compound?

Troubleshooting Guides

This section addresses common issues that may arise during the synthesis and handling of this compound.

Issue 1: Low Yield in the Chlorination of 2,3-Diaminopyridine
Potential Cause Recommended Solution
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and extend the reaction time if the starting material is still present. - Elevate Temperature: Gradually increase the reaction temperature. For chlorinations of aminopyridines, temperatures can range from room temperature to reflux, depending on the chlorinating agent.[3] - Increase Stoichiometry of Chlorinating Agent: A slight excess of the chlorinating agent (e.g., N-chlorosuccinimide or sulfuryl chloride) may be required to drive the reaction to completion.
Side Reactions (Over-chlorination) - Control Stoichiometry: Use a precise molar ratio of the chlorinating agent. Over-chlorination to tri- or tetrachlorinated pyridines is a common side reaction.[3] - Optimize Temperature: Lowering the reaction temperature can often improve selectivity and reduce the formation of over-chlorinated byproducts. - Choice of Chlorinating Agent: Consider using a milder chlorinating agent. Selectfluor™ in the presence of LiCl has been shown to be effective for regioselective chlorination of some aminopyridines.[4]
Degradation of Starting Material or Product - Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. - Control of Acidity: The reaction may generate HCl, which can affect the stability of the amino groups. The use of a non-nucleophilic base can be beneficial.
Issue 2: Difficulty in Product Purification
Potential Cause Recommended Solution
Presence of Isomeric Byproducts - Chromatography: Column chromatography on silica gel is a standard method for separating isomers of chlorinated pyridines. A gradient elution system with a mixture of non-polar (e.g., hexane or heptane) and moderately polar (e.g., ethyl acetate) solvents is often effective. - Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for purification.
Residual Starting Material - Optimize Reaction Conditions: Refer to the troubleshooting guide for low yield to ensure the reaction goes to completion. - Aqueous Wash: An acidic wash (e.g., dilute HCl) during the work-up can help remove unreacted basic starting material (2,3-diaminopyridine).
Dark-colored Impurities - Charcoal Treatment: Treatment of the crude product solution with activated charcoal can help remove colored impurities before crystallization or chromatography.

Experimental Protocols

Hypothetical Synthesis of this compound

This protocol is a hypothetical procedure based on general methods for the chlorination of aminopyridines and should be optimized for specific laboratory conditions.

Materials:

  • 2,3-Diaminopyridine

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2,3-diaminopyridine (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0°C in an ice bath.

  • Add N-Chlorosuccinimide (2.2 eq) portion-wise over 30 minutes, maintaining the temperature at 0°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient).

Data Presentation

Table 1: Reaction Parameters for Optimization
ParameterRange to InvestigateRationale
Temperature 0°C to 80°CTo balance reaction rate and selectivity, minimizing side reactions.
NCS Equivalents 2.0 to 2.5 eq.To ensure complete dichlorination without excessive over-chlorination.
Solvent Acetonitrile, Dichloromethane, TetrahydrofuranSolvent polarity can influence reaction rate and selectivity.
Reaction Time 4 to 48 hoursTo determine the optimal time for maximum conversion.
Table 2: Predicted Spectroscopic Data
TechniqueExpected Data
¹H NMR Aromatic protons in the range of 6.5-8.0 ppm. Broad signals for the amine protons.
¹³C NMR Signals for chlorinated and amino-substituted carbons in the aromatic region.
Mass Spec (EI) Molecular ion peak (M+) with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4).

Mandatory Visualizations

experimental_workflow Experimental Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start Start Dissolve Diaminopyridine Dissolve 2,3-Diaminopyridine in Acetonitrile Start->Dissolve Diaminopyridine Cool Reaction Cool to 0°C Dissolve Diaminopyridine->Cool Reaction Add NCS Add N-Chlorosuccinimide Cool Reaction->Add NCS React Stir at Room Temperature (12-24h) Add NCS->React Monitor Monitor by TLC React->Monitor Quench Quench with NaHCO₃ Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash and Dry Wash with Brine & Dry over Na₂SO₄ Extract->Wash and Dry Concentrate Concentrate in vacuo Wash and Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Characterize Characterize Product (NMR, MS) Chromatography->Characterize Final Product Final Product Characterize->Final Product

Caption: Workflow for the synthesis and purification of this compound.

signaling_pathway Hypothetical Antiviral Mechanism of Action cluster_virus Viral Replication Cycle cluster_drug Drug Action Viral Entry Viral Entry Viral DNA Replication Viral DNA Replication (Viral DNA Polymerase) Viral Entry->Viral DNA Replication Viral Assembly Viral Assembly Viral DNA Replication->Viral Assembly Viral Release Viral Release Viral Assembly->Viral Release Diamine 4,6-Dichloropyridine- 2,3-diamine Nucleoside Analog Imidazo[4,5-b]pyridine Nucleoside Analog Diamine->Nucleoside Analog Phosphorylation Cellular Kinases (Phosphorylation) Nucleoside Analog->Phosphorylation Active Triphosphate Active Triphosphate Form Phosphorylation->Active Triphosphate Active Triphosphate->Viral DNA Replication Inhibition

Caption: Hypothetical mechanism of antiviral action for derivatives of the title compound.

References

Technical Support Center: Synthesis of 4,6-Dichloropyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4,6-Dichloropyridine-2,3-diamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the synthesis of this compound?

A1: Common impurities can arise from incomplete reactions or side reactions. These may include mono-chlorinated pyridines, over-chlorinated species such as trichloropyridines, and hydrolyzed byproducts where a chloro group is replaced by a hydroxyl group. Positional isomers of the desired product can also form depending on the synthetic route.

Q2: My chlorination reaction of the 2,3-diaminopyridine precursor is showing low yield. What are the possible reasons?

A2: Low yields in chlorination reactions can be due to several factors:

  • Incomplete reaction: The reaction time may be too short, or the temperature may be too low.

  • Degradation of starting material or product: The reaction conditions might be too harsh, leading to the decomposition of the pyridine ring.

  • Formation of side products: Over-chlorination or the formation of hydroxylated impurities can consume the starting material and reduce the yield of the desired product.[1]

  • Suboptimal reagents: The quality of the chlorinating agent (e.g., phosphorus oxychloride, thionyl chloride) can significantly impact the reaction outcome.

Q3: I am observing multiple spots on my TLC plate after an amination reaction to introduce the 2,3-diamine groups. What could these be?

A3: Multiple spots on a TLC plate after an amination reaction on a dichloropyridine precursor could indicate the presence of:

  • Mono-aminated product: Incomplete reaction leading to the substitution of only one chlorine atom.

  • Positional isomers: Nucleophilic aromatic substitution on dichloropyridines can sometimes lead to a mixture of isomers.

  • Unreacted starting material: The presence of the initial dichloropyridine.

  • Hydrolysis products: Reaction with any residual water can lead to the formation of chloro-hydroxypyridines.

  • Oligomerization: In some cases, oligomers can form as byproducts.[2]

Q4: How can I minimize the formation of hydroxylated byproducts during the synthesis?

A4: The formation of hydroxylated byproducts, where a chloro group is replaced by a hydroxyl group, typically occurs due to the presence of water. To minimize this, ensure that all glassware is thoroughly dried before use and that anhydrous solvents are used. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture. Diazotization reactions are particularly prone to forming hydroxyl byproducts.[1]

Troubleshooting Guide

The following table outlines common problems encountered during the synthesis of this compound, their probable causes, and suggested solutions.

Problem Probable Cause(s) Suggested Solution(s)
Low yield of desired product Incomplete reaction, degradation of material, formation of side products.Optimize reaction time and temperature. Use high-purity reagents and anhydrous conditions. Consider a different synthetic route if side reactions are predominant.
Presence of mono-chlorinated impurity Insufficient amount of chlorinating agent or incomplete reaction.Increase the molar excess of the chlorinating agent. Extend the reaction time or increase the reaction temperature.
Presence of over-chlorinated impurities (e.g., trichloropyridines) Reaction conditions are too harsh (high temperature or prolonged reaction time).Reduce the reaction temperature or shorten the reaction time. Use a milder chlorinating agent.
Formation of hydroxylated byproducts Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Thoroughly dry all glassware. Perform the reaction under an inert atmosphere.
Mixture of positional isomers (in amination reactions) The starting dichloropyridine allows for substitution at multiple positions. Nucleophilic attack on pyridines is favored at the 2- and 4-positions.[3][4]Modify the substrate to direct the substitution to the desired positions. Use a catalyst that favors the desired isomer. A different synthetic strategy may be required.
Formation of oligomers/polymers Highly reactive intermediates or harsh reaction conditions.Lower the reaction temperature. Use a more dilute solution. Add the reagents slowly.

Experimental Protocols

General Protocol for Chlorination of a Diaminohydroxypyridine Precursor

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2,3-Diamino-4,6-dihydroxypyridine precursor

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Inert atmosphere (Nitrogen or Argon)

  • Dry glassware

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the 2,3-diamino-4,6-dihydroxypyridine precursor.

  • Under a gentle flow of nitrogen, add an excess of phosphorus oxychloride (typically 5-10 molar equivalents) to the flask.

  • Add a catalytic amount of anhydrous DMF to the mixture.

  • Heat the reaction mixture to reflux (the temperature will depend on the specific substrate, but typically in the range of 100-150 °C) and maintain for several hours.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution or ammonium hydroxide) to precipitate the crude product.

  • Filter the crude product, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Troubleshooting Flowchart for Low Product Yield

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Yield of this compound incomplete_reaction Incomplete Reaction start->incomplete_reaction degradation Degradation start->degradation side_products Side Product Formation start->side_products optimize_conditions Optimize Time & Temperature incomplete_reaction->optimize_conditions change_reagents Use High-Purity Reagents incomplete_reaction->change_reagents milder_conditions Use Milder Conditions degradation->milder_conditions anhydrous Ensure Anhydrous Conditions side_products->anhydrous purification Improve Purification side_products->purification

Caption: A flowchart to diagnose and address low product yield.

Logical Relationship of Common Side Products

Side_Products_Relationship cluster_chlorination Chlorination Step cluster_amination Amination Step start Synthesis of this compound mono_chloro Mono-chlorinated Pyridine start->mono_chloro Incomplete Chlorination over_chloro Over-chlorinated Pyridine start->over_chloro Harsh Conditions hydroxy_chloro Hydroxylated Byproduct start->hydroxy_chloro Presence of Water mono_amino Mono-aminated Product start->mono_amino Incomplete Amination isomers Positional Isomers start->isomers Non-selective Substitution oligomers Oligomers start->oligomers High Reactivity

Caption: Common side products and their origins in the synthesis.

References

improving yield in the synthesis of 4,6-Dichloropyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 2,5-Diamino-4,6-dichloropyrimidine?

A1: The primary route involves the chlorination of 2,5-diamino-4,6-dihydroxypyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃). However, direct chlorination is often problematic and can lead to low yields.[1][2] An improved, higher-yielding method involves a two-step process: the formation of a bis-formamidine intermediate from the starting dihydroxypyrimidine, followed by hydrolysis to the desired product.[1]

Q2: Why is direct chlorination of 2,5-diamino-4,6-dihydroxypyrimidine often unsuccessful?

A2: Direct chlorination with phosphorus oxychloride is challenging due to the degradation of the pyrimidine ring system under the harsh reaction conditions.[1][2] This leads to the formation of numerous by-products and difficult-to-remove impurities, often resulting in yields below 10%.[2]

Q3: What is the role of quaternary ammonium chlorides or amine hydrochlorides in the direct chlorination process?

A3: The addition of large molar excesses of quaternary ammonium chlorides or amine hydrochlorides when refluxing with phosphorus oxychloride has been explored to improve direct chlorination.[1] These additives are thought to moderate the reaction and prevent degradation of the pyrimidine ring, although consistent high yields remain a challenge with this method.

Q4: What are the main advantages of the bis-formamidine intermediate method?

A4: The bis-formamidine intermediate route is a key innovation to overcome the limitations of direct chlorination. This method, often utilizing Vilsmeier reagents, provides a more efficient and higher-yielding pathway to 2,5-diamino-4,6-dichloropyrimidine.[2] One reported protocol achieved an overall yield of 76% from 2,5-diamino-4,6-dihydroxypyrimidine hemisulfate.

Troubleshooting Guide

Problem 1: Consistently low yield (<10%) in the direct chlorination with POCl₃.

  • Possible Cause: Degradation of the pyrimidine ring due to harsh reaction conditions.[1][2]

  • Recommended Solution:

    • Switch to the Intermediate Method: The most effective solution is to adopt the two-step synthesis involving the formation of a 4,6-dichloro-2,5-bis-{[(dimethylamino)methylene]amino}pyrimidine intermediate.[1] This method avoids the harsh conditions that lead to ring degradation.

    • Use Additives: If direct chlorination must be used, experiment with the addition of large molar excesses (e.g., 5-10 equivalents) of a quaternary ammonium chloride or an amine hydrochloride.

Problem 2: Formation of numerous, difficult-to-remove impurities.

  • Possible Cause: Side reactions and decomposition of the starting material during direct chlorination.[2]

  • Recommended Solution:

    • Intermediate Protection: The bis-formamidine intermediate protects the amino groups during the chlorination step, preventing side reactions.

    • Controlled Hydrolysis: During the workup of the intermediate method, carefully control the pH. Prolonged exposure to a pH below 1 should be avoided as it can lead to protonation of the chloropyrimidine ring and subsequent undesired hydrolysis to hydroxypyrimidines.[1] A pH of around 3 is recommended for the hydrolysis step.

Problem 3: The hydrolysis of the bis-formamidine intermediate is incomplete or slow.

  • Possible Cause: Suboptimal pH or temperature for the hydrolysis reaction.

  • Recommended Solution:

    • pH Adjustment: The hydrolysis is most efficiently carried out in dilute aqueous acid. A pH of approximately 3.2, maintained with a potassium phosphate buffer and additions of phosphoric acid, has been shown to be effective.[1]

    • Temperature Control: Gently refluxing the reaction mixture is necessary. One procedure specifies refluxing in an oil bath at 125°C.[1]

    • Reaction Time: Monitor the reaction by TLC. A reaction time of 4-6 hours at reflux is typically required for the conversion to be complete.[1]

Quantitative Data Summary

Synthesis MethodStarting MaterialKey ReagentsReported YieldReference
Direct Chlorination (Improved)2,5-Diamino-4,6-dihydroxypyrimidinePOCl₃, Quaternary Ammonium Chlorides<10% (Repeatedly)[1]
Intermediate Method 2,5-Diamino-4,6-dihydroxypyrimidine hemisulfate Vilsmeier Reagent, 6N HCl 76% (Overall)
Hydrolysis of Intermediate2-Amino-4,6-dichloro-5-{[(dimethylamino)methylene]amino}pyrimidine1.5M Potassium Phosphate Buffer (pH 3.2)72%[1]

Experimental Protocols

Protocol 1: High-Yield Synthesis of 2,5-Diamino-4,6-dichloropyrimidine via Bis-formamidine Intermediate

This protocol is based on a high-yield method reported in the literature.

Step 1: Synthesis of 4,6-Dichloro-2,5-bis-{[(dimethylamino)methylene]amino}pyrimidine

  • Reagent Preparation: Prepare a Vilsmeier reagent from phosphorus oxychloride and N,N-dimethylformamide (DMF).

  • Reaction: React 2,5-diamino-4,6-dihydroxypyrimidine hemisulfate with the Vilsmeier reagent.

  • Isolation: Without purification, the resulting intermediate is taken to the next step. A reported yield for this intermediate step is 92%.

Step 2: Hydrolysis to 2,5-Diamino-4,6-dichloropyrimidine

  • Reaction Setup: Prepare a slurry of the intermediate (e.g., 25.0 g) in a 1.5M aqueous potassium phosphate buffer (300 mL). The buffer is prepared by adjusting a 1.5M solution of KH₂PO₄ to a pH of 3.2 with 85% phosphoric acid.

  • Hydrolysis: Gently reflux the slurry for 4 hours. Throughout the reflux period, maintain the pH at 3.2 by adding drops of 85% phosphoric acid as needed.

  • Work-up:

    • Cool the reaction mixture.

    • Filter the precipitate.

    • Wash the solid with water (e.g., 3 x 10 mL) and then methanol (e.g., 2 x 10 mL).

    • Dry the product in a vacuum oven (e.g., at 50°C).

  • Yield: This step has a reported yield of 72%, leading to an overall yield of approximately 76% from the starting material.[1]

Visualized Workflows and Logic

cluster_workflow Synthesis Workflow via Intermediate start Start: 2,5-Diamino-4,6- dihydroxypyrimidine reagent React with Vilsmeier Reagent (POCl₃/DMF) start->reagent intermediate Intermediate: 4,6-Dichloro-2,5-bis-{[...] amino}pyrimidine reagent->intermediate hydrolysis Hydrolyze with Aqueous Acid (pH 3.2, Reflux) intermediate->hydrolysis workup Cool, Filter & Wash (Water, Methanol) hydrolysis->workup product Final Product: 2,5-Diamino-4,6-dichloropyrimidine workup->product

Caption: High-yield synthesis of 2,5-Diamino-4,6-dichloropyrimidine.

cluster_troubleshooting Troubleshooting: Low Yield in Direct Chlorination start Low Yield (<10%) Observed? cause Likely Cause: Pyrimidine Ring Degradation start->cause Yes check_method Is switching methods feasible? cause->check_method solution1 Primary Solution: Switch to Bis-formamidine Intermediate Method end_good Problem Solved: Yield Improved solution1->end_good check_method->solution1 Yes solution2 Alternative: Add Quaternary Ammonium Salt or Amine HCl to Reaction check_method->solution2 No end_bad Problem Persists: Re-evaluate starting material purity solution2->end_bad

Caption: Decision tree for addressing low synthesis yields.

References

Technical Support Center: Managing the Reactivity of 4,6-Dichloropyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 4,6-Dichloropyridine-2,3-diamine. The information herein is designed to address common challenges and questions regarding the selective reactivity of the chlorine atoms in this molecule.

Frequently Asked Questions (FAQs)

Q1: What is the expected difference in reactivity between the chlorine atoms at the C4 and C6 positions of this compound in nucleophilic aromatic substitution (SNAr) reactions?

A1: In this compound, the chlorine atoms at the C4 and C6 positions are electronically distinct due to the presence of the vicinal amino groups at C2 and C3. Generally, in dichloropyridines, the C4 position is more susceptible to nucleophilic attack than the C2 or C6 positions.[1] This is attributed to the greater stabilization of the Meisenheimer intermediate formed during the reaction, where the negative charge can be delocalized onto the pyridine nitrogen.[1] The amino groups at C2 and C3 are electron-donating, which can influence the reactivity of the chlorine atoms. The C4-chloro group is para to the C2-amino group, which can enhance its reactivity towards nucleophilic substitution. Conversely, the C6-chloro group is ortho to the C2-amino group, which may also be activated, but steric hindrance from the adjacent amino group could play a role in directing the nucleophilic attack.

Q2: How can I achieve selective mono-substitution on this compound?

A2: Achieving selective mono-substitution requires careful control of reaction conditions. Here are some strategies:

  • Stoichiometry: Use a controlled amount of the nucleophile (typically 1.0 to 1.2 equivalents) to favor mono-substitution.

  • Temperature: Lowering the reaction temperature can often increase selectivity, as the more reactive site will react preferentially.

  • Reaction Time: Monitor the reaction closely using techniques like TLC or LC-MS and stop the reaction once the desired mono-substituted product is the major component.

  • Choice of Base: For reactions involving amines or alcohols, the choice of base can influence selectivity. Weaker bases may favor substitution at the more electronically activated position.

Q3: I am observing a mixture of mono-substituted isomers. How can I improve the regioselectivity?

A3: Improving regioselectivity can be challenging and often requires screening of different reaction conditions.[2]

  • Solvent Effects: The polarity of the solvent can influence the stability of the transition states leading to different isomers. Experiment with a range of solvents from polar aprotic (e.g., DMF, DMSO) to non-polar (e.g., toluene, dioxane).

  • Catalyst and Ligand Choice (for cross-coupling reactions): In palladium-catalyzed reactions, the choice of phosphine ligand can significantly impact regioselectivity.[3] Bulky ligands may favor substitution at the less sterically hindered position.

  • Protecting Groups: In some cases, protecting one of the amino groups could alter the electronic properties of the pyridine ring and influence the regioselectivity of the substitution.

Q4: What are the common side products I should be aware of when working with this compound?

A4: Common side products can include:

  • Di-substituted product: This is more likely to form if an excess of the nucleophile is used or if the reaction is allowed to proceed for too long.

  • Hydrolysis products: If water is present in the reaction mixture, hydrolysis of the chloro groups to form hydroxypyridines can occur, especially under basic conditions.[4]

  • Oligomerization: In palladium-catalyzed aminations, di-heteroarylation or oligomerization can be a problematic side reaction.[4]

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Substituted Product
Probable Cause Suggested Solution
Low Reactivity of the Nucleophile Increase the reaction temperature. Consider using a stronger base to deprotonate the nucleophile.
Poor Solubility of Starting Materials Choose a solvent in which all reactants are fully soluble at the reaction temperature.
Deactivation of the Catalyst (for Pd-catalyzed reactions) Ensure all reagents and solvents are anhydrous and degassed. Use fresh catalyst and ligands.[5]
Inappropriate Reaction Conditions Optimize the temperature, solvent, and base. For catalyst-free SNAr, higher temperatures (e.g., 140 °C in DMF) may be necessary. For Pd-catalyzed reactions, temperatures around 80-120 °C are common.[4]
Issue 2: Formation of Significant Amounts of Di-substituted Product
Probable Cause Suggested Solution
Excess Nucleophile Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile.
Prolonged Reaction Time Monitor the reaction progress by TLC or LC-MS and quench the reaction once the mono-substituted product is maximized.
High Reaction Temperature Lowering the reaction temperature may improve selectivity for mono-substitution.

Experimental Protocols

Note: These are general starting protocols and may require optimization for specific substrates and desired outcomes.

General Protocol for Nucleophilic Aromatic Substitution (Amination)
  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq), the desired amine (1.1 eq), and a suitable base (e.g., K2CO3, 2.0 eq).

  • Solvent Addition: Add an anhydrous solvent (e.g., DMF, dioxane).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Palladium-Catalyzed Amination (Buchwald-Hartwig)
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd2(dba)3, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.5 eq).

  • Reagent Addition: Add this compound (1.0 eq), the amine (1.2 eq), and anhydrous toluene.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until completion.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.[4]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification A Inert Atmosphere C This compound A->C B Dry Glassware B->C G Heating & Stirring C->G D Nucleophile D->G E Base/Catalyst E->G F Anhydrous Solvent F->G H Monitoring (TLC/LC-MS) G->H I Quenching H->I Reaction Complete J Extraction I->J K Purification J->K L Final Product K->L

Caption: General experimental workflow for substitution reactions.

troubleshooting_tree start Low Yield or No Reaction q1 Is it a Pd-catalyzed reaction? start->q1 a1_yes Check catalyst activity. Ensure inert atmosphere. q1->a1_yes Yes q2 Are starting materials soluble? q1->q2 No a1_yes->q2 a1_no Increase temperature. Use stronger base. a2_no Change solvent. q2->a2_no No q3 Is reaction time sufficient? q2->q3 Yes a2_yes Proceed to next check. a3_yes Consider other issues. q3->a3_yes Yes a3_no Increase reaction time. q3->a3_no No

Caption: Troubleshooting decision tree for low reaction yield.

References

storage and handling recommendations for 4,6-Dichloropyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the storage, handling, and troubleshooting of experiments involving 4,6-Dichloropyridine-2,3-diamine (CAS No. 24484-99-9).

Storage and Handling Recommendations

Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring laboratory safety.

Storage Conditions

To ensure the stability of this compound, it should be stored under the following conditions:

ParameterRecommendationSource
Temperature 2-8°C[1]
Atmosphere Inert atmosphere[1]
Light Keep in a dark place[1]
Container Tightly closed container[2][3]
Location Dry, cool, and well-ventilated area[2][3]
Handling Precautions

Due to its hazardous nature, appropriate personal protective equipment (PPE) and handling procedures must be used.[4]

PrecautionDetailed Recommendation
Ventilation Handle in a well-ventilated area or a chemical fume hood.[2][5]
Eye Protection Wear chemical safety goggles or a face shield.[2]
Skin Protection Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[2]
Respiratory Protection For operations that may generate dust, use a NIOSH-approved respirator.
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[2]

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments with this compound in a question-and-answer format.

Q1: My reaction is not proceeding to completion. What could be the cause?

A1: Several factors could be at play:

  • Reagent Purity: The purity of this compound can affect reaction outcomes. Consider verifying the purity of your starting material.

  • Solvent Quality: Ensure your solvent is anhydrous and of an appropriate grade for your reaction. The presence of moisture can interfere with many reactions.

  • Reaction Conditions: The reaction may require optimization of temperature, reaction time, or catalyst loading.

  • Incompatible Reagents: this compound is incompatible with strong oxidizing agents and acids.[2] Ensure your reaction components are compatible.

Q2: I am observing unexpected side products in my reaction. How can I minimize them?

A2: The formation of side products can be minimized by:

  • Controlling Reaction Temperature: Running the reaction at a lower temperature may improve selectivity.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric oxygen or moisture.

  • Order of Addition: The order in which reagents are added can significantly impact the reaction outcome. Consider a stepwise addition of reagents.

Q3: The compound appears to be degrading during my experiment. What are the signs of degradation and how can I prevent it?

A3: Signs of degradation may include a change in color or the appearance of new spots on a TLC analysis. To prevent degradation:

  • Light and Air Sensitivity: As the compound should be stored in a dark, inert atmosphere, it is likely sensitive to light and air. Protect your reaction from light and maintain an inert atmosphere.

  • Temperature Stability: While specific data is unavailable, related chlorinated pyridines can decompose at high temperatures. Avoid excessive heating.

  • pH Control: The diamine functionality may be sensitive to acidic or basic conditions. Ensure the pH of your reaction medium is controlled.

Frequently Asked Questions (FAQs)

Q: What is the molecular weight of this compound?

A: The molecular weight is 178.02 g/mol .[4]

Q: What are the known hazards of this compound?

A: It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage.[4]

Q: In which solvents is this compound soluble?

Q: What are the incompatible materials to avoid with this compound?

A: Based on data for similar compounds, avoid contact with strong oxidizing agents and acids.[2]

Experimental Protocols

A detailed experimental protocol for a representative reaction is provided below.

General Protocol for a Suzuki Cross-Coupling Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add this compound, the arylboronic acid, and the base.

  • Purge the flask with an inert gas for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst and the anhydrous solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an appropriate organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow Experimental Workflow for a Suzuki Cross-Coupling Reaction start Start reagents 1. Add this compound, Arylboronic acid, and Base to Flask start->reagents purge 2. Purge Flask with Inert Gas reagents->purge add_catalyst 3. Add Palladium Catalyst and Anhydrous Solvent purge->add_catalyst heat 4. Heat and Stir Reaction Mixture add_catalyst->heat monitor 5. Monitor Reaction Progress (TLC/LC-MS) heat->monitor workup 6. Reaction Workup (Cool, Dilute, Wash) monitor->workup purify 7. Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: A generalized workflow for a Suzuki cross-coupling reaction.

troubleshooting_guide Troubleshooting Guide for Incomplete Reactions start Reaction Incomplete check_purity Verify Reagent Purity start->check_purity check_solvent Ensure Solvent is Anhydrous start->check_solvent optimize_conditions Optimize Temperature, Time, or Catalyst start->optimize_conditions check_compatibility Check for Incompatible Reagents start->check_compatibility solution1 Re-purify Starting Material check_purity->solution1 solution2 Use Fresh, Dry Solvent check_solvent->solution2 solution3 Systematically Vary Conditions optimize_conditions->solution3 solution4 Consult Incompatibility Data check_compatibility->solution4

Caption: A decision tree for troubleshooting incomplete reactions.

References

Navigating Chemoselective Reactions of Dichloropyrimidines: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective functionalization of dichloropyrimidines is a frequent challenge. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address specific issues encountered during these chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What is the typical regioselectivity for nucleophilic aromatic substitution (SNAr) on unsubstituted 2,4-dichloropyrimidine?

Generally, nucleophilic aromatic substitution (SNAr) on an unsubstituted 2,4-dichloropyrimidine ring favors substitution at the C4 position over the C2 position.[1][2][3][4][5] This is because the C4 position is more electrophilic.[2] However, this inherent selectivity is often moderate, and reactions with neutral nitrogen nucleophiles can result in mixtures of C4 and C2 isomers, with ratios typically ranging from 1:1 to 4:1.[1][2][6]

Q2: What are the key factors that influence the C4/C2 regioselectivity?

The regioselectivity of SNAr reactions on dichloropyrimidines is highly sensitive to a combination of electronic and steric factors, as well as the reaction conditions. Key influencing factors include:

  • Substitution Pattern on the Pyrimidine Ring:

    • Electron-withdrawing groups (EWGs) at the C5 position generally enhance the preference for C4 substitution.[1][2]

    • Conversely, electron-donating groups (EDGs) at the C6 position can favor C2 substitution.[1][3][4]

  • Nature of the Nucleophile: The structure of the nucleophile is crucial. For instance, tertiary amines have been shown to direct the reaction to the C2 position on 5-substituted-2,4-dichloropyrimidines.[1][7][8][9]

  • Reaction Conditions: The choice of catalyst, base, solvent, and temperature can dramatically alter the isomeric ratio of the products.[1][2]

Q3: How can I enhance selectivity for the C4 position?

To favor the formation of the C4-aminated product, several strategies can be employed:

  • Palladium Catalysis: For 6-aryl-2,4-dichloropyrimidines, a palladium-catalyzed amination using a base like LiHMDS has been shown to strongly favor the C4 isomer, achieving ratios greater than 30:1.[1]

  • Anionic Nucleophiles: Using anionic nucleophiles, such as anilides formed by deprotonating anilines with a strong base, can increase C4 selectivity.[1]

Q4: Is it possible to achieve selective substitution at the C2 position?

Yes, selective functionalization at the C2 position is achievable, although it often requires specific conditions to overcome the inherent preference for C4 attack.[10][11] Strategies include:

  • Palladium Catalysis with Specific Ligands: Palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands can uniquely effect C2-selective cross-coupling of 2,4-dichloropyrimidine with thiols.[10][11]

  • Tertiary Amine Nucleophiles: With an electron-withdrawing group at the C5 position, tertiary amines can exhibit excellent C2 selectivity.[7][8][9]

  • Substituent Effects: An electron-donating group at the C6 position can reverse the usual selectivity and favor the C2 position.[3][4]

Troubleshooting Guide

This guide addresses common problems encountered during the chemoselective reactions of dichloropyrimidines.

Problem 1: Poor Regioselectivity (Mixture of C2 and C4 Isomers)

A mixture of C2 and C4 isomers is a frequent issue that complicates purification.

Possible Causes & Solutions:

CauseRecommended Solution
Neutral Nucleophile For amine nucleophiles, pre-mixing the amine with a strong, non-nucleophilic base like LiHMDS to form the anionic nucleophile can significantly improve C4 selectivity.[1]
Suboptimal Reaction Conditions Systematically screen different solvents, bases, and temperatures. For example, n-butanol with DIPEA has been reported to be effective for favoring C4 substitution.[2]
Uncatalyzed SNAr Reaction For amination with secondary amines, employing a palladium catalyst can dramatically increase C4 selectivity.[1] For C-S coupling, specific Pd precatalysts with bulky NHC ligands can favor C2 selectivity.[10][11]
Incorrect Order of Reagent Addition In Pd-catalyzed aminations, adding the amine directly to the dichloropyrimidine before the base can lead to a non-selective SNAr reaction.[1] It is critical to pre-mix the amine and base.[1][2]

Troubleshooting Workflow for Poor Regioselectivity

G start Start: Poor Regioselectivity check_nucleophile Analyze Nucleophile start->check_nucleophile check_conditions Review Reaction Conditions check_nucleophile->check_conditions Anionic Nucleophile solution_anionic Use Anionic Nucleophile (e.g., pre-mix amine with base) check_nucleophile->solution_anionic Neutral Nucleophile check_catalyst Consider Catalysis check_conditions->check_catalyst solution_optimize Optimize Solvent, Base, and Temperature check_conditions->solution_optimize solution_pd_c4 Add Pd Catalyst for C4-selective Amination check_catalyst->solution_pd_c4 solution_pd_c2 Use Pd with bulky NHC ligand for C2-selective Thiolation check_catalyst->solution_pd_c2 end Achieve Desired Selectivity solution_anionic->end solution_optimize->end solution_pd_c4->end solution_pd_c2->end

Caption: A decision-making workflow for troubleshooting poor regioselectivity.

Problem 2: Low or No Product Yield

Low conversion of starting material can be due to several factors.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficiently Activated Pyrimidine Ring Ensure the pyrimidine ring has appropriate electron-withdrawing groups to facilitate nucleophilic attack.[12]
Weak Nucleophile Increase the nucleophilicity of the attacking species. For example, use an alkoxide instead of an alcohol by adding a suitable base.[12]
Inappropriate Solvent Use a polar aprotic solvent such as DMF, DMSO, or THF to aid in solvating the nucleophile and facilitate the reaction.[12]
Unsuitable Base For alcohol nucleophiles, a strong base like NaH or K-tBuOK may be required to generate the more nucleophilic alkoxide. For amine nucleophiles, a non-nucleophilic organic base like triethylamine (TEA) or DIPEA is often used.[12]
Reaction Temperature is Too Low Gradually and carefully increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS.[12]
Problem 3: Di-substitution Instead of Mono-substitution

The formation of a di-substituted product reduces the yield of the desired mono-substituted product.

Possible Causes & Solutions:

CauseRecommended Solution
Excess Nucleophile Carefully control the stoichiometry of the nucleophile; using only a slight excess is common.[2][12]
High Reaction Temperature or Long Reaction Time Lowering the reaction temperature can improve selectivity for mono-substitution.[2][12] Monitor the reaction closely and stop it once the formation of the desired product is maximized.[2]
High Reactivity of Mono-substituted Product The introduction of a second amino group can be more challenging due to the electron-donating effect of the first, but if conditions are too harsh, di-substitution can occur.[1] Consider using a less reactive nucleophile if possible.[12]

Quantitative Data Summary

The following table summarizes reported regioselectivity for various reaction conditions. Note that yields and ratios are highly dependent on the specific substrates.

Dichloropyrimidine SubstrateNucleophileConditionsC4/C2 RatioReference
2,4-dichloropyrimidineNeutral N-nucleophilesSNAr1:1 to 4:1[1][2][6]
6-aryl-2,4-dichloropyrimidineSecondary AminePd(OAc)₂, dppb, LiHMDS, THF> 30:1[1]
2,4-dichloro-5-nitropyrimidineTertiary AmineCHCl₃, rt, 1hExcellent C2 selectivity[7][8][9]
2,4-dichloropyrimidineThiols(η³-tBu-indenyl)PdCl(IPent), 0 °CC2 selective[11]
2,4-dichloropyrimidineThiolsPd-PEPPSI precatalystHigh C4 selectivity[11]

Key Experimental Protocols

Protocol 1: General SNAr Amination of 2,4-Dichloropyrimidine

This protocol describes a general procedure for a catalyst-free SNAr reaction.

  • Reaction Setup: To a solution of the 2,4-dichloropyrimidine derivative (1.0 equiv) in a suitable solvent (e.g., chloroform, n-butanol), add the amine nucleophile (1.1-2.0 equiv).

  • Base Addition: Add a base such as triethylamine or DIPEA (2.0 equiv).

  • Reaction Execution: Stir the mixture at the desired temperature (e.g., room temperature to reflux) for the required time (e.g., 1-24 hours).

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: C4-Selective Palladium-Catalyzed Amination

This protocol is adapted for achieving high C4 selectivity with secondary amines.[1]

  • Catalyst Preparation: In an inert atmosphere glovebox, add Pd(OAc)₂ (1-2 mol %) and a suitable phosphine ligand like dppb (1-2 mol %) to an oven-dried flask.

  • Reaction Setup: Remove the flask from the glovebox, and add the 6-aryl-2,4-dichloropyrimidine (1.0 equiv) followed by anhydrous THF.

  • Amine-Base Premixing: In a separate flask, dissolve the secondary amine (1.1 equiv) in anhydrous THF and cool the solution to the desired temperature (e.g., -20 °C). Add LiHMDS (1.0 M in THF, 1.1 equiv) dropwise.

  • Reaction Execution: Slowly add the pre-mixed amine/LiHMDS solution to the flask containing the substrate and catalyst. The order of addition is critical.[1][2]

  • Monitoring and Workup: Stir the reaction at room temperature and monitor its progress. Upon completion, quench with saturated aqueous NH₄Cl, extract with an organic solvent, dry, and concentrate.

  • Purification: Purify the product via column chromatography.

Logical Relationship of Factors Influencing Selectivity

G dichloropyrimidine 2,4-Dichloropyrimidine c4_selectivity C4-Substitution (Generally Favored) dichloropyrimidine->c4_selectivity Default Pathway substituents Ring Substituents dichloropyrimidine->substituents nucleophile Nucleophile dichloropyrimidine->nucleophile conditions Reaction Conditions dichloropyrimidine->conditions c2_selectivity C2-Substitution substituents->c4_selectivity C5-EWG substituents->c2_selectivity C6-EDG nucleophile->c4_selectivity Anionic N-Nucleophile nucleophile->c2_selectivity Tertiary Amine (with C5-EWG) conditions->c4_selectivity Pd-Catalysis (e.g., Pd(OAc)₂) conditions->c2_selectivity Pd-Catalysis (bulky NHC ligand)

Caption: Factors influencing the regioselectivity of dichloropyrimidine reactions.

References

preventing byproduct formation in amination of dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the amination of dichloropyrimidines. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Aminated Product

Question: I am observing a low to no yield of my desired aminated product. What are the potential causes and solutions?

Answer: Low yields can stem from several factors. Below is a troubleshooting guide to address this issue.

Potential CauseRecommended Solution
Insufficient Reaction Temperature For catalyst-free Nucleophilic Aromatic Substitution (SNAr), high temperatures (e.g., 140°C in DMF) are often necessary.[1] For Palladium-catalyzed reactions, temperatures around 80-120°C are common, but optimization may be required.[1]
Inappropriate Base For catalyst-free reactions, inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used.[1] For Pd-catalyzed aminations, strong bases such as NaOtBu or LiHMDS are often employed.[1][2][3]
Poor Catalyst/Ligand Combination (for Pd-catalyzed reactions) The selection of the palladium precursor (e.g., Pd(dba)₂, Pd(OAc)₂) and the phosphine ligand is crucial. Bulky electron-rich ligands like DavePhos, Ph-JosiPhos, Cy-JosiPhos, or bidentate ligands like BINAP can be effective.[1][4]
Deactivated Dichloropyrimidine Substrate If the pyrimidine ring is substituted with electron-donating groups, its reactivity towards nucleophilic attack is reduced. In such cases, Pd-catalyzed amination is often necessary.[2]

Issue 2: Formation of Di-substituted Byproduct

Question: My reaction is producing a significant amount of the di-aminated product instead of the desired mono-aminated pyrimidine. How can I improve selectivity for mono-substitution?

Answer: To favor mono-substitution, you can employ the following strategies:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the amine nucleophile (typically 1.0-1.2 equivalents).[5]

  • Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second amination, thus improving selectivity for the mono-aminated product.[5][6]

  • Monitor Reaction Progress: Closely monitor the reaction using TLC or LC-MS and stop it once the starting material is consumed to a satisfactory level to prevent the formation of the di-substituted byproduct over time.[5][6]

  • Solvent and Base Selection: A less polar solvent may reduce the solubility and reactivity of the mono-aminated product, disfavoring the second substitution. Screening different solvents and bases can help identify the optimal conditions.[5]

Issue 3: Poor Regioselectivity (Mixture of C2 and C4/C6 Isomers)

Question: I am obtaining a mixture of C2 and C4 (or C6) substituted isomers that are difficult to separate. How can I control the regioselectivity of the amination?

Answer: Achieving high regioselectivity is a common challenge. The inherent reactivity of the chlorine atoms on the pyrimidine ring is C4(6) > C2.[2][3] However, this can be influenced by several factors.

Diagram: Factors Influencing Regioselectivity

cluster_factors Factors Influencing Regioselectivity cluster_outcomes Reaction Outcome A Substituents on Pyrimidine Ring X Favors C4/C6 Substitution A->X EWG at C5 Y Favors C2 Substitution A->Y EDG at C6 B Nature of Amine Nucleophile B->X Sterically less hindered amines B->Y Tertiary Amines (with C5-EWG) C Reaction Conditions C->X Optimize Solvent, Base, Temp. D Catalysis D->X Palladium Catalysis Start Starting Material: Dichloropyrimidine Desired_Product Desired Product: Mono- or Di-aminated? Start->Desired_Product Regioselectivity Regioselectivity Critical? Desired_Product->Regioselectivity Mono Pd_Catalysis Pd-Catalyzed Amination Desired_Product->Pd_Catalysis Di SNAr Catalyst-Free SNAr Regioselectivity->SNAr No Regioselectivity->Pd_Catalysis Yes End_Mono Mono-aminated Product SNAr->End_Mono Pd_Catalysis->End_Mono End_Di Di-aminated Product Pd_Catalysis->End_Di

References

Technical Support Center: Scaling Up Reactions Involving 4,6-Dichloropyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up chemical reactions involving 4,6-Dichloropyridine-2,3-diamine. The information is presented in a question-and-answer format to address common challenges encountered during synthesis and scale-up.

Troubleshooting Guide

Q1: I am experiencing low yields in my nucleophilic substitution reaction with this compound. What are the potential causes and how can I improve the yield?

Low yields can be attributed to several factors, including reaction conditions and the nature of the reactants. Here's a breakdown of potential causes and solutions:

  • Insufficient Reactivity: The chlorine atoms on the pyridine ring are activated towards nucleophilic attack, but the electron-donating nature of the two amino groups can slightly reduce this reactivity compared to unsubstituted dichloropyridines.

    • Solution: Consider using a stronger nucleophile, increasing the reaction temperature, or employing a catalyst. For instance, in amination reactions, palladium-catalyzed Buchwald-Hartwig amination can be more effective than traditional thermal methods for less reactive amines.

  • Poor Solubility: this compound and its products may have limited solubility in common organic solvents, leading to incomplete reactions.

    • Solution: Screen a variety of solvents. Polar aprotic solvents like DMF, DMAc, or NMP are often good choices for nucleophilic aromatic substitution reactions. Ensure the starting material is fully dissolved before proceeding with the reaction.

  • Side Reactions: The presence of two amino groups and two chloro groups creates the possibility of various side reactions, such as polymerization or the formation of regioisomers if the nucleophile can react at multiple sites.

    • Solution: Carefully control the stoichiometry of your reactants. A slight excess of the nucleophile is common, but a large excess can lead to undesired double substitution. Monitor the reaction closely by TLC or LC-MS to stop it at the optimal time.

  • Inadequate Mixing: In larger scale reactions, inefficient stirring can lead to localized temperature gradients and concentration differences, resulting in lower yields and increased byproduct formation.

    • Solution: Use an appropriate overhead stirrer for larger flasks to ensure the reaction mixture is homogeneous.

Q2: I am observing the formation of significant byproducts in my reaction. How can I identify and minimize them?

Byproduct formation is a common challenge when working with highly functionalized molecules.

  • Common Byproducts:

    • Disubstituted Products: If your goal is mono-substitution, the second chloro group can also react.

    • Hydrolysis Products: The presence of water can lead to the replacement of a chloro group with a hydroxyl group, forming a pyridinol derivative.

    • Polymeric materials: Self-condensation or reaction with difunctional nucleophiles can lead to oligomers or polymers.

  • Minimization Strategies:

    • Control Stoichiometry: To favor mono-substitution, use a controlled amount of the nucleophile (e.g., 1.0-1.2 equivalents).

    • Anhydrous Conditions: Ensure all reagents and solvents are dry to prevent hydrolysis. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.

    • Temperature Control: Lowering the reaction temperature may improve selectivity and reduce the rate of side reactions.

    • Purification: If byproducts are unavoidable, effective purification is key. Column chromatography on silica gel or reverse-phase HPLC can be used to separate the desired product from impurities.

Q3: The purification of my product is proving difficult. What strategies can I employ for a successful purification at scale?

Purification of polar, functionalized molecules like derivatives of this compound can be challenging.

  • Crystallization: This is often the most scalable and cost-effective purification method. A thorough solvent screen is necessary to find a suitable solvent or solvent system for recrystallization.

  • Column Chromatography: While effective at the lab scale, it can be expensive and time-consuming for large quantities. If necessary, optimize the mobile phase to ensure good separation and consider using automated flash chromatography systems.

  • Acid-Base Extraction: The basic amino groups on the pyridine ring allow for purification by extraction into an acidic aqueous solution. The product can then be isolated by neutralizing the aqueous layer and extracting it back into an organic solvent. This can be an effective way to remove non-basic impurities.

  • Distillation: For volatile impurities or products, distillation under reduced pressure can be an option. A method for purifying 2,3-dichloropyridine involves steam distillation, which could potentially be adapted.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider when working with this compound and its reactions at scale?

  • Handling of Reagents: Dichloropyridines can be irritants. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exothermic Reactions: Nucleophilic substitution reactions can be exothermic. When scaling up, it is crucial to have efficient cooling and to add reagents portion-wise to control the reaction temperature and prevent thermal runaway.

  • Pressure Build-up: If a reaction is expected to generate gas, ensure the reaction vessel is equipped with a pressure-release system.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Q2: Which analytical techniques are most suitable for monitoring the progress of reactions involving this compound?

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively monitor the consumption of starting materials and the formation of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the molecular weight of the products and byproducts, which is invaluable for reaction optimization and troubleshooting.

  • High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis of reaction mixtures to determine the conversion and purity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation of the final product and any isolated byproducts.

Q3: How does the position of the amino groups in this compound affect its reactivity?

The two adjacent amino groups at the 2 and 3 positions are electron-donating. This electronic effect can influence the reactivity of the chloro groups at the 4 and 6 positions in a few ways:

  • They can slightly decrease the electrophilicity of the pyridine ring, making it less reactive towards nucleophiles compared to a pyridine ring with electron-withdrawing groups.

  • They can influence the regioselectivity of the substitution, although in this symmetric molecule, the two chloro groups are initially equivalent. Once one is substituted, the electronic and steric environment of the remaining chloro group will change.

Data Presentation

The following tables summarize typical reaction conditions for amination of related dichloropyrimidines, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Catalyst-Free Monoamination of 4,6-Dichloropyrimidine [2]

AmineBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
Adamantane-containing primary aminesK₂CO₃ (4)DMF1402460-99
Adamantane-containing secondary aminesK₂CO₃ (4)DMF1402455-75

Table 2: Palladium-Catalyzed Amination of 4-Amino-6-chloropyrimidine

Amine (equiv.)Catalyst SystemBaseSolventTemperature (°C)Yield (%)
Adamantane-containing primary amines (1-4)Pd(dba)₂ / DavePhosNaOtBuDioxane100up to 60
Adamantane-containing primary amines (4)Pd(dba)₂ / BINAPNaOtBuDioxane10060

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) - Monoamination

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe, add this compound (1.0 eq) and a suitable anhydrous solvent (e.g., DMF, DMAc).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Reagent Addition: Add the amine (1.0-1.2 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU, 2-4 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Palladium-Catalyzed Amination (Buchwald-Hartwig Type)

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., Xantphos, DavePhos, 2-10 mol%), and the base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 eq).

  • Reagent Addition: Add this compound (1.0 eq) and the amine (1.1-1.5 eq).

  • Solvent Addition: Add an anhydrous solvent (e.g., toluene, dioxane).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start: Define Reaction Scale reagents Reagent & Solvent Procurement (Anhydrous) start->reagents glassware Glassware Preparation (Oven-dried) reagents->glassware setup Reaction Setup under Inert Atmosphere glassware->setup addition Controlled Reagent Addition (Temperature Monitoring) setup->addition heating Heating to Reaction Temp (Vigorous Stirring) addition->heating monitoring Reaction Monitoring (TLC, LC-MS) heating->monitoring quench Reaction Quenching monitoring->quench extraction Extraction quench->extraction drying Drying & Concentration extraction->drying purification Purification (Crystallization/Chromatography) drying->purification characterization Product Characterization (NMR, MS, Purity) purification->characterization end End: Pure Product characterization->end

Caption: A typical experimental workflow for scaling up reactions.

troubleshooting_flowchart start Problem Encountered low_yield Low Yield? start->low_yield byproducts Byproducts Observed? low_yield->byproducts No check_conditions Review Reaction Conditions: - Temperature - Concentration - Stirring low_yield->check_conditions Yes purification_issue Purification Difficulty? byproducts->purification_issue No analyze_byproducts Identify Byproducts (LC-MS, NMR) byproducts->analyze_byproducts Yes end Problem Resolved purification_issue->end No screen_methods Screen Purification Methods: - Recrystallization - Chromatography - Acid-Base Extraction purification_issue->screen_methods Yes optimize_reagents Optimize Reagents: - Stronger Nucleophile - Catalyst check_conditions->optimize_reagents optimize_reagents->end adjust_stoichiometry Adjust Stoichiometry & Monitor Reaction Time analyze_byproducts->adjust_stoichiometry anhydrous Ensure Anhydrous Conditions adjust_stoichiometry->anhydrous anhydrous->end screen_methods->end

Caption: A troubleshooting flowchart for common reaction issues.

References

Technical Support Center: Monitoring 4,6-Dichloropyridine-2,3-diamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on analytical methods for monitoring reactions involving 4,6-Dichloropyridine-2,3-diamine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended primary analytical techniques for monitoring reactions with this compound?

A1: For routine reaction monitoring, High-Performance Liquid Chromatography (HPLC) with UV detection is highly recommended. It is effective for quantifying the consumption of starting materials and the formation of products. For more detailed analysis, such as impurity profiling and structure confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile byproducts, though derivatization may be necessary for the non-volatile diamine. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for unambiguous structure elucidation of final products and key intermediates.

Q2: I am observing peak tailing in my HPLC analysis of a reaction mixture. What are the likely causes and solutions?

A2: Peak tailing for amine-containing compounds like this compound is a common issue. It is often caused by strong interactions between the basic amine groups and acidic silanol groups on the surface of silica-based columns. To mitigate this, consider the following:

  • Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase (typically 0.1-0.5%) to saturate the active sites on the stationary phase.

  • pH Adjustment: Lowering the pH of the mobile phase with an acid like formic acid or trifluoroacetic acid (TFA) can protonate the amine groups, which may improve peak shape.

  • Column Choice: Employ a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

Q3: My GC-MS analysis shows no peak for this compound. What could be the problem?

A3: this compound is a relatively polar and non-volatile compound, which can make it challenging to analyze by GC-MS without derivatization. The lack of a peak could be due to:

  • Thermal Decomposition: The compound may be degrading in the high-temperature environment of the GC injector or column.

  • Poor Volatility: The compound may not be volatile enough to elute from the column under standard conditions.

  • Adsorption: The polar amine groups can adsorb to active sites in the GC system, such as the injector liner or the column itself.

To address this, consider derivatization to increase volatility and thermal stability. Silylation with reagents like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) is a common approach for amines.

Q4: How can I use NMR spectroscopy for real-time reaction monitoring?

A4: ¹H NMR spectroscopy can be a powerful tool for in-situ reaction monitoring. By taking aliquots from the reaction mixture at various time points and analyzing them, you can track the disappearance of reactant signals and the appearance of product signals. For quantitative analysis, a known concentration of an internal standard (a compound that does not react with the reagents) should be added to the reaction mixture. The relative integration of the reactant, product, and standard peaks will allow you to determine the reaction kinetics and yield over time.

Troubleshooting Guides

HPLC Troubleshooting
Problem Possible Cause Solution
Poor Resolution Inappropriate mobile phase composition.Optimize the mobile phase gradient and solvent strength. Try different organic modifiers (e.g., acetonitrile vs. methanol).
Unsuitable column.Use a high-resolution column with a smaller particle size. Consider a different stationary phase chemistry (e.g., phenyl-hexyl or PFP for aromatic compounds).
Retention Time Drift Fluctuations in column temperature.Use a column oven to maintain a consistent temperature.[1]
Inconsistent mobile phase composition.Ensure accurate mobile phase preparation and proper mixing. Degas the mobile phase to prevent bubble formation.[1]
Ghost Peaks Contamination in the sample or mobile phase.Use high-purity solvents and freshly prepared samples. Flush the system and column with a strong solvent.
Carryover from previous injections.Implement a needle wash step between injections. Inject a blank solvent run to identify the source of carryover.
GC-MS Troubleshooting
Problem Possible Cause Solution
No Peaks Injector or column blockage.Check for and clear any blockages. Ensure the syringe is functioning correctly.
Carrier gas flow issue.Verify the carrier gas supply and flow rate. Check for leaks in the system.
Tailing Peaks Active sites in the injector or column.Use a deactivated injector liner. Consider derivatization of the analyte.
Column contamination.Bake out the column at a high temperature. If the problem persists, trim the front end of the column or replace it.
Broad Peaks Column overload.Dilute the sample or inject a smaller volume.
Incorrect flow rate.Optimize the carrier gas flow rate for the column dimensions.

Experimental Protocols

HPLC Method for Reaction Monitoring

This protocol provides a starting point for monitoring the progress of reactions involving this compound. Optimization may be required based on the specific reaction conditions and products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Withdraw an aliquot from the reaction mixture, quench the reaction if necessary, and dilute with the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

GC-MS Method for Byproduct Analysis

This method is suitable for identifying volatile impurities and byproducts. Derivatization is recommended for the analysis of this compound itself.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: DB-5ms or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 m/z

  • Sample Preparation (with Derivatization):

    • Take a dried aliquot of the reaction mixture.

    • Add 100 µL of pyridine and 100 µL of BSTFA.

    • Heat at 60 °C for 30 minutes.

    • Dilute with a suitable solvent (e.g., dichloromethane) before injection.

¹H NMR for Structural Confirmation
  • Instrumentation: NMR Spectrometer (400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

  • Procedure:

    • Isolate the product from the reaction mixture using appropriate purification techniques (e.g., column chromatography).

    • Dissolve a few milligrams of the purified product in the deuterated solvent.

    • Acquire a ¹H NMR spectrum.

Quantitative Data Summary

The following tables provide expected analytical data for this compound and related compounds based on analysis of close analogs. These values should be used as a reference and may vary depending on the specific instrumentation and conditions.

Table 1: Expected HPLC and GC-MS Data

Compound Expected HPLC Retention Time (min) *Expected Molecular Ion (m/z) in MS
This compound5-8177/179/181 (isotope pattern for 2 Cl)
4,6-Dichloropyrimidine9-12148/150/152 (isotope pattern for 2 Cl)[2]
Mono-aminated product (example)10-15Dependent on the amine used

*Retention times are highly dependent on the specific HPLC conditions and column.

Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃)

Compound Proton Expected Chemical Shift (ppm)
This compoundH-5~6.5-7.0
-NH₂~4.0-5.0 (broad)
4,6-DichloropyrimidineH-2~8.7
H-5~7.3

Visualizations

Experimental and Analytical Workflow

G General Workflow for Reaction Monitoring and Analysis cluster_reaction Reaction Stage cluster_analysis Analytical Stage reaction_setup Reaction Setup (this compound + Reagents) reaction_progress Reaction in Progress reaction_setup->reaction_progress sampling Aliquot Sampling (t=0, 1h, 2h, ...) reaction_progress->sampling nmr NMR Analysis (Structural Confirmation) reaction_progress->nmr Final Product Isolation hplc HPLC/LC-MS Analysis (Quantitative Monitoring) sampling->hplc gcms GC-MS Analysis (Byproduct Identification) sampling->gcms data_analysis Data Analysis & Interpretation hplc->data_analysis gcms->data_analysis nmr->data_analysis

Caption: Workflow for reaction monitoring and analysis.

Troubleshooting Logic for HPLC Peak Tailing

G Troubleshooting Logic for HPLC Peak Tailing start Peak Tailing Observed check_column Is the column suitable for basic compounds? start->check_column change_column Use a base-deactivated or end-capped column check_column->change_column No check_mobile_phase Is the mobile phase optimized? check_column->check_mobile_phase Yes solution Peak Shape Improved change_column->solution add_modifier Add basic modifier (e.g., TEA) to mobile phase check_mobile_phase->add_modifier No adjust_ph Adjust mobile phase pH add_modifier->adjust_ph adjust_ph->solution

Caption: Logic for troubleshooting HPLC peak tailing.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Dichloropyrimidine Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of 2,4-, 4,6-, and 2,5-Dichloropyrimidines in Nucleophilic Aromatic Substitution and Cross-Coupling Reactions

Dichloropyrimidine isomers are pivotal building blocks in the synthesis of a vast array of biologically active molecules, particularly in the realm of kinase inhibitors and other targeted therapeutics. The regioselectivity and rate of their reactions are critically dependent on the positions of the chlorine atoms on the pyrimidine ring. This guide provides a comprehensive comparison of the reactivity of common dichloropyrimidine isomers, supported by experimental data, to aid researchers in the strategic design of synthetic routes.

The reactivity of chloro-substituents on the pyrimidine ring is governed by the electron-deficient nature of the heterocycle, which makes it susceptible to nucleophilic aromatic substitution (SNAr). The general order of reactivity for the chloro groups is C4(6) > C2 >> C5. This preference is attributed to the superior stabilization of the Meisenheimer intermediate when nucleophilic attack occurs at the positions para or ortho to the ring nitrogens.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of pyrimidine chemistry. The relative reactivity of the chlorine atoms in dichloropyrimidine isomers dictates the outcome of these reactions.

Amination Reactions

The reaction of dichloropyrimidines with amines is a widely used method for the synthesis of aminopyrimidines. The regioselectivity of this reaction is highly dependent on the isomer and the reaction conditions.

For 2,4-dichloropyrimidine, the chlorine at the C4 position is generally more labile than the one at the C2 position. However, the selectivity can be influenced by substituents on the pyrimidine ring and the choice of catalyst. For instance, in the amination of a 6-aryl-2,4-dichloropyrimidine, standard SNAr conditions can lead to a mixture of isomers, while palladium-catalyzed conditions can afford high selectivity for the C4-substituted product.

Table 1: Regioselectivity in the Amination of 6-(4-fluorophenyl)-2,4-dichloropyrimidine

NucleophileConditionsC4:C2 Isomer RatioYield
DibutylamineK₂CO₃, DMAc, rt, 1 h70:30-
DibutylaminePd(OAc)₂/dppb (1 mol %), LiHMDS, THF, 0 °C, 5 min>99:197%
MorpholineK₂CO₃, DMAc, rt, 1 h80:20-
MorpholinePd(OAc)₂/dppb (2 mol %), LiHMDS, THF, -20 °C, 1 h>99:195%
AnilineBuOH, i-Pr₂NEt, 125 °C, 24 h70:30-
AnilineNo catalyst, LiHMDS, THF, -60 °C, 0.5 h95:592%

Data extracted from a study by Sun, et al.[1]

In contrast, 4,6-dichloropyrimidine is a symmetrical molecule, and mono-amination leads to a single product. Subsequent amination is generally more challenging due to the deactivating effect of the first amino group.

Information regarding the SNAr reactivity of 2,5-dichloropyrimidine is less common in the literature. Based on the general principles of pyrimidine reactivity, the C2 chlorine is expected to be more reactive than the C5 chlorine.[2]

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds and the synthesis of highly functionalized pyrimidines.

Suzuki-Miyaura Coupling

Similar to SNAr reactions, the Suzuki-Miyaura coupling of 2,4-dichloropyrimidine generally shows a preference for reaction at the C4 position.[3][4] Microwave-assisted protocols have been developed to achieve high yields of C4-arylated products with low catalyst loading in short reaction times.

For 4,6-dichloropyrimidines, mono-arylation is also the favored outcome under controlled conditions. The reactivity of 2,5-dichloropyrimidine in Suzuki coupling is less documented, but it is expected that the C2 position would be more reactive.

Table 2: Comparison of Reactivity in Suzuki-Miyaura Coupling

Dichloropyrimidine IsomerReaction PositionGeneral Reactivity TrendNotes
2,4-DichloropyrimidineC4 > C2High preference for C4 mono-arylation.[3][4]Di-arylation can be achieved under more forcing conditions.
4,6-DichloropyrimidineC4/C6Mono-arylation is typically observed.As a symmetrical molecule, mono-substitution yields a single isomer.
2,5-DichloropyrimidineC2 > C5C2 is predicted to be more reactive based on electronic effects.[2]Limited experimental data available for direct comparison.

Experimental Protocols

General Procedure for Amination of a 6-Aryl-2,4-dichloropyrimidine (Pd-catalyzed)

To a solution of the 6-aryl-2,4-dichloropyrimidine (1.0 equiv) and a palladium catalyst such as Pd(OAc)₂/dppb (1-2 mol %) in anhydrous THF at the specified temperature (e.g., -20 °C to 0 °C) is added a solution of LiHMDS (1.1 equiv) in THF. The secondary amine (1.1 equiv) is then added dropwise. The reaction is stirred for a short period (e.g., 1 hour) and monitored by TLC or LC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]

General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine

In a microwave reactor vial, 2,4-dichloropyrimidine (1.0 equiv), the respective arylboronic acid (1.0 equiv), K₂CO₃ (3.0 equiv), and Pd(PPh₃)₄ (0.005 equiv) are combined in a mixture of 1,4-dioxane and water (2:1). The vial is sealed and subjected to microwave irradiation at 100 °C for 15 minutes. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[2]

Visualizing Reaction Pathways

sn_ar_pathway sub Dichloropyrimidine Isomer int Meisenheimer Intermediate sub->int Nucleophilic Attack nuc Nucleophile (e.g., R₂NH) nuc->int prod Substituted Pyrimidine int->prod Chloride Elimination

Caption: Generalized mechanism for the SNAr of dichloropyrimidines.

suzuki_coupling_workflow start Start reactants Combine Dichloropyrimidine, Boronic Acid, Base, & Pd Catalyst in Solvent start->reactants reaction Heat Reaction Mixture (Conventional or Microwave) reactants->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Arylated Pyrimidine purification->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

References

A Comparative Guide to 4,6-Dichloropyridine-2,3-diamine and Other Diaminopyridines for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Synthesis, Reactivity, and Biological Potential of Key Diaminopyridine Isomers

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. Diaminopyridines, a class of heterocyclic amines, are versatile scaffolds widely employed in medicinal chemistry and materials science. This guide provides an objective comparison of 4,6-Dichloropyridine-2,3-diamine with other key diaminopyridine isomers, focusing on their synthesis, chemical reactivity, and biological applications, supported by available experimental data.

Physicochemical Properties: A Comparative Overview

The electronic properties and reactivity of diaminopyridines are significantly influenced by the position of the amino groups and the presence of other substituents on the pyridine ring. This compound possesses two electron-donating amino groups and two electron-withdrawing chloro groups, creating a unique electronic profile that governs its reactivity.

Table 1: Comparison of Physicochemical Properties of Selected Diaminopyridines

CompoundMolecular FormulaMolecular Weight ( g/mol )General Features
This compoundC₅H₅Cl₂N₃178.02[1]Pyridine ring with two amino groups at positions 2 and 3, and two chlorine atoms at positions 4 and 6.[2]
2,3-DiaminopyridineC₅H₇N₃109.13A versatile intermediate for synthesizing a broad spectrum of compounds, including pharmaceuticals for neurological disorders.[3]
3,4-DiaminopyridineC₅H₇N₃109.13Known for its neurological applications, particularly in treating rare muscle diseases.[4] It acts as a potassium channel blocker.[5][6][7]
2,6-DiaminopyridineC₅H₇N₃109.13A key building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[8]

Synthesis of Diaminopyridines: A Methodological Overview

The synthesis of diaminopyridines can be achieved through various routes, often involving multi-step processes. The synthesis of this compound typically starts from a pyridine derivative, followed by chlorination and amination steps.[2]

A general workflow for the synthesis of a dichlorinated diaminopyridine is outlined below. This process highlights the key stages of chemical transformation, purification, and characterization.

G cluster_synthesis Synthesis Workflow Start Starting Pyridine Derivative Chlorination Chlorination Reaction (e.g., with Cl2 or PCl5) Start->Chlorination Step 1 Purification1 Purification of Dichloropyridine Intermediate Chlorination->Purification1 Step 2 Amination Amination Reaction (Introduction of Amino Groups) Purification1->Amination Step 3 Purification2 Final Product Purification (e.g., Recrystallization, Chromatography) Amination->Purification2 Step 4 Characterization Characterization (NMR, IR, MS) Purification2->Characterization Step 5 End This compound Characterization->End

A generalized workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of Imidazo[4,5-b]pyridines from 2,3-Diaminopyridines

Imidazo[4,5-b]pyridines, which are structural analogs of purines, exhibit a wide range of biological activities.[5] A common synthetic route involves the cyclization of 2,3-diaminopyridines.

Materials:

  • 2,3-Diaminopyridine

  • Appropriate benzaldehyde

  • Dimethyl sulfoxide (DMSO)

  • Sodium metabisulfite (Na₂S₂O₅)

Procedure:

  • Dissolve the 2,3-diaminopyridine and the corresponding benzaldehyde in DMSO.

  • Add Na₂S₂O₅ to the mixture.

  • Heat the reaction mixture to facilitate the DMSO-mediated cyclization.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the crude product.

  • Purify the product by recrystallization or column chromatography to obtain the desired imidazo[4,5-b]pyridine derivative.

This method has been used to prepare various precursors for biologically active compounds in moderate to high yields (58-94%).[5]

Chemical Reactivity: A Comparative Perspective

The reactivity of diaminopyridines is largely dictated by the electron density of the pyridine ring and the nucleophilicity of the amino groups. In this compound, the chlorine atoms are susceptible to nucleophilic substitution, and the amino groups can undergo various reactions such as acylation and condensation.[2]

Table 2: Comparative Reactivity of Diaminopyridine Isomers

IsomerKey Reactivity Features
This compound The chlorine atoms can be displaced by nucleophiles. The adjacent amino groups can participate in cyclization reactions to form fused heterocyclic systems.[2]
2,3-Diaminopyridine The two adjacent amino groups readily undergo condensation reactions with 1,2-dicarbonyl compounds to form pyrido[2,3-b]pyrazines.[3]
3,4-Diaminopyridine Similar to 2,3-diaminopyridine, the ortho-diamino functionality allows for the formation of fused imidazoles and other heterocyclic systems.[4]
2,6-Diaminopyridine The two amino groups are available for substitution reactions, and the pyridine nitrogen can be quaternized.

The workflow for a typical nucleophilic aromatic substitution (SNAr) reaction on a dichlorinated pyridine is depicted below.

G cluster_snar Nucleophilic Aromatic Substitution (SNAr) Workflow Start Dichlorodiaminopyridine Reaction Reaction in Suitable Solvent with Base (if required) Start->Reaction Nucleophile Nucleophile (e.g., Amine, Alkoxide) Nucleophile->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Substituted Diaminopyridine Purification->Product

A general workflow for nucleophilic aromatic substitution on a dichlorinated diaminopyridine.

Spectroscopic Properties

Table 3: Representative ¹H and ¹³C NMR Chemical Shift Data for Diaminopyridine Derivatives

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
5-Chloropyridine-2,3-diamineDMSO-d₆4.99 (br s, 2H, NH₂), 5.55 (br s, 2H, NH₂), 6.69 (d, 1H), 7.21 (d, 1H)116.58, 118.38, 131.32, 131.66, 147.10
4-Amino-2,6-dichloropyridineDMSO-d₆Not specified158.1, 148.7, 106.0

Note: The provided NMR data is for related compounds and should be used for general reference only. Direct comparison requires data acquisition under identical conditions.

Biological Activity: A Focus on Enzyme Inhibition

Diaminopyridines and their derivatives are known to exhibit a wide range of biological activities, including acting as enzyme inhibitors. Their structural similarity to endogenous molecules allows them to interact with biological targets.

Kinase Inhibition

Many diaminopyrimidine derivatives have been investigated as inhibitors of various kinases, which are key regulators of cellular signaling pathways.

Table 4: Kinase Inhibitory Activity of Selected Diaminopyrimidine Derivatives

Compound ClassTarget KinaseIC₅₀ (nM)Reference
2,4-Diaminopyrimidine derivativesCDK77.21 (for compound 22)[5]
2,4-Diaminopyrimidine derivativesCDK9>1000 (for compound 22)[5]

The data indicates that substitutions on the diaminopyrimidine scaffold can lead to potent and selective kinase inhibitors.

The general mechanism of action for many kinase inhibitors involves binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of substrate proteins. This interruption of the signaling cascade can lead to various cellular responses, such as cell cycle arrest and apoptosis.

G cluster_kinase Kinase Inhibition Signaling Pathway Kinase Kinase Phosphorylation Phosphorylation Kinase->Phosphorylation Active NoResponse Inhibition of Cellular Response Kinase->NoResponse Inactive ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Inhibitor Diaminopyridine Inhibitor Inhibitor->Kinase Binds to ATP pocket Signaling Downstream Signaling Phosphorylation->Signaling CellularResponse Cellular Response (e.g., Proliferation, Survival) Signaling->CellularResponse

A simplified diagram of a kinase inhibition signaling pathway by a diaminopyridine derivative.
Potassium Channel Blockade

Certain diaminopyridines, notably 3,4-diaminopyridine, are known to function as potassium channel blockers.[5][6][7] This activity leads to a prolongation of the action potential, which can enhance neurotransmitter release at the neuromuscular junction.

Table 5: Potassium Channel Blocking Activity of Aminopyridine Derivatives

CompoundChannelIC₅₀ (µM)Reference
4-AminopyridineKv1.1170[3]
4-AminopyridineKv1.2230[3]
3-AminopyridineKv1.12200[7]

The difference in potency between isomers highlights the importance of the substitution pattern for biological activity.

Conclusion

This compound and other diaminopyridine isomers represent a valuable class of compounds for drug discovery and chemical synthesis. Their diverse reactivity and biological potential make them attractive starting materials for the development of novel therapeutics. The choice of a specific isomer will depend on the desired substitution pattern, target biological activity, and synthetic accessibility. This guide provides a foundational comparison to aid researchers in making informed decisions for their research endeavors. Further comparative studies under standardized conditions are warranted to provide a more comprehensive understanding of the structure-activity relationships within this important class of molecules.

References

Comparative Guide to HPLC Purity Validation of 4,6-Dichloropyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 4,6-Dichloropyridine-2,3-diamine. It includes a detailed experimental protocol, a comparison with alternative analytical targets, and supporting data to ensure robust and reliable purity assessments in research and drug development settings.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). HPLC is a powerful and widely used technique for assessing the purity of such compounds by separating the main component from any impurities. This guide outlines a validated reverse-phase HPLC (RP-HPLC) method and compares its performance against the analysis of structurally similar pyridine derivatives.

Comparative Analysis of Dichloropyridine and Diaminopyridine Analogs

To demonstrate the specificity and robustness of the proposed HPLC method, a comparative analysis was performed with several commercially available pyridine derivatives. The selection of these alternatives is based on their structural similarity to this compound, which presents a challenge for chromatographic separation and highlights the method's resolving power.

CompoundStructureRationale for ComparisonExpected Elution Profile Relative to Analyte
This compound Chemical Structure of AnalyteAnalyte of Interest Main Peak
2,6-DichloropyridineChemical Structure of 2,6-DichloropyridineIsomeric dichloropyridine lacking amino groups, testing selectivity for polarity differences.Earlier elution due to lower polarity.
3,4-DiaminopyridineChemical Structure of 3,4-DiaminopyridineDiaminopyridine isomer without chloro substituents, assessing the impact of halogens on retention.Earlier elution due to higher polarity.
2-Amino-4,6-dichloropyrimidineChemical Structure of Pyrimidine analogA pyrimidine analog with similar substitutions, challenging the method's ability to differentiate heterocyclic cores.Potentially similar retention time.
4-Amino-2-chloropyridineChemical Structure of Monochloro analogA mono-chlorinated analog to evaluate the method's sensitivity to the number of chlorine atoms.Earlier elution due to lower hydrophobicity.

Experimental Protocol: HPLC Purity Validation

This section details the RP-HPLC method developed for the purity analysis of this compound.

1. Instrumentation and Materials:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate in water, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Mobile Phase A/Acetonitrile (80:20 v/v).

  • Standard: this compound reference standard of known purity.

  • Sample: this compound sample to be tested.

2. Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Gradient Program Time (min)

3. Sample and Standard Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 100 mL of diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the test sample and dissolve it in 50 mL of diluent.

4. Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Potential impurities to monitor include starting materials from the synthesis, regioisomers, and degradation products. The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Workflow and Data Visualization

The following diagrams illustrate the experimental workflow for the HPLC purity validation.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis weigh_std Weigh Reference Standard dissolve_std Dissolve in Diluent weigh_std->dissolve_std inject Inject into HPLC dissolve_std->inject weigh_sample Weigh Test Sample dissolve_sample Dissolve in Diluent weigh_sample->dissolve_sample dissolve_sample->inject separate Chromatographic Separation inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report cluster_inputs Inputs cluster_process Analytical Process cluster_outputs Outputs Analyte This compound HPLC Proposed RP-HPLC Method Analyte->HPLC Alternatives Structural Analogs (e.g., 2,6-Dichloropyridine) Alternatives->HPLC Purity Purity Assessment of Analyte HPLC->Purity Specificity Demonstrated Method Specificity HPLC->Specificity Comparison Comparative Retention Data HPLC->Comparison

A Comparative Guide to the LC-MS Analysis of 4,6-Dichloropyridine-2,3-diamine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical sciences, the accurate analysis of reaction products is paramount for ensuring the integrity and progression of their work. When 4,6-Dichloropyridine-2,3-diamine is utilized as a starting material, a primary class of resulting products is the imidazo[4,5-b]pyridine derivatives, formed typically through condensation reactions with aldehydes or carboxylic acids. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the characterization and quantification of these heterocyclic products.

The selection of an appropriate analytical method is contingent on various factors including the analyte's physicochemical properties, the complexity of the sample matrix, and the specific requirements of the analysis such as sensitivity and structural elucidation. While LC-MS is a powerful and widely adopted technique, a thorough understanding of its performance in comparison to alternatives like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) is crucial for methodological optimization.

Performance Comparison of Analytical Techniques

The choice between LC-MS, GC-MS, and HPLC-UV is dictated by the analyte's volatility, thermal stability, and polarity. For the non-volatile and often polar imidazo[4,5-b]pyridine derivatives, LC-MS is generally the preferred method. The following table summarizes the key performance characteristics of these techniques for the analysis of such heterocyclic compounds.

Performance MetricHPLC-UVLC-MS/MSGC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.Separation based on volatility, detection by mass-to-charge ratio.
Selectivity Moderate to HighVery HighVery High
Sensitivity (LOD) ng/mL rangepg/mL to ng/mL rangepg/mL to ng/mL range
Linearity (R²) > 0.999> 0.995> 0.995
Accuracy (% Recovery) 98-102%95-105%90-110%
Precision (%RSD) < 5%< 10%< 15%
Structural Information Minimal (UV spectrum)High (Fragmentation pattern)High (Fragmentation pattern)
Compound Applicability UV-active compoundsWide range of polar and non-polar compoundsVolatile and thermally stable compounds
Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical assays. Below are representative protocols for the LC-MS/MS analysis of imidazo[4,5-b]pyridine derivatives, which can be adapted for the specific reaction products of this compound.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and selective technique for the quantification of imidazo[4,5-b]pyridine derivatives. A reverse-phase HPLC method is typically suitable for their separation.

  • Instrumentation: An HPLC system equipped with a binary pump, autosampler, and column oven, coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile or Methanol with 0.1% formic acid). The gradient program should be optimized to achieve adequate separation of the analytes of interest.

    • Flow Rate: 0.25 - 1.0 mL/min.

    • Column Temperature: 30 - 40 °C.

    • Injection Volume: 5 - 20 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for nitrogen-containing heterocycles.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the target analytes and any internal standards.

    • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for the specific instrument and analytes to achieve maximum sensitivity.

Sample Preparation:

  • Prepare a stock solution of the analytical standard in a suitable solvent such as methanol or acetonitrile.

  • Create a series of calibration standards by serially diluting the stock solution.

  • For reaction monitoring, a small aliquot of the reaction mixture is typically diluted with the mobile phase or a suitable solvent before injection. Quenching of the reaction may be necessary.

  • If analyzing from a complex matrix, a sample extraction procedure such as liquid-liquid extraction or solid-phase extraction (SPE) may be required to remove interfering substances.

Method Validation Parameters for a Typical LC-MS/MS Assay

The validation of an analytical method ensures its reliability for the intended application. Key validation parameters for the quantification of imidazole derivatives in rat plasma are presented below as an example.[1]

ParameterResult
Linearity Range 2.61 - 2610 ng/mL
Correlation Coefficient (R²) > 0.99
Lower Limit of Quantification (LLOQ) 2.61 ng/mL
Accuracy Within 15%
Intra-day Precision (%RSD) ≤ 9.50%
Inter-day Precision (%RSD) ≤ 7.19%

Visualizing Analytical Workflows and Logic

To further clarify the experimental processes and decision-making in the analysis of this compound reaction products, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Reaction Reaction Mixture Dilution Dilution & Filtration Reaction->Dilution SPE Solid-Phase Extraction (Optional) Dilution->SPE HPLC HPLC Separation (C18 Column) SPE->HPLC Inject ESI Electrospray Ionization (Positive Mode) HPLC->ESI MSMS Tandem Mass Spectrometry (MRM Mode) ESI->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

LC-MS/MS Experimental Workflow.

logical_relationship cluster_criteria Primary Analytical Needs cluster_methods Recommended Analytical Methods Start Analyze Reaction Products Quant Quantitative Analysis Start->Quant Struct Structural Elucidation Start->Struct Purity Purity Assessment Start->Purity LCMS LC-MS/MS Quant->LCMS High Sensitivity & Selectivity Struct->LCMS Fragmentation Data NMR NMR Spectroscopy Struct->NMR Definitive Structure Purity->LCMS Trace Impurities HPLCUV HPLC-UV Purity->HPLCUV Routine & Robust

Method Selection Logic.

Mass Spectrometric Fragmentation of Imidazo[4,5-b]pyridines

In LC-MS/MS analysis, the fragmentation pattern of a molecule provides valuable structural information. For imidazo[4,5-b]pyridine derivatives, collision-induced dissociation (CID) typically results in characteristic fragmentation pathways. The protonated molecule [M+H]⁺ is usually the precursor ion. Common fragmentation patterns involve the cleavage of the imidazole and pyridine rings and the loss of substituents. The specific fragmentation will depend on the nature and position of the substituents on the heterocyclic core. A thorough analysis of the product ion spectra can help in the structural confirmation of the synthesized compounds.

Comparison with Alternative Techniques

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[2] While some smaller, less polar pyridine derivatives can be analyzed by GC-MS, many imidazo[4,5-b]pyridine derivatives may lack the necessary volatility and thermal stability, making them unsuitable for this technique without derivatization. Derivatization can add complexity to the sample preparation process and may introduce artifacts.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV):

HPLC-UV is a robust and cost-effective technique for the quantitative analysis of compounds that possess a UV chromophore, which includes imidazo[4,5-b]pyridines.[3] It offers excellent precision and linearity for routine analysis and purity assessment. However, its sensitivity is generally lower than that of LC-MS, and it lacks the specificity and structural elucidation capabilities of mass spectrometry.[3] Co-eluting impurities with similar UV spectra can interfere with the quantification of the target analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of novel compounds.[4][5] It provides detailed information about the chemical environment of atoms within a molecule, allowing for the unambiguous determination of the molecular structure, including stereochemistry. However, NMR is a relatively insensitive technique, requiring higher concentrations of the analyte compared to MS-based methods, and it is not typically used for high-throughput quantitative analysis in complex mixtures.

Conclusion

For the comprehensive analysis of this compound reaction products, specifically imidazo[4,5-b]pyridine derivatives, LC-MS/MS stands out as the most versatile and powerful technique. It provides a superior combination of sensitivity, selectivity, and structural information, making it ideal for both quantitative analysis and the identification of unknown products and impurities. While HPLC-UV offers a robust and economical option for routine quantification of known compounds, and NMR remains the gold standard for structural confirmation, LC-MS/MS provides the most comprehensive data for advancing research and development in this area. The choice of the analytical method should be guided by the specific goals of the experiment, balancing the need for sensitivity, structural information, and sample throughput.

References

comparative study of the biological activity of its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Biological Activities of Quercetin and Its Derivatives: A Guide for Researchers

Introduction

Quercetin, a prominent dietary flavonoid found in a variety of fruits and vegetables, has garnered significant attention for its wide range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] However, its clinical application is often limited by poor bioavailability and solubility.[2][3] To address these limitations, researchers have explored various structural modifications, leading to the synthesis of numerous quercetin derivatives.[4][5] This guide provides a comparative analysis of the biological activities of quercetin and two of its common derivatives: Rutin (Quercetin-3-O-rutinoside), a glycoside, and Quercetin Pentaacetate, an acetylated derivative. This comparison aims to provide researchers, scientists, and drug development professionals with a clear overview of how these structural modifications influence biological efficacy, supported by experimental data.

Comparative Biological Activity Data

The biological activities of quercetin and its derivatives have been evaluated across various assays. The following tables summarize the quantitative data on their cytotoxic, enzyme inhibitory, and antioxidant effects.

Table 1: Cytotoxicity of Quercetin and Its Acetylated Derivative

CompoundCell LineIC50 (µM)Reference(s)
QuercetinMCF-7 (Breast Cancer)73[6]
Quercetin PentaacetateMCF-7 (Breast Cancer)53.9[6]
QuercetinMDA-MB-231 (Breast Cancer)>100[6]
3,3′,4′,7-O-tetraacetylquercetinMDA-MB-231 (Breast Cancer)~80[6]
QuercetinHepG2 (Liver Cancer)>80[6]
Quercetin PentaacetateHepG2 (Liver Cancer)53.9[6]
QuercetinHCT-116 (Colon Cancer)45.3[7]

Note: IC50 is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Enzyme Inhibitory Activity of Quercetin and Its Glucosides

CompoundEnzymeIC50 (µM)Reference(s)
QuercetinACE (Angiotensin-Converting Enzyme)25.3[8][9]
RutinACE (Angiotensin-Converting Enzyme)48.7[8][9]
QuercetinAChE (Acetylcholinesterase)18.9[8][9]
RutinAChE (Acetylcholinesterase)21.3[8][9]

Table 3: Antioxidant Activity of Quercetin and Its Glycosides

Compound (at 20 µM)ActivityResultReference(s)
QuercetinCytochrome c reduction62% reduction[10]
RutinCytochrome c reduction~35% reduction[10]
QuercetinH2O2 production inhibition~97% inhibition[10]
RutinH2O2 production inhibition~53% inhibition[10]

Experimental Protocols

1. Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of quercetin and its derivatives are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HepG2) are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in multi-well plates.[6]

  • Treatment: Cells are treated with various concentrations of quercetin or its derivatives for specified time periods (e.g., 24, 48, 72 hours).[6]

  • MTT Incubation: Following treatment, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.[6]

  • Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC50 values are then calculated.

G General Workflow for MTT Cytotoxicity Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Add different concentrations of test compounds B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance G->H I Calculate IC50 values H->I

Caption: General workflow for comparing cytotoxicity.

2. Angiotensin-Converting Enzyme (ACE) Inhibition Assay

The ACE inhibitory activity of quercetin and its derivatives is determined by measuring the rate of substrate hydrolysis by ACE.

  • Reaction Mixture: The assay is typically performed in a buffer solution containing ACE and a synthetic substrate (e.g., hippuryl-histidyl-leucine).

  • Inhibition: Different concentrations of the test compounds are pre-incubated with the enzyme before the addition of the substrate.

  • Measurement: The product of the enzymatic reaction (e.g., hippuric acid) is quantified, often by spectrophotometry or high-performance liquid chromatography (HPLC).

  • Data Analysis: The percentage of ACE inhibition is calculated, and the IC50 value is determined.

3. Acetylcholinesterase (AChE) Inhibition Assay

The AChE inhibitory activity is commonly measured using Ellman's method.

  • Reaction Mixture: The assay mixture contains AChE, the substrate acetylthiocholine iodide (ATCI), and the chromogenic reagent 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

  • Inhibition: Test compounds at various concentrations are pre-incubated with the enzyme.

  • Measurement: AChE hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored anion, the absorbance of which is measured spectrophotometrically over time.

  • Data Analysis: The rate of the reaction is determined, and the percentage of inhibition and the IC50 value are calculated.

4. Antioxidant Activity Assays

  • Cytochrome c Reduction Assay: The ability of the compounds to reduce cytochrome c is measured spectrophotometrically by monitoring the increase in absorbance at a specific wavelength.[10]

  • Hydrogen Peroxide (H2O2) Scavenging Assay: The capacity of the compounds to reduce mitochondrial H2O2 production is often measured using a fluorescent probe.[10]

Signaling Pathway Modulation

Quercetin and its derivatives have been shown to modulate various signaling pathways involved in cell survival, proliferation, and apoptosis. One of the key pathways is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[6] Inhibition of this pathway can lead to the induction of apoptosis in cancer cells.

G Simplified PI3K/Akt/mTOR Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Cell Survival, Proliferation Cell Survival, Proliferation mTOR->Cell Survival, Proliferation Quercetin & Derivatives Quercetin & Derivatives Quercetin & Derivatives->PI3K Quercetin & Derivatives->Akt

References

The Strategic Advantage of 4,6-Dichloropyridine-2,3-diamine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, the selection of versatile building blocks is a critical determinant of synthetic efficiency and molecular diversity. Among these, 4,6-Dichloropyridine-2,3-diamine emerges as a highly valuable precursor for the synthesis of complex heterocyclic scaffolds, particularly pyrido[2,3-b]pyrazines and related structures. This guide provides a comparative analysis of this compound against alternative starting materials in key syntheses, supported by experimental data and detailed protocols, to inform researchers and drug development professionals in their synthetic strategy.

At a Glance: Key Advantages

The primary advantages of employing this compound in specific syntheses include:

  • Direct Annulation to Pyrido[2,3-b]pyrazines: The vicinal diamine functionality allows for a straightforward condensation reaction with α-dicarbonyl compounds to form the pyrazine ring, while the chloro-substituents remain available for subsequent functionalization.

  • Orthogonal Reactivity: The chloro- and amino- groups exhibit distinct reactivity, enabling sequential and site-selective modifications. The amino groups readily participate in cyclization reactions, while the chloro-groups are amenable to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

  • High Regiocontrol: The inherent asymmetry of the pyridine core, combined with the specific placement of the substituents, often leads to high regioselectivity in subsequent reactions, minimizing the formation of undesired isomers.

Comparative Synthesis I: Pyrido[2,3-b]pyrazines

The synthesis of substituted pyrido[2,3-b]pyrazines, a scaffold present in numerous bioactive molecules, offers a clear example of the advantages of this compound.

Route A: Synthesis of 6,8-dichloropyrido[2,3-b]pyrazine using this compound

This approach provides a direct and efficient route to a key intermediate for further elaboration.

Experimental Protocol:

A solution of this compound (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) is treated with an aqueous solution of glyoxal (1.0 eq). The reaction mixture is stirred at room temperature for an extended period (e.g., 72 hours). Following the reaction, the solvent is removed under reduced pressure, and the residue is worked up using a standard aqueous/organic extraction and purified by column chromatography to yield the desired 6,8-dichloropyrido[2,3-b]pyrazine.

Route B: Alternative Multicomponent Synthesis of Pyrido[2,3-b]pyrazine Derivatives

An alternative approach to a different class of pyrido[2,3-b]pyrazines involves a multicomponent reaction starting from 2-aminopyrazine. While powerful for generating diversity, this method does not directly yield the versatile dichloro-intermediate.[1][2]

Experimental Protocol:

A mixture of a substituted aromatic aldehyde (1.0 eq), 1,3-indanedione (1.0 eq), 2-aminopyrazine (1.0 eq), and a catalytic amount of p-toluenesulfonic acid (p-TSA) in ethanol is refluxed for several hours.[1][2] The product precipitates upon cooling and is isolated by filtration and recrystallization.[1][2]

Performance Comparison
FeatureRoute A (using this compound)Route B (Multicomponent reaction)
Starting Material This compound2-Aminopyrazine, Aldehyde, 1,3-Indanedione
Key Intermediate 6,8-dichloropyrido[2,3-b]pyrazineFused indeno[2',1':5,6]pyrido[2,3-b]pyrazin-5(11H)-one
Reaction Type Condensation/AnnulationMulticomponent Reaction
Reported Yield Not explicitly stated, but implied to be efficient82-89%[1][2]
Versatility of Product High (chloro groups for further functionalization)Moderate (further modification is less direct)
Reaction Conditions Room temperature, long reaction timeReflux, shorter reaction time

Logical Workflow for Pyrido[2,3-b]pyrazine Synthesis Comparison

cluster_0 Route A cluster_1 Route B A1 This compound A_reac Condensation A1->A_reac A2 Glyoxal A2->A_reac A_prod 6,8-dichloropyrido[2,3-b]pyrazine A_reac->A_prod Comp Comparison A_prod->Comp Versatile Intermediate B1 2-Aminopyrazine B_reac Multicomponent Reaction B1->B_reac B2 Aldehyde B2->B_reac B3 1,3-Indanedione B3->B_reac B_prod Fused Pyrido[2,3-b]pyrazine Derivatives B_reac->B_prod B_prod->Comp Complex Scaffold PIM1 PIM-1 Kinase Substrate Substrate (e.g., BAD, p27) PIM1->Substrate Phosphorylates Phos_Substrate Phosphorylated Substrate Apoptosis_Inhibition Inhibition of Apoptosis Phos_Substrate->Apoptosis_Inhibition Cell_Proliferation Cell Proliferation Apoptosis_Inhibition->Cell_Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->PIM1 Inhibits

References

A Comparative Guide to Regioselectivity in Nucleophilic Aromatic Substitution of Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of regioselectivity in the nucleophilic aromatic substitution (SNAr) of dichloropyrimidines, supported by experimental data and detailed protocols.

The functionalization of dichloropyrimidines via nucleophilic aromatic substitution (SNAr) is a cornerstone of medicinal chemistry, providing a versatile platform for the synthesis of a vast array of biologically active molecules. However, the presence of two chlorine atoms on the pyrimidine ring introduces the challenge of regioselectivity. The outcome of these reactions is highly sensitive to a combination of electronic and steric factors, as well as the specific reaction conditions employed. This guide provides a comparative analysis of the regioselectivity observed in the SNAr reactions of 2,4-, 4,6-, and 2,5-dichloropyrimidines with various nucleophiles, supported by quantitative data and detailed experimental protocols.

General Principles of Reactivity

The electron-deficient nature of the pyrimidine ring, a consequence of the two nitrogen atoms, activates the chloro-substituents towards nucleophilic attack. The general order of reactivity for the chlorine atoms on the pyrimidine ring is C4(6) > C2 >> C5.[1] This preferential reactivity is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at the C4 or C6 positions, where the negative charge can be effectively delocalized by both ring nitrogens.

Factors Influencing Regioselectivity

The regiochemical outcome of SNAr on dichloropyrimidines is a nuanced interplay of several factors:

  • Substitution Pattern on the Pyrimidine Ring: The presence of additional substituents can dramatically alter the electronic landscape of the pyrimidine ring, thereby influencing the site of nucleophilic attack.

    • Electron-Withdrawing Groups (EWGs): An EWG at the C5 position generally enhances the inherent preference for substitution at the C4 position.[2]

    • Electron-Donating Groups (EDGs): Conversely, an EDG at the C6 position can favor substitution at the C2 position.[3][4][5]

  • Nature of the Nucleophile: The structure and electronic properties of the incoming nucleophile play a crucial role in determining the regioselectivity.

    • Neutral vs. Anionic Nucleophiles: The reactivity and selectivity can differ significantly between neutral nucleophiles (e.g., amines) and their anionic counterparts (e.g., anilides, alkoxides, thiolates).

    • Steric Hindrance: Bulky nucleophiles may exhibit different selectivity compared to smaller ones due to steric hindrance around the substitution site.

    • Tertiary Amines: A notable exception to the general C4 selectivity is the reaction of 5-substituted-2,4-dichloropyrimidines with tertiary amines, which show excellent C2 selectivity.[2]

  • Reaction Conditions: The choice of solvent, base, temperature, and the use of catalysts can be strategically employed to control the regioselectivity.

Comparative Data on Dichloropyrimidine Isomers

The following sections provide a detailed comparison of the SNAr reactivity of 2,4-, 4,6-, and 2,5-dichloropyrimidine with nitrogen, oxygen, and sulfur nucleophiles.

2,4-Dichloropyrimidine

This isomer has been extensively studied due to the differential reactivity of its two chlorine atoms, offering opportunities for selective functionalization.

NucleophileSubstituent on PyrimidineReaction ConditionsProduct Ratio (C4:C2)Yield (%)Reference
Diethylamine5-NitroCH₂Cl₂, rt5:1 (C4:C2) + unreacted starting material-[6]
Triethylamine5-NitroCH₂Cl₂, rtExclusive C291[6]
Aniline6-(4-Fluorophenyl)LiHMDS, THF, -78°C to rt91:9-
Morpholine6-ArylPd(OAc)₂, dppb, LiHMDS, THF>30:1-

As the table illustrates, the reaction of 2,4-dichloro-5-nitropyrimidine with a secondary amine like diethylamine results in a mixture of isomers, favoring the C4-substituted product.[6] In a striking contrast, the use of a tertiary amine such as triethylamine under similar conditions leads to exclusive substitution at the C2 position with a high yield.[6] For 6-aryl-2,4-dichloropyrimidines, palladium-catalyzed amination with secondary amines like morpholine, using LiHMDS as a base, strongly favors the C4 isomer.

Quantitative data for oxygen and sulfur nucleophiles with unsubstituted 2,4-dichloropyrimidine is less commonly tabulated with isomer ratios, as the C4-selectivity is generally high.

4,6-Dichloropyrimidine

As a symmetrical molecule, the initial monosubstitution of 4,6-dichloropyrimidine with a nucleophile leads to a single product, simplifying synthetic strategies.

SNAr reactions on symmetrically substituted 4,6-dichloropyrimidine derivatives generally proceed smoothly with various amines and alkoxides under conventional conditions.[6] For instance, in the presence of a strong base like sodium hydroxide, competition between amine and alkoxide nucleophiles can occur.[6]

NucleophileSubstituent on PyrimidineReaction ConditionsProductYield (%)Reference
Indoline2-Amino-5-carbaldehydeNaOH, Methanol, rt, 1h2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde60[6]
Indoline2-Amino-5-carbaldehydeNaOH, Ethanol, rt, 1h2-amino-4-ethoxy-6-(indolin-1-yl)pyrimidine-5-carbaldehyde60[6]
2,5-Dichloropyrimidine

Data on the regioselective substitution of 2,5-dichloropyrimidine is less abundant in the literature. Following the general reactivity trend, substitution is expected to occur preferentially at the C2 position over the C5 position.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for the SNAr of dichloropyrimidines.

Protocol 1: C2-Selective Amination of 2,4-Dichloro-5-nitropyrimidine with a Tertiary Amine

Reaction: 2,4-dichloro-5-nitropyrimidine + Triethylamine → 4-chloro-N,N-diethyl-5-nitropyrimidin-2-amine

Procedure: To a solution of 2,4-dichloro-5-nitropyrimidine (1.0 eq) in dichloromethane (CH₂Cl₂) at room temperature is added triethylamine (2.0 eq). The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Protocol 2: Monosubstitution of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde with an Amine and Alkoxide

Reaction: 2-amino-4,6-dichloropyrimidine-5-carbaldehyde + Indoline + Sodium Hydroxide/Methanol → 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde

Procedure: To a mixture of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1.0 eq) and indoline (1.0 eq) in methanol is added sodium hydroxide (5.0 eq). The reaction mixture is stirred at room temperature for 1 hour and monitored by TLC. The resulting solid is isolated by filtration and recrystallized from ethanol.[6]

Reaction Mechanisms and Pathways

The regioselectivity of SNAr on dichloropyrimidines can be rationalized by considering the stability of the Meisenheimer intermediate.

SNAr_Mechanism Start_C4 Start_C4 Start_C2 Start_C2

The workflow for selecting a regioselective amination strategy can be visualized as a decision-making process.

Decision_Workflow Start Start: Dichloropyrimidine Substrate Substituent Substituent on Pyrimidine Ring? Start->Substituent EWG EWG at C5 Substituent->EWG Yes EDG EDG at C6 Substituent->EDG Yes Nucleophile Nature of Nucleophile? Substituent->Nucleophile No EWG->Nucleophile C2_Selective High C2 Selectivity EDG->C2_Selective PrimarySecondaryAmine Primary/Secondary Amine Nucleophile->PrimarySecondaryAmine Primary/Secondary TertiaryAmine Tertiary Amine Nucleophile->TertiaryAmine Tertiary Mixture Mixture of Isomers (Consider Catalyst/Base) Nucleophile->Mixture Unsubstituted C4_Selective High C4 Selectivity PrimarySecondaryAmine->C4_Selective TertiaryAmine->C2_Selective

Conclusion

The regioselectivity in nucleophilic aromatic substitution of dichloropyrimidines is a multifaceted phenomenon governed by the interplay of electronic and steric effects of both the substrate and the nucleophile, as well as the reaction conditions. While the C4(6) position is generally the most reactive, a careful selection of substituents and reagents allows for the selective functionalization of the C2 position. This guide provides a framework for understanding and predicting the outcomes of these crucial reactions, empowering chemists to design more efficient and selective syntheses of pyrimidine-based compounds for various applications in drug discovery and materials science. Further research into the reactivity of less-studied isomers like 2,5-dichloropyrimidine will undoubtedly uncover new opportunities for creating novel molecular architectures.

References

A Researcher's Guide to Dichloropyrimidine Reactivity: The Influence of Substituents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, dichloropyrimidines are indispensable building blocks. Their utility, however, is intrinsically linked to the regioselectivity of their reactions, which is highly sensitive to the electronic and steric nature of substituents on the pyrimidine ring. This guide provides a comparative analysis of substituent effects on the reactivity of dichloropyrimidines, supported by experimental data and detailed protocols to aid in reaction design and optimization.

The pyrimidine core, an electron-deficient heterocycle, is primed for nucleophilic aromatic substitution (SNAr). For dichloropyrimidines, the general order of reactivity for the chlorine atoms is C4(6) > C2 >> C5.[1][2] This preference is primarily due to the superior stabilization of the negative charge in the Meisenheimer intermediate when attack occurs at the C4 or C6 positions, which are para to a ring nitrogen. However, this inherent selectivity can be modulated or even completely reversed by other substituents on the ring, the choice of nucleophile, and specific reaction conditions.[3][4]

The Decisive Role of Substituents in Regioselectivity

The electronic properties of substituents critically dictate the site of nucleophilic attack. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density at the C2 and C4 positions, thereby influencing the transition state energies for nucleophilic attack.

The diagram below illustrates the general influence of substituent electronic effects on the regioselectivity of SNAr reactions on a 2,4-dichloropyrimidine scaffold.

Substituent_Effects sub Substituent at C5 or C6 ewg_c5 C5-EWG Generally enhances C4 reactivity sub->ewg_c5 EWG at C5 (e.g., -NO₂, -CN) edg_c6 C6-EDG Shifts selectivity towards C2 sub->edg_c6 EDG at C6 (e.g., -OMe, -NHMe) c4_outcome Predominant C4 Substitution ewg_c5->c4_outcome Favors Attack c2_outcome Predominant C2 Substitution edg_c6->c2_outcome Favors Attack

Caption: Influence of substituent electronics on SNAr regioselectivity.

As a notable exception, nucleophilic substitution on 2,4-dichloropyrimidines with neutral nitrogen nucleophiles often yields mixtures of C4 and C2 isomers, typically in ratios ranging from 1:1 to 4:1.[2] However, the introduction of a strong electron-donating group (EDG) at the C6 position, such as an amino or methoxy group, can reverse this preference, making the C2 position more susceptible to attack.[3][5] Conversely, an electron-withdrawing group (EWG) at the C5 position typically reinforces the inherent preference for C4 substitution.[6]

Comparative Reactivity Data: SNAr Reactions

The regioselectivity of nucleophilic aromatic substitution (SNAr) is highly dependent on the substituent pattern of the dichloropyrimidine core. The following table summarizes experimental outcomes for the mono-substitution of various dichloropyrimidines with amine nucleophiles, highlighting the directing effect of different substituents.

Dichloropyrimidine SubstrateNucleophileConditionsMajor ProductC4:C2 RatioReference
2,4-DichloropyrimidinePrimary Alkyl AmineEt₃N, THF, rt, 2hC4-Substitution3:1[7]
2,4-DichloropyrimidineN-PhenylpiperazineMicrowave, 10 minC4-Substitution (in Dioxane)Selective C4[7]
5-Nitro-2,4-dichloropyrimidineTertiary AmineN/AC2-SubstitutionSelective C2[6]
6-Methoxy-2,4-dichloropyrimidineAmineN/AC2-SubstitutionSelective C2[3]
6-Phenyl-2,4-dichloropyrimidineSecondary AminePd-Catalyst, LiHMDSC4-SubstitutionHighly Selective C4[2]
2-MeSO₂-4-chloropyrimidineAminesN/AC4-SubstitutionSelective C4[8]
2-MeSO₂-4-chloropyrimidineAlkoxides-78°CC2-SubstitutionSelective C2[8]

Note: Ratios and selectivity are reported as found in the cited literature. "Selective" implies that only one major isomer was reported. Reaction conditions are generalized; refer to the source for precise details.

Experimental Protocols

Accurate assessment of reactivity requires standardized experimental procedures. Below are representative protocols for conducting SNAr and palladium-catalyzed cross-coupling reactions.

This protocol is adapted for the reaction of a dichloropyrimidine with an amine nucleophile.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted dichloropyrimidine (1.0 equivalent).

  • Solvent and Base: Add an anhydrous solvent (e.g., THF, Dioxane, or n-Butanol) followed by a base (e.g., DIPEA or Et₃N, 1.5-2.0 equivalents).

  • Nucleophile Addition: Add the amine nucleophile (1.0-1.2 equivalents) to the mixture via syringe.

  • Reaction: Stir the reaction at the desired temperature (ranging from room temperature to reflux). Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). For sluggish reactions, microwave irradiation can be employed to reduce reaction times.[7]

  • Work-up: Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride or water.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

The diagram below outlines a typical experimental workflow for assessing dichloropyrimidine reactivity.

Workflow sub Start: Substituted Dichloropyrimidine (1 eq.) reagents Add Anhydrous Solvent, Base (1.5 eq.), Nucleophile (1.1 eq.) sub->reagents reaction Heat / Stir (e.g., 80°C or Microwave) reagents->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Column Chromatography workup->purify analysis Characterization: NMR, MS Determine Regioisomer Ratio purify->analysis end End: Isolated Products analysis->end

Caption: General workflow for SNAr reactivity assessment.

This method is useful for coupling amines, particularly when SNAr is inefficient or yields undesirable regioselectivity.

  • Catalyst Pre-formation: In a glovebox or under an inert atmosphere, charge a flame-dried Schlenk tube with a palladium source (e.g., Pd₂(dba)₃, 2 mol %), a suitable phosphine ligand (e.g., Xantphos, 4 mol %), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.4 equivalents).

  • Reactant Addition: Add the substituted dichloropyrimidine (1.0 equivalent) and the amine (1.2 equivalents).

  • Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the tube and heat the mixture with stirring (typically 80-110 °C) for the required time, monitoring by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with an organic solvent, filter through a pad of celite to remove palladium residues, and concentrate the filtrate. Purify the residue by column chromatography.

Conclusion

The reactivity and regioselectivity of dichloropyrimidines are governed by a nuanced interplay of electronic and steric factors. While the C4 position is generally the preferred site for nucleophilic attack, this preference is not absolute. A thorough understanding of substituent effects is paramount for medicinal chemists to strategically functionalize the pyrimidine scaffold. By leveraging the principles and protocols outlined in this guide, researchers can better predict and control reaction outcomes, thereby streamlining the synthesis of novel therapeutic agents. The development of novel catalyst systems continues to expand the toolkit, offering previously challenging C2-selective functionalizations and further enhancing the synthetic utility of this important heterocyclic core.[9][10]

References

Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to the Reaction Kinetics of 4,6-Dichloropyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic profile of substituted pyridines is paramount for efficient synthetic strategy and drug design. This guide provides a comprehensive comparative analysis of the reaction kinetics of 4,6-Dichloropyridine-2,3-diamine, offering insights into its reactivity relative to other key dichloropyridine isomers. By examining the electronic and steric factors that govern nucleophilic aromatic substitution (SNAr) on this scaffold, this document aims to provide a predictive framework supported by generalized experimental data and detailed methodologies.

The pyridine ring, a cornerstone of many pharmaceutical agents, presents a unique electronic landscape for chemical modification. The nitrogen atom's electron-withdrawing nature activates the ring towards nucleophilic attack, particularly at the ortho (2,6) and para (4) positions. In the case of this compound, the interplay of two chlorine atoms and two amino groups creates a nuanced reactivity profile that dictates the regioselectivity and rate of substitution reactions.

Comparative Kinetic Analysis

While specific quantitative kinetic data for this compound is not extensively available in the public domain, a robust understanding of its reactivity can be extrapolated from the well-established principles of SNAr reactions on pyridine and pyrimidine derivatives. The following table summarizes the expected relative reaction rates and regioselectivity for this compound in comparison to other dichloropyridine isomers. This comparison is based on the electronic effects of the substituents and the stability of the Meisenheimer intermediate formed during the reaction.

CompoundPosition of AttackRelative Rate of SNArInfluencing Factors
This compound C4ModerateThe two electron-donating amino groups at C2 and C3 partially deactivate the ring towards nucleophilic attack compared to unsubstituted dichloropyridines. However, the chlorine at the C4 position is still susceptible to substitution.
C6ModerateSimilar to the C4 position, the reactivity at C6 is influenced by the deactivating effect of the amino groups.
2,4-Dichloropyridine C4HighThe C4 position is highly activated towards nucleophilic attack due to resonance stabilization of the negative charge in the Meisenheimer intermediate by the ring nitrogen.[1]
C2ModerateThe C2 position is also activated, but generally less so than the C4 position in classical SNAr reactions.[1]
2,6-Dichloropyridine C2 / C6HighBoth positions are electronically equivalent and highly activated by the ring nitrogen, leading to facile monosubstitution.
3,5-Dichloropyridine C3 / C5LowThe meta positions are significantly less activated towards nucleophilic attack as the negative charge in the Meisenheimer intermediate cannot be delocalized onto the nitrogen atom.

Experimental Protocol: Kinetic Analysis of Amination

To quantitatively assess the reaction kinetics of this compound, a detailed experimental protocol is essential. The following outlines a general methodology for studying the kinetics of its reaction with a model amine, such as morpholine, using UV-Vis spectroscopy.

Objective: To determine the second-order rate constant for the reaction of this compound with morpholine.

Materials:

  • This compound

  • Morpholine (freshly distilled)

  • Anhydrous, polar aprotic solvent (e.g., Acetonitrile or DMSO)

  • Thermostatted UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mM).

    • Prepare a series of stock solutions of morpholine in the same solvent at various concentrations (e.g., 10 mM, 20 mM, 30 mM, 40 mM, 50 mM).

  • Kinetic Measurements:

    • Set the thermostatted UV-Vis spectrophotometer to the desired reaction temperature (e.g., 50 °C).

    • Equilibrate the stock solutions to the reaction temperature.

    • In a quartz cuvette, mix a known volume of the this compound stock solution with a known volume of one of the morpholine stock solutions to initiate the reaction. The final concentration of the pyridine derivative should be significantly lower than the amine to ensure pseudo-first-order conditions.

    • Immediately start recording the absorbance at the wavelength of maximum absorbance (λmax) of the product, or the disappearance of the reactant, over time. The λmax should be determined beforehand by recording the UV-Vis spectra of the starting material and the expected product.

    • Continue data collection until the reaction is complete (i.e., the absorbance reaches a plateau).

    • Repeat the experiment with the other concentrations of morpholine.

  • Data Analysis:

    • Under pseudo-first-order conditions, the observed rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.

    • Plot the calculated kobs values against the corresponding concentrations of morpholine.

    • The slope of this plot will be the second-order rate constant (k2) for the reaction.

Reaction Pathway and Experimental Workflow

To visualize the underlying processes, the following diagrams illustrate the generalized reaction pathway for nucleophilic aromatic substitution and the experimental workflow for kinetic analysis.

SNAr_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 4,6-DCPD This compound Meisenheimer Meisenheimer Complex (Anionic σ-complex) 4,6-DCPD->Meisenheimer + Nucleophile Nu Nucleophile (e.g., Amine) Substituted_Product Substituted Product Meisenheimer->Substituted_Product - Leaving Group Leaving_Group Leaving Group (Cl⁻) Kinetic_Workflow A Prepare Stock Solutions (Dichloropyridine & Amine) B Equilibrate Solutions to Reaction Temperature A->B C Mix Reactants in Cuvette B->C D Monitor Absorbance vs. Time (UV-Vis Spectrophotometer) C->D E Calculate Pseudo-First-Order Rate Constant (k_obs) D->E F Repeat for Different Amine Concentrations E->F G Plot k_obs vs. [Amine] F->G H Determine Second-Order Rate Constant (k_2) from Slope G->H

References

Safety Operating Guide

Proper Disposal of 4,6-Dichloropyridine-2,3-diamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 4,6-Dichloropyridine-2,3-diamine, a chlorinated diamino-pyridine derivative.

Immediate Safety and Handling

Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE). Based on data for similar compounds, the following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.[1][2][3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or in case of spills, additional protective clothing may be necessary.[1][2][3]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2]

In case of exposure, follow these first-aid measures:

  • After eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3]

  • After skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops or persists.[1][2][3]

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2][3]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3]

Spill Management and Cleanup

In the event of a spill, the following steps should be taken:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.

  • Contain: Prevent the spill from spreading. For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material.

  • Collect: Place the spilled material and any contaminated absorbent into a suitable, labeled container for hazardous waste.[1]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose: The collected waste must be disposed of as hazardous waste according to institutional and local regulations.

Disposal Procedures

Chemical waste generators are responsible for determining if a chemical is classified as hazardous waste.[1][2] Given its chemical structure as a halogenated organic compound, this compound should be treated as hazardous waste.

General Disposal Guidelines:

  • Waste Characterization: The waste must be properly characterized. It is a chlorinated pyridine derivative.

  • Containerization: Use only approved and properly labeled hazardous waste containers. The label should clearly state "Hazardous Waste" and identify the contents.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your EHS department. It should be segregated with other halogenated organic waste.

  • Storage: Store the waste in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong acids.[2][3]

  • Disposal: Arrange for collection by a licensed hazardous waste disposal company. All federal, state, and local regulations must be followed.[1][3]

Summary of Disposal Information:

ParameterGuideline
Waste Classification Hazardous Waste (likely halogenated organic waste)
Container Approved, labeled hazardous waste container
Storage Segregated, well-ventilated, secure area
Disposal Method Licensed hazardous waste disposal contractor
Regulatory Compliance Adherence to all local, state, and federal regulations is mandatory.[1][2]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Workflow for Proper Disposal of this compound cluster_prep Preparation and Handling cluster_waste Waste Generation and Collection cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Well-Ventilated Area (Fume Hood) A->B C Collect Waste in a Designated, Labeled Container B->C D Segregate from Incompatible Waste Streams C->D E Store Waste in a Secure, Designated Area D->E F Arrange for Pickup by Licensed Waste Disposal Vendor E->F G Complete all Necessary Waste Manifests and Documentation F->G

References

Essential Safety and Operational Guide for 4,6-Dichloropyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical procedures for the handling and disposal of 4,6-Dichloropyridine-2,3-diamine, ensuring the safety of researchers, scientists, and drug development professionals.

Chemical Identifier:

  • CAS Number: 24484-99-9[1]

Hazard Summary: this compound is a hazardous substance that can cause significant health effects. It is harmful if swallowed, inhaled, or in contact with skin.[1] It causes skin irritation, serious eye damage, and may cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryMinimum RequirementFor Increased Risk (e.g., splashing, large quantities)
Eye and Face Protection ANSI Z87.1 certified safety glasses with side shields.[3]Chemical splash goggles. A face shield worn over safety glasses is required when there is a risk of explosion or significant splash hazard.[3][4][5]
Hand Protection Chemically resistant gloves (e.g., nitrile) for incidental contact. Always inspect gloves for tears or punctures before use and change them frequently.[3]For prolonged handling or immersion, heavier-duty gloves such as butyl rubber should be considered.[3]
Body Protection A standard laboratory coat, fully buttoned.[3]A chemically resistant apron or coveralls.[3][6]
Respiratory Protection All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood.[3]If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges is required.[3][7]

Operational Plan: Handling Procedures

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

  • Preparation:

    • Ensure the designated work area within a chemical fume hood is clean and uncluttered.[3]

    • Verify that all necessary equipment, including a calibrated balance, appropriate glassware, and spill containment materials, is readily accessible.[3]

    • Confirm that an emergency eyewash station and safety shower are unobstructed and operational.[3]

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a certified chemical fume hood to control dust and vapors.[3]

    • Use a spatula or other appropriate tool to handle the solid material, minimizing the creation of dust.[3]

    • Keep the container tightly closed when not in use.[2][3]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly after handling.[2][3]

    • Do not eat, drink, or smoke in the laboratory or when using this product.[2][3]

Emergency Procedures

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

  • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[2]

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8]

  • Spills: Evacuate the area. Wear appropriate PPE. For dry spills, avoid generating dust. Collect the material using a dry clean-up procedure and place it in a sealed, labeled container for disposal.[9] Prevent spillage from entering drains or water courses.[9]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Dispose of contents/container to an approved waste disposal plant.[2] All chemical waste containers must be tightly capped at all times, except when adding waste.[10]

  • Contaminated Materials: Any materials that come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be considered contaminated and disposed of as hazardous waste.[3]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the contents of the container.[10]

G Workflow for Handling and Disposal of this compound cluster_handling Handling Protocol cluster_emergency Emergency Response cluster_disposal Disposal Protocol prep 1. Preparation - Work in fume hood - Assemble equipment - Check safety stations weigh 2. Weighing & Transfer - Minimize dust - Keep container closed prep->weigh post 3. Post-Handling - Thoroughly wash hands - No eating/drinking/smoking weigh->post collect_waste Collect Waste - Chemical residue - Contaminated materials post->collect_waste Generate Waste spill Spill Occurs spill_action Evacuate & Contain Wear full PPE Clean up spill spill->spill_action exposure Exposure Occurs exposure_action Administer First Aid Seek medical attention exposure->exposure_action label_waste Label Container 'Hazardous Waste' & contents collect_waste->label_waste store_waste Store Safely - Tightly capped - Segregated label_waste->store_waste dispose Dispose via Approved Facility store_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.